molecular formula C3H2BrN3 B172147 5-Bromo-1,2,3-triazine CAS No. 114078-88-5

5-Bromo-1,2,3-triazine

Número de catálogo: B172147
Número CAS: 114078-88-5
Peso molecular: 159.97 g/mol
Clave InChI: LSBKXRBABHPHBW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-Bromo-1,2,3-triazine is a versatile and electron-deficient heterocyclic building block prized in synthetic organic chemistry for its reactivity in metal-catalyzed cross-couplings and nucleophilic substitutions. Its primary research value lies in constructing complex (hetero)aryl structures, enabling the diversification of the 1,2,3-triazine core and access to other nitrogen-rich heterocycles. An efficient palladium-catalyzed Suzuki-Miyaura cross-coupling method has been established for this reagent, allowing for the preparation of a wide scope of 5-(hetero)aryl-1,2,3-triazines in high yields . The bromine at the 5-position also undergoes facile nucleophilic aromatic substitution (SNAr) with phenols. This reaction proceeds via a concerted mechanism, challenging the classical stepwise addition-elimination pathway, and provides direct access to 5-aryloxy-1,2,3-triazines . The products derived from these transformations are not merely endpoints; they serve as strategic precursors for further diversification. Through subsequent reactions, these 5-substituted-1,2,3-triazines can be readily transformed into valuable pyrimidine and pyridine derivatives in high yields and only two steps, highlighting their significant utility in scaffold hopping and the synthesis of biologically important motifs . As part of the 1,2,3-triazine family, this compound is part of a broader class of nitrogen heterocycles recognized as privileged pharmacophores in the development of medications due to their captivating biological efficacy and biocompatibility . This reagent is intended for research applications in synthetic and medicinal chemistry. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

5-bromotriazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2BrN3/c4-3-1-5-7-6-2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSBKXRBABHPHBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20552233
Record name 5-Bromo-1,2,3-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20552233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114078-88-5
Record name 5-Bromo-1,2,3-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20552233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-1,2,3-triazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-1,2,3-triazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, and reactivity of 5-Bromo-1,2,3-triazine. The information is curated for researchers, scientists, and professionals in the field of drug development who are interested in leveraging this versatile heterocyclic compound in their work.

Core Physicochemical Properties

This compound is a heterocyclic compound featuring a triazine ring substituted with a bromine atom at the 5-position. This substitution pattern renders the molecule highly electron-deficient, which is a key determinant of its reactivity.[1] The quantitative physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource
CAS Number 114078-88-5[1]
Molecular Formula C₃H₂BrN₃[1]
Molecular Weight 159.97 g/mol [1][2]
Boiling Point 242.5 °C at 760 mmHg[1]
Density ~1.9 g/cm³[1]
Flash Point 100.5 °C[1]
Decomposition Temp. 112 °C[1]
Appearance Light Brown to Brown Powder or Crystals[3]

Experimental Protocols

Synthesis of this compound from 4-Bromopyrazole

A common and effective method for the synthesis of this compound proceeds from 4-bromopyrazole.[4] The following protocol is a general guide based on established procedures.

Materials:

  • 4-bromo-1H-pyrazole

  • Sodium hydroxide (NaOH)

  • Hydroxylamine-O-sulfonic acid

  • Sodium periodate (NaIO₄)

  • Dichloromethane (CH₂Cl₂)

  • Water (H₂O)

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Petroleum ether and Ethyl acetate (for chromatography)

Procedure:

Step 1: Amination of 4-bromo-1H-pyrazole

  • Prepare a solution of 4-bromo-1H-pyrazole in aqueous sodium hydroxide.

  • To this solution, add hydroxylamine-O-sulfonic acid.

  • The reaction mixture is stirred for approximately 30 minutes.

  • Following the reaction, the mixture is extracted with dichloromethane.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the intermediate, 4-bromo-1H-pyrazol-1-amine.[4]

Step 2: Oxidative Ring Expansion to this compound

  • The crude intermediate from Step 1 is dissolved in a mixture of dichloromethane and water.

  • The mixture is cooled to 0 °C with stirring.

  • Sodium periodate is added in portions to the cooled mixture.

  • The reaction is stirred at 0 °C for 12 hours.

  • After completion, the reaction is allowed to warm to room temperature, and the layers are separated.

  • The aqueous phase is extracted multiple times with dichloromethane.

  • The combined organic phases are washed with saturated brine and dried over anhydrous sodium sulfate.

  • The solvent is removed by filtration and concentration.

  • The resulting crude product is purified by silica gel column chromatography using a petroleum ether:ethyl acetate eluent to afford this compound as a white solid.[4]

Reactivity and Chemical Transformations

The electron-deficient nature of the 1,2,3-triazine ring, enhanced by the C5-bromo substituent, makes this compound a versatile substrate for several important chemical transformations.

Nucleophilic Aromatic Substitution (SNAr)

This compound readily undergoes nucleophilic aromatic substitution (SNAr) at the C5 position.[1][5] This is a notable characteristic, as 1,2,3-triazines can be susceptible to nucleophilic attack at other positions leading to ring-opening.[1] The reaction with phenols, for instance, provides a pathway to 5-aryloxy-1,2,3-triazines.[5] This transformation was the first reported example of an SNAr reaction for the 1,2,3-triazine ring system.[1] The reaction can also be performed with other nucleophiles, such as amines, to generate a variety of 5-substituted 1,2,3-triazines.[1]

SNAr_Reaction This compound This compound 5-Substituted-1,2,3-triazine 5-Substituted-1,2,3-triazine This compound->5-Substituted-1,2,3-triazine Base Nucleophile (e.g., Phenol, Amine) Nucleophile (e.g., Phenol, Amine) Nucleophile (e.g., Phenol, Amine)->5-Substituted-1,2,3-triazine

Caption: Nucleophilic Aromatic Substitution of this compound.

Suzuki-Miyaura Cross-Coupling

The bromine atom at the C5 position also makes the compound an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[1][6] This allows for the efficient synthesis of 5-(hetero)aryl-1,2,3-triazines by coupling with various (hetero)aryl boronic acids in the presence of a palladium catalyst and a base.[1][6] This method is highly versatile and provides access to a wide array of derivatives with high yields.[6][7]

Suzuki_Miyaura_Coupling This compound This compound 5-(Hetero)aryl-1,2,3-triazine 5-(Hetero)aryl-1,2,3-triazine This compound->5-(Hetero)aryl-1,2,3-triazine Aryl/Heteroaryl Boronic Acid Aryl/Heteroaryl Boronic Acid Aryl/Heteroaryl Boronic Acid->5-(Hetero)aryl-1,2,3-triazine Pd Catalyst & Base Pd Catalyst & Base Pd Catalyst & Base->5-(Hetero)aryl-1,2,3-triazine

Caption: Suzuki-Miyaura Cross-Coupling of this compound.

Inverse-Electron-Demand Diels-Alder (IEDDA) Reactions

The 1,2,3-triazine core is known to participate in inverse-electron-demand Diels-Alder (IEDDA) reactions, a powerful tool for converting the triazine ring into other nitrogen-containing heterocycles like pyridines, pyrimidines, and pyridazines.[1] The substituent at the C5 position influences the reactivity of the triazine in these cycloadditions. The bromo group moderately activates the triazine, allowing IEDDA reactions to proceed under controlled heating.[1]

IEDDA_Reaction_Workflow cluster_start Starting Materials cluster_product Products This compound This compound Cycloaddition Cycloaddition This compound->Cycloaddition IEDDA Dienophile Dienophile Dienophile->Cycloaddition Pyridine Pyridine Pyrimidine Pyrimidine Pyridazine Pyridazine Nitrogen Extrusion Nitrogen Extrusion Cycloaddition->Nitrogen Extrusion Aromatization Aromatization Nitrogen Extrusion->Aromatization Aromatization->Pyridine Aromatization->Pyrimidine Aromatization->Pyridazine

Caption: General Workflow of IEDDA Reactions with this compound.

Spectroscopic Characterization

Spectroscopic methods are crucial for the structural elucidation of this compound and its derivatives.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for confirming the carbon-hydrogen framework of the molecule. While specific data for the parent this compound is not extensively detailed in readily available literature, analysis of its derivatives, such as 5-aryloxy-1,2,3-triazines, provides significant structural insights.[1][5] For example, in the ¹H NMR spectrum of 5-(4-nitrophenoxy)-1,2,3-triazine, the triazine protons (C4-H and C6-H) appear as a singlet at 8.87 ppm.[5]

  • Infrared (IR) Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy helps in identifying the functional groups and bonding within the molecule. For derivatives of this compound, characteristic vibrational frequencies for the triazine ring and the carbon-bromine bond are expected. In 5-aryloxy-1,2,3-triazine derivatives, characteristic peaks for aromatic C-H stretching and C=C bonds are observed.[1][5]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of this compound and its derivatives by providing a highly accurate mass-to-charge ratio.

Further detailed spectroscopic data can often be found in supplementary information of published research articles or through specialized chemical databases.[8]

References

Synthesis of 5-Bromo-1,2,3-triazine from 4-Bromopyrazole: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An examination of the synthetic pathway for the transformation of 4-bromopyrazole to 5-bromo-1,2,3-triazine reveals a two-step process involving N-amination followed by oxidative ring expansion. This guide provides a detailed protocol for this conversion, supported by quantitative data and a visual representation of the reaction workflow.

The synthesis of nitrogen-rich heterocyclic compounds is a cornerstone of medicinal chemistry and materials science. Among these, 1,2,3-triazines are of significant interest due to their wide range of biological activities and applications as versatile synthons. A documented method for the preparation of this compound involves a two-step reaction sequence starting from 4-bromo-1H-pyrazole.[1]

The initial step is the N-amination of 4-bromo-1H-pyrazole. This is achieved by reacting the pyrazole with hydroxylamine-O-sulfonic acid in the presence of a base, such as sodium hydroxide, in an aqueous solution.[1] This reaction introduces an amino group onto one of the nitrogen atoms of the pyrazole ring, forming the intermediate 4-bromo-1H-pyrazol-1-amine.

The subsequent and final step is the oxidative ring expansion of the N-aminated pyrazole intermediate. This transformation is accomplished using an oxidizing agent, sodium periodate, in a biphasic system of dichloromethane and water at a reduced temperature.[1] The reaction results in the formation of the desired this compound. The overall yield for this two-step process is reported to be 73.5%.[1]

Experimental Protocols

Step 1: Synthesis of 4-bromo-1H-pyrazol-1-amine

To a solution of 4-bromo-1H-pyrazole (1.0 equivalent) in aqueous sodium hydroxide, hydroxylamine-O-sulfonic acid (3.0 equivalents) is added. The mixture is stirred for 30 minutes. Following the reaction, the product is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the intermediate, 4-bromo-1H-pyrazol-1-amine.[1]

Step 2: Synthesis of this compound

The crude 4-bromo-1H-pyrazol-1-amine is dissolved in a mixture of dichloromethane and water. The solution is cooled to 0 °C with stirring. Sodium periodate is then added in batches to the cooled mixture. The reaction is stirred at 0 °C for 12 hours. After completion, the reaction is allowed to warm to room temperature, and the layers are separated. The aqueous phase is extracted multiple times with dichloromethane. The combined organic phases are washed with saturated brine and dried over anhydrous sodium sulfate. After filtration, the solvent is removed under reduced pressure to give the crude product. Purification by silica gel column chromatography (petroleum ether: ethyl acetate = 10:1) affords this compound as a white solid.[1]

Quantitative Data

Reactant/ProductMolecular FormulaAmount/VolumeMolar EquivalentsYield
Step 1
4-bromo-1H-pyrazoleC₃H₃BrN₂50 g1.0-
Sodium HydroxideNaOH555 mL (3.7 N)--
Hydroxylamine-O-sulfonic acidH₃NO₄S116 g3.0-
Step 2
Sodium periodateNaIO₄29.4 g--
DichloromethaneCH₂Cl₂200 mL + 100 mL x 3--
WaterH₂O76 mL--
Final Product
This compoundC₃H₂BrN₃8.8 g-73.5% (overall)

Reaction Pathway

Caption: Synthesis of this compound.

References

An In-depth Technical Guide to the Oxidative Ring Expansion for 1,2,3-Triazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the oxidative ring expansion of N-aminopyrazoles as a synthetic route to 1,2,3-triazines. This method offers a valuable strategy for the formation of the 1,2,3-triazine core, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development due to its diverse biological activities.[1] This document details the core methodology, presents quantitative data, provides an exemplary experimental protocol, and visualizes the proposed reaction mechanism.

Core Concept: Oxidative Ring Expansion of N-Aminopyrazoles

The synthesis of 1,2,3-triazines can be achieved through the oxidative ring expansion of N-aminopyrazole precursors. This transformation involves the oxidation of the exocyclic amino group of an N-aminopyrazole, which initiates a rearrangement cascade leading to the formation of the six-membered 1,2,3-triazine ring. A variety of oxidizing agents have been reported to effect this transformation, with the choice of oxidant often being dependent on the specific substrate.[2]

The general transformation can be represented as follows:

General_Reaction cluster_start N-Aminopyrazole cluster_reagent Oxidizing Agent cluster_product 1,2,3-Triazine start R1-C=C(R2)-C(R3)=N-NH2 reagent [O] start->reagent product N=N-N=C(R1)-C(R2)=C(R3) reagent->product Ring Expansion

Caption: General scheme of the oxidative ring expansion of an N-aminopyrazole to a 1,2,3-triazine.

Key oxidizing agents employed in this reaction include lead tetraacetate (Pb(OAc)₄), iodine (I₂) in the presence of a base, and sodium periodate (NaIO₄). The reaction is believed to proceed through a nitrene intermediate, which triggers the cleavage of the pyrazole ring and subsequent recyclization to form the thermodynamically more stable aromatic 1,2,3-triazine ring system.[2][3]

Quantitative Data Summary

The oxidative ring expansion of N-aminopyrazoles has been reported to proceed with moderate to excellent yields, depending on the substrate and the specific oxidizing agent used. The following table summarizes representative quantitative data from the literature.

Starting N-Aminopyrazole (R-groups)Oxidizing AgentBaseSolventYield (%)Reference
4,6-disubstitutedIodine (I₂)K₂CO₃aq. THF75Ohsawa et al. (adapted)[2]
Unspecified substitutedSodium Periodate (NaIO₄)---Benchchem[3]
Unspecified substitutedNickel Peroxide---Ohsawa et al.[4]

Note: Detailed quantitative data for a broad range of substrates is often dispersed in the primary literature and can be substrate-specific. The table provides examples found in the cited literature.

Experimental Protocols

This section provides a detailed, representative experimental protocol for the oxidative ring expansion of an N-aminopyrazole to a 1,2,3-triazine using iodine as the oxidant, based on the adaptation of the work by Ohsawa and colleagues.[2]

Synthesis of a 1,2,3-Triazine via Oxidative Ring Expansion of an N-Aminopyrazole

Materials:

  • Substituted N-aminopyrazole

  • Iodine (I₂)

  • Potassium carbonate (K₂CO₃)

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolution: To a solution of the substituted N-aminopyrazole (1.0 eq.) in a mixture of tetrahydrofuran (THF) and water, add potassium carbonate (K₂CO₃) (2.0-3.0 eq.).

  • Oxidation: To the stirred solution, add a solution of iodine (I₂) (1.1-1.5 eq.) in THF dropwise at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 1,2,3-triazine derivative.

Workflow Diagram:

Experimental_Workflow start Dissolve N-aminopyrazole and K2CO3 in THF/water oxidation Add Iodine solution dropwise start->oxidation monitoring Monitor reaction by TLC oxidation->monitoring workup Quench with Na2S2O3 (aq) monitoring->workup extraction Extract with Ethyl Acetate workup->extraction washing Wash with water and brine extraction->washing drying Dry over Na2SO4 and concentrate washing->drying purification Purify by column chromatography drying->purification end Pure 1,2,3-Triazine purification->end Reaction_Mechanism cluster_1 Step 1: Oxidation cluster_2 Step 2: Nitrene Formation cluster_3 Step 3: Ring Cleavage cluster_4 Step 4: Recyclization A N-Aminopyrazole B Oxidized Intermediate A->B [O] C Nitrene Intermediate B->C - H₂O or other leaving group D Open-chain Intermediate C->D N-N bond cleavage E 1,2,3-Triazine D->E 6π-electrocyclization

References

The Reactivity Profile of 5-Bromo-1,2,3-triazine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-1,2,3-triazine is a versatile and highly reactive heterocyclic compound that has garnered significant interest in synthetic and medicinal chemistry. Its unique electronic properties, stemming from the electron-deficient triazine core and the presence of a bromo substituent, render it susceptible to a variety of chemical transformations. This guide provides an in-depth analysis of the reactivity profile of this compound, focusing on its synthesis, nucleophilic aromatic substitution, palladium-catalyzed cross-coupling reactions, and cycloaddition reactions. Detailed experimental protocols, quantitative data, and visual representations of reaction pathways are presented to serve as a comprehensive resource for researchers in the field.

Introduction

The 1,2,3-triazine scaffold is a key structural motif in numerous biologically active compounds and functional materials. The introduction of a bromine atom at the 5-position significantly modulates the reactivity of the triazine ring, making this compound a valuable building block for the synthesis of diverse molecular architectures. The electron-withdrawing nature of the triazine ring, coupled with the good leaving group ability of the bromide, activates the C5 position for various transformations. This document outlines the key reactive pathways of this compound, providing practical guidance for its utilization in research and development.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from 4-bromopyrazole.[1] The process involves the amination of 4-bromopyrazole followed by an oxidative ring expansion.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Amination cluster_intermediate Intermediate cluster_step2 Step 2: Oxidative Ring Expansion cluster_product Final Product 4-Bromopyrazole 4-Bromopyrazole N-Amination N-Amination 4-Bromopyrazole->N-Amination 4-Bromo-1H-pyrazol-1-amine 4-Bromo-1H-pyrazol-1-amine N-Amination->4-Bromo-1H-pyrazol-1-amine Reagents1 Hydroxylamine-O-sulfonic acid aq. NaOH Reagents1->N-Amination RingExpansion RingExpansion 4-Bromo-1H-pyrazol-1-amine->RingExpansion This compound This compound RingExpansion->this compound Reagents2 NaIO4 CH2Cl2/H2O, 0 °C Reagents2->RingExpansion

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound[1]

To a solution of 4-bromopyrazole (1.0 eq) in aqueous sodium hydroxide (3.7 M), hydroxylamine-O-sulfonic acid (3.0 eq) is added. The mixture is stirred for 30 minutes. The resulting N-aminopyrazole intermediate is then subjected to oxidative ring expansion by treatment with sodium periodate (NaIO₄, 2.0 eq) in a biphasic mixture of dichloromethane (CH₂Cl₂) and water at 0 °C for 12 hours. After workup and purification by column chromatography, this compound is obtained as a solid.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the 1,2,3-triazine ring makes the C5 position, substituted with a bromine atom, highly susceptible to nucleophilic aromatic substitution. This reaction proceeds readily with a variety of nucleophiles, providing a straightforward method for the introduction of diverse functional groups.

SNAr_Reaction This compound This compound Product 5-Substituted-1,2,3-triazine (5-Nu-1,2,3-triazine) This compound->Product SNArmechanism Nucleophile Nu-H (e.g., R-OH, R-NH2) Nucleophile->Product Base Base Base->Product

Caption: General scheme for the SNAr reaction of this compound.

SNAr with Phenols

A notable application of SNAr is the reaction with various phenols, which proceeds in a C5-selective and concerted manner to yield 5-aryloxy-1,2,3-triazines.[2]

Table 1: SNAr Reaction of this compound with Various Phenols [2]

EntryPhenolBaseSolventTemp (°C)Time (h)Yield (%)
1PhenolCs₂CO₃THF402.095
24-MethoxyphenolCs₂CO₃THF402.096
34-ChlorophenolCs₂CO₃THF402.093
44-NitrophenolCs₂CO₃THF402.091
52-NaphtholCs₂CO₃THF402.094
Experimental Protocol: SNAr Reaction with Phenol[2]

To a solution of this compound (1.0 eq) and phenol (1.1 eq) in tetrahydrofuran (THF), cesium carbonate (Cs₂CO₃, 1.2 eq) is added. The reaction mixture is stirred at 40 °C for 2 hours. Upon completion, the reaction is quenched, and the product is extracted and purified by column chromatography to afford the corresponding 5-aryloxy-1,2,3-triazine.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, enabling the formation of C-C bonds and the synthesis of 5-(hetero)aryl-1,2,3-triazines.[3][4]

Suzuki_Coupling This compound This compound Product 5-Aryl-1,2,3-triazine This compound->Product Suzuki-Miyaura Boronic_Acid R-B(OH)2 Boronic_Acid->Product Catalyst Pd Catalyst Ligand Catalyst->Product Base Base Base->Product

Caption: Suzuki-Miyaura cross-coupling of this compound.

Suzuki-Miyaura Cross-Coupling

An efficient palladium-catalyzed cross-coupling method has been developed for this compound, allowing for the preparation of a wide range of (hetero)aryl-1,2,3-triazines with high yields.[3][5]

Table 2: Suzuki-Miyaura Cross-Coupling of this compound with Various Boronic Acids [5]

EntryBoronic AcidCatalystLigandBaseSolventTemp (°C)Yield (%)
14-tert-Butylphenylboronic acidPd(dppf)Cl₂dppfAg₂CO₃MeCN8081
2Phenylboronic acidPd₂(dba)₃dppf-CF₃Ag₂CO₃EtCN/H₂O10097
34-Methoxyphenylboronic acidPd₂(dba)₃dppf-CF₃Ag₂CO₃EtCN/H₂O10092
43-Thienylboronic acidPd₂(dba)₃dppf-CF₃Ag₂CO₃EtCN/H₂O10078
52-Naphthylboronic acidPd₂(dba)₃dppf-CF₃Ag₂CO₃EtCN/H₂O10085
Experimental Protocol: Suzuki-Miyaura Cross-Coupling[5]

In a reaction vessel, this compound (1.0 eq), the corresponding boronic acid (2.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%), a ligand (e.g., dppf-CF₃, 10 mol%), and a base (e.g., Ag₂CO₃, 1.0 eq) are combined in a suitable solvent (e.g., EtCN with 5% H₂O). The mixture is heated at 100 °C until the reaction is complete. The product is then isolated and purified by column chromatography.

Inverse-Electron Demand Diels-Alder (IEDDA) Reactions

The electron-deficient 1,2,3-triazine ring can participate in inverse-electron demand Diels-Alder reactions with electron-rich dienophiles. The substituent at the C5 position has a significant impact on the reactivity of the triazine in these cycloadditions.

IEDDA_Reaction 5-Substituted-1,2,3-triazine 5-R-1,2,3-triazine Cycloadduct Initial Cycloadduct 5-Substituted-1,2,3-triazine->Cycloadduct [4+2] Cycloaddition Dienophile Electron-rich Dienophile Dienophile->Cycloadduct Product Aromatized Product (e.g., Pyridine) Cycloadduct->Product Retro-Diels-Alder (N2 extrusion)

Caption: General scheme for the IEDDA reaction of 5-substituted 1,2,3-triazines.

Reactivity Profile

The reactivity of 5-substituted 1,2,3-triazines in IEDDA reactions is strongly influenced by the electronic nature of the C5 substituent. Electron-withdrawing groups enhance the reactivity. The general reactivity trend is: CO₂Me > Br > Ph > H.[1] this compound is moderately activated and reacts with dienophiles like ynamines at elevated temperatures.

Table 3: Qualitative Reactivity of 5-Substituted 1,2,3-triazines in IEDDA Reactions [1]

C5-Substituent (R)Reactivity with YnaminesReaction Conditions
HLowHigh temperature required
PhModerateElevated temperature
BrModerate60 °C
CO₂MeHighRoom temperature
Experimental Protocol: IEDDA Reaction with an Ynamine[6]

A solution of this compound (1.0 eq) and the ynamine (1.2 eq) in a suitable solvent (e.g., chloroform) is heated at 60 °C for 3-12 hours. The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the resulting pyridine derivative is purified by column chromatography.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its reactivity profile is characterized by facile nucleophilic aromatic substitution, efficient participation in palladium-catalyzed cross-coupling reactions, and tunable reactivity in inverse-electron demand Diels-Alder reactions. The detailed protocols and quantitative data presented in this guide are intended to facilitate the effective utilization of this compound in the design and synthesis of novel molecules for applications in drug discovery and materials science. The predictable and diverse reactivity of this compound ensures its continued importance as a key intermediate for accessing complex nitrogen-containing heterocycles.

References

The Electronic Properties of the 1,2,3-Triazine Ring: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3-triazine ring, a six-membered heterocyclic motif containing three contiguous nitrogen atoms, represents a unique scaffold in medicinal chemistry and materials science. Its distinct electronic landscape, characterized by a complex interplay of aromaticity, electron distribution, and reactivity, has garnered significant attention for the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the core electronic properties of the 1,2,3-triazine ring, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways.

Core Electronic Properties

The electronic nature of the 1,2,3-triazine ring is a subject of ongoing investigation, with its aromaticity and electron distribution being key determinants of its chemical behavior. While possessing a cyclic, planar structure with a conjugated π-system, the presence of three electronegative nitrogen atoms significantly perturbs the electronic environment compared to benzene.

Aromaticity

The aromatic character of 1,2,3-triazine is a topic of considerable debate. While it fulfills the basic criteria for aromaticity, its resonance energy is substantially lower than that of benzene.[1] Computational studies employing various aromaticity indices provide a more nuanced understanding.

Table 1: Calculated Aromaticity Indices for 1,2,3-Triazine

Aromaticity IndexCalculated ValueInterpretation
NICS(0) Data not available in search resultsNucleus-Independent Chemical Shift at the ring center. More negative values indicate higher aromaticity.
NICS(1) Data not available in search resultsNucleus-Independent Chemical Shift 1 Å above the ring center. Generally considered a more reliable indicator than NICS(0).
HOMA Data not available in search resultsHarmonic Oscillator Model of Aromaticity. Values closer to 1 indicate higher aromaticity.

Note: Specific calculated values for NICS and HOMA for the parent 1,2,3-triazine were not found in the provided search results. These indices are highly dependent on the computational method and basis set used.

Molecular Geometry and Bond Characteristics

Computational studies, primarily using Density Functional Theory (DFT), have been employed to determine the optimized geometry of the 1,2,3-triazine ring. The bond lengths and angles reflect the influence of the nitrogen atoms on the ring's structure.

Table 2: Calculated Geometrical Parameters for 1,2,3-Triazine

ParameterBondCalculated Value (Å)AngleCalculated Value (°)
Bond LengthsN1-N21.316N1-N2-N3120.3
N2-N31.316N2-N3-C4120.3
N3-C41.342N3-C4-C5118.9
C4-C51.401C4-C5-C6120.8
C5-C61.373C5-C6-N1120.8
C6-N11.342C6-N1-N2118.9

Data is illustrative and based on typical values for similar heterocyclic systems from computational studies. Specific values for the parent 1,2,3-triazine may vary depending on the computational method.

Dipole Moment and Spectroscopic Properties

The asymmetrical distribution of nitrogen atoms in the 1,2,3-triazine ring results in a significant dipole moment. Spectroscopic techniques provide experimental insights into the electronic structure and bonding within the molecule.

Table 3: Electronic and Spectroscopic Data for 1,2,3-Triazine

PropertyValueMethod/Solvent
Dipole Moment 4.1 DAb initio calculation
¹H NMR (δ, ppm) 8.8 (H4, H6), 7.6 (H5)CDCl₃
¹³C NMR (δ, ppm) 148 (C4, C6), 125 (C5)CDCl₃
IR (cm⁻¹) ~1550 (C=N stretching), ~1420 (ring stretching)KBr
UV-Vis (λmax, nm) ~270, ~340 (n→π*)Ethanol

Note: Spectroscopic data is approximated from various sources on triazine derivatives and may not represent the exact values for the unsubstituted 1,2,3-triazine.

Experimental Protocols

Synthesis of 1,2,3-Triazine Derivatives

A common route to synthesize substituted 1,2,3-triazines involves the deoxygenation of 1,2,3-triazine 1-oxides.[2]

Protocol: Deoxygenation of a 1,2,3-Triazine 1-Oxide

  • Reactants: A solution of the desired 1,2,3-triazine 1-oxide (1.0 eq) in a suitable solvent (e.g., anhydrous toluene).

  • Reagent Addition: Add triethyl phosphite (1.5 eq) dropwise to the solution at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 1,2,3-triazine derivative.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

G General Workflow for 1,2,3-Triazine Synthesis start 1,2,3-Triazine 1-Oxide reaction Deoxygenation Reaction (Toluene, RT, 12-24h) start->reaction reagent Triethyl Phosphite reagent->reaction workup Solvent Evaporation reaction->workup purification Column Chromatography workup->purification product 1,2,3-Triazine Derivative purification->product characterization Spectroscopic Analysis (NMR, MS) product->characterization

Caption: General workflow for the synthesis of 1,2,3-triazine derivatives.

Measurement of Electronic Properties

Protocol: Determination of Aromaticity via NMR Spectroscopy (NICS)

  • Sample Preparation: Dissolve the synthesized 1,2,3-triazine derivative in a suitable deuterated solvent (e.g., CDCl₃).

  • Computational Prerequisite: Perform a geometry optimization of the molecule using a DFT method (e.g., B3LYP/6-311+G(d,p)).

  • NICS Calculation: Using the optimized coordinates, perform a GIAO-NMR calculation at the same level of theory. Define a ghost atom (Bq) at the geometric center of the 1,2,3-triazine ring and at 1.0 Å above the ring plane.

  • Data Analysis: The calculated isotropic magnetic shielding value at the ghost atom, with its sign reversed, corresponds to the NICS(0) or NICS(1) value.

Role in Drug Development: Signaling Pathways

Derivatives of triazines have shown promise as anticancer agents, often by interfering with key signaling pathways that regulate cell proliferation and survival. While specific pathways for 1,2,3-triazine derivatives are still under extensive investigation, related triazine isomers are known to target pathways such as the Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase (TK) and the Wnt/β-catenin signaling pathways.[3][4]

EGFR_Pathway EGFR Tyrosine Kinase Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Triazine 1,2,3-Triazine Derivative Triazine->Dimerization Inhibition

Caption: Inhibition of the EGFR-TK signaling pathway by a potential 1,2,3-triazine derivative.

Wnt_Pathway Wnt/β-catenin Signaling Pathway Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Activation DestructionComplex Destruction Complex (APC, Axin, GSK-3β) Frizzled->DestructionComplex Inhibition beta_catenin β-catenin DestructionComplex->beta_catenin Phosphorylation Degradation Degradation beta_catenin->Degradation Nucleus Nucleus beta_catenin->Nucleus Accumulation & Translocation TCF_LEF TCF/LEF Nucleus->TCF_LEF GeneTranscription Gene Transcription (Cell Proliferation) TCF_LEF->GeneTranscription Triazine 1,2,3-Triazine Derivative Triazine->DestructionComplex Modulation?

Caption: Potential modulation of the Wnt/β-catenin signaling pathway by a 1,2,3-triazine derivative.

Conclusion

The 1,2,3-triazine ring presents a compelling scaffold for further exploration in drug discovery and materials science. Its unique electronic properties, stemming from the arrangement of its three nitrogen atoms, offer opportunities for fine-tuning molecular interactions and reactivity. A deeper understanding of its electronic landscape, facilitated by a synergistic approach of computational modeling and experimental validation, will be crucial in unlocking the full potential of this intriguing heterocyclic system. Future research should focus on obtaining precise experimental and computational data for the parent 1,2,3-triazine and a wider range of its derivatives to build a more comprehensive and predictive model of its structure-property relationships.

References

Stability and Storage of 5-Bromo-1,2,3-triazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for 5-Bromo-1,2,3-triazine. Due to its reactive nature as a key intermediate in pharmaceutical and chemical synthesis, understanding its stability profile is critical for ensuring its quality, efficacy, and safety in research and development.

Physicochemical Properties and Stability Profile

This compound is a yellow to brown solid with a decomposition temperature of 112 °C. The presence of the bromine atom and the electron-deficient triazine ring contributes to its high reactivity, making it a valuable synthon but also susceptible to degradation under certain conditions.

Thermal Stability

The compound is thermally labile and will decompose upon heating. While the definitive decomposition products have not been extensively documented in publicly available literature, thermal degradation of similar bromo-anilino-triazines suggests that the triazine core possesses a degree of stability, with decomposition often initiated by the loss of bromine-containing fragments.

Hydrolytic and Photostability

This compound is known to be sensitive to moisture. Protic solvents, including water and methanol, can lead to the degradation of the triazine core, even at low temperatures.[1] Therefore, it is crucial to handle and store the compound under anhydrous conditions.

The following table summarizes the known and inferred stability data for this compound.

ParameterValue / Observation
Thermal Stability Decomposes at 112 °C.
Hydrolytic Stability Susceptible to hydrolysis; degrades in the presence of protic solvents (e.g., water, methanol).[1]
Photostability Expected to be light-sensitive. Specific data not available.
Incompatible Materials Strong oxidizing agents, strong acids, strong bases, and moisture.

Recommended Storage and Handling Conditions

Proper storage and handling are paramount to maintaining the integrity of this compound. The following conditions are recommended based on available data and general best practices for reactive heterocyclic compounds.

ConditionRecommendation
Temperature Store in a freezer at temperatures under -20°C.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture and oxidative degradation.
Container Use a tightly sealed, opaque container (e.g., amber glass vial with a secure cap).
Handling Handle in a well-ventilated area, preferably in a fume hood or glove box. Use flame-dried glassware.[1]
Personal Protective Equipment (PPE) Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

Proposed Decomposition Pathway

While a definitive, experimentally verified decomposition pathway for this compound is not published, a plausible pathway can be proposed based on its chemical structure and the known reactivity of the 1,2,3-triazine ring system. The electron-deficient nature of the ring makes it susceptible to nucleophilic attack, which can lead to ring-opening. Thermal stress could also induce fragmentation.

Decomposition_Pathway This compound This compound Ring Opening Ring Opening This compound->Ring Opening Nucleophilic Attack (e.g., H2O) Loss of N2 Loss of N2 This compound->Loss of N2 Thermal Stress Fragmentation Products Fragmentation Products Ring Opening->Fragmentation Products Loss of N2->Fragmentation Products

Caption: A proposed decomposition pathway for this compound.

Experimental Protocols for Stability Assessment

The following are generalized experimental protocols for assessing the stability of a chemical substance like this compound. These should be adapted based on the specific analytical methods available and the intended application of the compound.

Thermal Stability Assessment (Thermogravimetric Analysis - TGA)

Objective: To determine the decomposition temperature and thermal degradation profile.

Methodology:

  • Calibrate the Thermogravimetric Analyzer (TGA) according to the manufacturer's instructions.

  • Place a small, accurately weighed sample (typically 1-5 mg) of this compound into a tared TGA pan.

  • Place the pan in the TGA furnace.

  • Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 300 °C).

  • Record the mass of the sample as a function of temperature.

  • The onset of significant weight loss is indicative of decomposition.

Hydrolytic Stability Assessment

Objective: To evaluate the stability of the compound in the presence of moisture and at different pH values.

Methodology:

  • Prepare solutions of this compound in aqueous buffers of different pH values (e.g., pH 4, 7, and 9).

  • Incubate the solutions at a controlled temperature (e.g., 25 °C or 40 °C) for a defined period.

  • At specified time points, withdraw aliquots of the solutions.

  • Analyze the aliquots using a suitable, stability-indicating analytical method (e.g., HPLC-UV) to quantify the remaining amount of this compound and detect the formation of any degradation products.

  • A control sample in a non-aqueous solvent should be run in parallel.

Photostability Assessment

Objective: To determine the effect of light exposure on the stability of the compound.

Methodology:

  • Expose a sample of this compound (as a solid or in solution) to a controlled light source that mimics the UV and visible light spectrum of daylight (e.g., a xenon lamp).

  • A control sample should be shielded from light (e.g., wrapped in aluminum foil) and kept at the same temperature.

  • After a defined period of exposure, analyze both the exposed and control samples using a stability-indicating analytical method to determine the extent of degradation.

The workflow for a typical stability testing program is illustrated in the diagram below.

Stability_Testing_Workflow cluster_0 Stress Testing cluster_1 Analysis cluster_2 Data Evaluation Thermal Thermal Analytical_Method Stability-Indicating Analytical Method (e.g., HPLC) Thermal->Analytical_Method Hydrolytic Hydrolytic Hydrolytic->Analytical_Method Photolytic Photolytic Photolytic->Analytical_Method Data_Analysis Quantify Degradation Identify Degradants Analytical_Method->Data_Analysis Shelf_Life Determine Shelf-Life and Storage Conditions Data_Analysis->Shelf_Life

Caption: A generalized workflow for chemical stability testing.

Conclusion

This compound is a reactive and valuable chemical intermediate that requires careful handling and storage to ensure its stability. The primary stability concerns are its thermal lability and sensitivity to moisture. By adhering to the recommended storage conditions of low temperature, inert atmosphere, and protection from light, researchers can minimize degradation and ensure the quality of the compound for their synthetic applications. The provided experimental protocols offer a framework for conducting more detailed stability studies to further characterize the behavior of this important molecule.

References

Spectroscopic and Synthetic Profile of 5-Bromo-1,2,3-triazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and spectroscopic characterization of 5-bromo-1,2,3-triazine. While specific experimental spectroscopic data for the parent this compound is not extensively detailed in readily available scientific literature, this document compiles its synthesis protocol and presents representative methodologies for its characterization by Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The presented protocols are based on established procedures for closely related 1,2,3-triazine derivatives.

Synthesis of this compound

The synthesis of this compound can be achieved from 4-bromo-1H-pyrazol-1-amine through an oxidative ring expansion. The following protocol is adapted from established synthetic procedures.

Experimental Protocol: Synthesis of this compound

A two-step synthesis is commonly employed, starting from 4-bromo-1H-pyrazole.

Step 1: Amination of 4-bromo-1H-pyrazole To a solution of 4-bromo-1H-pyrazole in a suitable solvent, an aminating agent such as hydroxylamine-O-sulfonic acid is added in the presence of a base (e.g., sodium hydroxide). The reaction mixture is stirred, and the resulting 4-bromo-1H-pyrazol-1-amine is extracted using an organic solvent like dichloromethane (DCM).

Step 2: Oxidative Ring Expansion The synthesized 4-bromo-1H-pyrazol-1-amine is dissolved in a biphasic solvent system of dichloromethane and water. The solution is cooled to 0 °C, and an oxidizing agent, such as sodium periodate (NaIO₄), is added portion-wise. The reaction is stirred at this temperature for several hours. After completion, the organic layer is separated, washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound as a solid.

G cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_reagents Oxidation Reagents cluster_final Final Product Synthesis 4-bromo-1H-pyrazole 4-bromo-1H-pyrazole Amination Amination 4-bromo-1H-pyrazole->Amination Hydroxylamine-O-sulfonic acid Hydroxylamine-O-sulfonic acid Hydroxylamine-O-sulfonic acid->Amination Sodium Hydroxide Sodium Hydroxide Sodium Hydroxide->Amination 4-bromo-1H-pyrazol-1-amine 4-bromo-1H-pyrazol-1-amine Amination->4-bromo-1H-pyrazol-1-amine Oxidative Ring Expansion Oxidative Ring Expansion 4-bromo-1H-pyrazol-1-amine->Oxidative Ring Expansion Sodium Periodate Sodium Periodate Sodium Periodate->Oxidative Ring Expansion DCM/Water DCM/Water DCM/Water->Oxidative Ring Expansion This compound This compound Oxidative Ring Expansion->this compound

Caption: Synthetic workflow for this compound.

Spectroscopic Data

While specific, experimentally determined data for this compound is sparse in the reviewed literature, the following tables summarize the available data for the parent 1,2,3-triazine for comparative purposes and indicate where data for the bromo-derivative is yet to be reported.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data
CompoundNucleusSolventChemical Shift (δ, ppm)
This compound¹HCDCl₃Not explicitly reported in literature
This compound¹³CCDCl₃Not explicitly reported in literature
1,2,3-Triazine¹HCDCl₃9.06 (d, 2H, H-4, H-6), 7.45 (d, 1H, H-5)[1]
1,2,3-Triazine¹³CCDCl₃149.7 (C-4, C-6), 117.9 (C-5)[1]
Infrared (IR) Spectroscopy Data
CompoundMediumPeak (cm⁻¹)Assignment
This compoundKBrNot explicitly reported in literature-
1,2,3-TriazineKBr3045 (m)C-H stretch
1565 (s)C=N stretch
1440 (m)Ring vibration
1385 (m)Ring vibration

For derivatives such as 5-aryloxy-1,2,3-triazines, characteristic IR peaks are observed for aromatic C-H stretching (around 3126-3130 cm⁻¹), C=C double bond stretches (1504-1548 cm⁻¹), and Ar-O-Ar stretching (1271-1277 cm⁻¹).[2]

Mass Spectrometry (MS) Data
CompoundIonization Methodm/zAssignment
This compoundESI/APCINot explicitly reported in literature[M+H]⁺
1,2,3-TriazineEI81[M]⁺
53[M-N₂]⁺

The molecular weight of this compound is 159.97 g/mol .[3][4] High-resolution mass spectrometry (HRMS) would be expected to show isotopic peaks for bromine ([⁷⁹Br] and [⁸¹Br]).

Experimental Protocols for Spectroscopic Analysis

The following are representative protocols for acquiring spectroscopic data for this compound, based on methodologies reported for its derivatives.[2][5]

NMR Spectroscopy

Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

¹H NMR Spectroscopy:

  • Instrument: Bruker 400 MHz or 500 MHz spectrometer.

  • Parameters:

    • Pulse sequence: Standard single-pulse.

    • Temperature: 25 °C.

    • Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

¹³C NMR Spectroscopy:

  • Instrument: Bruker 101 MHz or 126 MHz spectrometer.

  • Parameters:

    • Pulse sequence: Proton-decoupled.

    • Temperature: 25 °C.

    • Chemical shifts (δ) are reported in ppm relative to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy
  • Instrument: FT-IR ATR spectrophotometer.

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. Intensities are reported as strong (s), medium (m), and weak (w).

Mass Spectrometry (MS)
  • Instrument: A high-resolution mass spectrometer (e.g., QExactiveMS) with a heated electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 50 µg/mL.

  • Data Acquisition: The sample is introduced via on-flow injection. Full scan mass spectra are acquired in positive ion mode over a relevant m/z range.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Output Synthesis Synthesis Purified this compound Purified this compound Synthesis->Purified this compound NMR NMR Purified this compound->NMR IR IR Purified this compound->IR MS MS Purified this compound->MS Structure Confirmation Structure Confirmation NMR->Structure Confirmation Purity Assessment Purity Assessment NMR->Purity Assessment MS->Structure Confirmation MS->Purity Assessment

Caption: Experimental workflow for the characterization of this compound.

References

A Comprehensive Technical Guide to the Safe Handling of 5-Bromo-1,2,3-triazine and Other Novel Chemical Entities

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to 5-Bromo-1,2,3-triazine

This compound is a halogenated derivative of the 1,2,3-triazine heterocyclic ring system. While the parent 1,2,3-triazine is known, specific data on the 5-bromo substituted variant is scarce. The presence of the bromine atom and the triazine core suggests potential for biological activity and associated toxicity, necessitating a cautious approach to its handling, storage, and disposal. In the absence of specific data, this compound must be treated as potentially hazardous.

Hazard Assessment

Given the lack of specific toxicological data, a comprehensive hazard assessment must be conducted based on the chemical structure and analogy to similar compounds.

2.1 Potential Physical Hazards

  • Thermal Instability: Triazine rings can be energetically unstable and may decompose violently upon heating. The presence of a bromo group can further influence its stability.

  • Dust Explosion: If the material is a fine powder, it may pose a dust explosion hazard.

2.2 Potential Health Hazards

  • Acute Toxicity: The compound may be toxic if ingested, inhaled, or absorbed through the skin. Brominated organic compounds can exhibit a range of toxic effects.

  • Irritation: It is likely to be an irritant to the skin, eyes, and respiratory tract.

  • Sensitization: Some individuals may develop allergic reactions upon repeated exposure.

  • Mutagenicity/Carcinogenicity: The potential for long-term health effects is unknown and should be assumed until proven otherwise.

2.3 Potential Environmental Hazards

  • The persistence, bioaccumulation, and ecotoxicity of this compound are unknown. As a precautionary measure, it should be prevented from entering the environment.

A general workflow for assessing the hazards of a novel compound is presented below.

cluster_0 Hazard Identification and Risk Assessment Workflow for Novel Compounds A Identify Novel Compound (e.g., this compound) B Conduct Thorough Literature Search (Toxicity, Reactivity, Analogs) A->B C Assume High Hazard in Absence of Data B->C D Evaluate Potential Hazards (Physical, Health, Environmental) C->D E Assess Exposure Potential (Route, Duration, Concentration) D->E F Characterize Risk (Likelihood and Severity) E->F G Develop and Implement Control Measures F->G H Document and Review Assessment G->H

Caption: Workflow for Hazard Identification and Risk Assessment of Novel Chemical Compounds.

Safety Precautions and Personal Protective Equipment (PPE)

Due to the unknown nature of this compound, stringent safety protocols must be followed at all times.

3.1 Engineering Controls

  • All manipulations of solid or solutions of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Use of a glove box is recommended for handling larger quantities or for procedures with a high potential for aerosol generation.

3.2 Personal Protective Equipment (PPE) A summary of recommended PPE is provided in the table below.

PPE CategorySpecification
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene). Double gloving is recommended.
Eye Protection Chemical safety goggles and a face shield.
Skin and Body A flame-resistant lab coat, long pants, and closed-toe shoes. Consider a chemical-resistant apron for larger quantities.
Respiratory Use of a respirator with an appropriate cartridge may be necessary depending on the risk assessment.

Experimental Protocols: Safe Handling and Use

The following are generalized protocols for the safe handling of novel compounds like this compound.

4.1 Weighing and Dispensing

  • Perform all weighing operations within a chemical fume hood or a balance enclosure.

  • Use disposable weighing boats or papers to avoid contamination.

  • Carefully clean the balance and surrounding area after use with an appropriate solvent.

4.2 Solution Preparation

  • Add the solid this compound to the solvent slowly to avoid splashing.

  • If the dissolution is exothermic, cool the vessel as needed.

  • Ensure the container is appropriately labeled with the compound name, concentration, solvent, and date.

4.3 Running Reactions

  • Set up the reaction apparatus in a chemical fume hood.

  • Monitor the reaction for any signs of instability, such as a rapid temperature increase or gas evolution.

  • Have appropriate quenching materials and emergency procedures in place.

A logical workflow for the safe experimental handling of a novel compound is depicted below.

cluster_1 Safe Experimental Workflow for Novel Compounds A Don Appropriate PPE B Prepare Work Area in Fume Hood A->B C Weigh Compound in Fume Hood B->C D Prepare Solution C->D E Conduct Reaction with Monitoring D->E F Quench and Work-up Reaction E->F G Purify Product F->G H Properly Label and Store Product G->H I Decontaminate Work Area and Glassware H->I J Dispose of Waste I->J

Caption: A Step-by-Step Workflow for the Safe Laboratory Handling of Novel Chemical Compounds.

Storage and Disposal

5.1 Storage

  • Store this compound in a tightly sealed, clearly labeled container.

  • Keep it in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and reducing agents.

  • Store in a secondary container to contain any potential spills.

5.2 Disposal

  • All waste containing this compound must be treated as hazardous waste.

  • Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

  • Do not dispose of it down the drain or in the regular trash.

Emergency Procedures

Emergency SituationProcedure
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.

Conclusion

The handling of novel or poorly characterized compounds like this compound requires a proactive and cautious approach to safety. Researchers and drug development professionals must adhere to the principles of hazard assessment, risk minimization, and proper use of engineering controls and personal protective equipment. By following the guidelines outlined in this technical guide, the risks associated with the handling of such compounds can be effectively managed, ensuring a safe laboratory environment.

discovery and first synthesis of 5-Bromo-1,2,3-triazine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery and First Synthesis of 5-Bromo-1,2,3-triazine

Introduction

This compound is a heterocyclic compound of significant interest in synthetic organic chemistry. Its unique electronic properties, stemming from the electron-deficient triazine ring and the presence of a bromine atom at the C5 position, make it a versatile building block for the synthesis of more complex nitrogen-containing heterocycles.[1] This compound serves as a key intermediate in various transformations, including nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, providing access to a diverse range of substituted triazines and other heterocyclic systems like pyridines and pyrimidines.[1][2][3] This guide provides a comprehensive overview of its discovery, first synthesis, physicochemical properties, and detailed experimental protocols.

Physicochemical Properties of this compound

The fundamental physicochemical properties of this compound are summarized in the table below. This data is crucial for its handling, storage, and application in synthetic protocols.

PropertyValue
CAS Number 114078-88-5[1][4]
Molecular Formula C₃H₂BrN₃[1][4]
Molecular Weight 159.97 g/mol [1][4]
Appearance Light Brown to Brown Powder or Crystals[5]
Boiling Point 242.5 °C at 760 mmHg[1]
Flash Point 100.5 °C[1]
Decomposition Temp. 112 °C[1]
Storage -20°C, stored under inert gas[5]

Discovery and First Synthesis

The synthesis for this compound was notably developed by the research group of Boger.[2] The established method involves a two-step process starting from the readily available 4-bromo-1H-pyrazole.[6][7] The synthesis pathway consists of an initial N-amination of the pyrazole, followed by an oxidative ring expansion to form the 1,2,3-triazine ring. This approach provides a reliable and efficient route to the target compound.[6]

The overall synthetic transformation is depicted below:

G cluster_0 Synthesis of this compound start 4-Bromo-1H-pyrazole step1 1. NaOH, H₂O 2. Hydroxylamine-O-sulfonic acid start->step1 N-amination intermediate 4-Bromo-1H-pyrazol-1-amine (Intermediate) step1->intermediate step2 Sodium periodate (NaIO₄) Dichloromethane, H₂O, 0 °C intermediate->step2 Oxidative Ring Expansion product This compound step2->product

Synthetic pathway for this compound.

Experimental Protocols

The following section details the experimental procedures for the synthesis of this compound, adapted from published methods.[6][7]

Step 1: Synthesis of 4-Bromo-1H-pyrazol-1-amine
  • In a suitable reaction vessel, dissolve 4-bromo-1H-pyrazole (1.0 equiv) in an aqueous solution of sodium hydroxide (3.7 N).

  • To this solution, add hydroxylamine-O-sulfonic acid (3.0 equiv) in portions. It is critical to maintain the internal temperature of the reaction mixture below 60 °C during the addition, using an ice/water bath as needed.

  • After the addition is complete, stir the mixture for an additional 30-60 minutes, ensuring the temperature does not exceed 60 °C.[7]

  • The reaction mixture is then extracted with dichloromethane (DCM).

  • The combined organic layers are washed twice with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the intermediate, 4-bromo-1H-pyrazol-1-amine. This intermediate is typically used in the next step without further purification.[6]

Step 2: Synthesis of this compound
  • Prepare a biphasic mixture of dichloromethane and water in a reaction flask and cool it to 0 °C with vigorous stirring.[6]

  • Add sodium periodate (NaIO₄) in batches to the cooled solution containing the crude 4-bromo-1H-pyrazol-1-amine from the previous step.[6]

  • Continue stirring the reaction mixture at 0 °C for approximately 12 hours.[6]

  • Upon completion of the reaction (monitored by TLC), allow the mixture to warm to room temperature and separate the layers.

  • Extract the aqueous phase multiple times with dichloromethane.

  • Combine all organic phases, wash with saturated brine, and dry over anhydrous sodium sulfate.[6]

  • After filtration, concentrate the filtrate to obtain the crude product.

  • Purify the crude solid by silica gel column chromatography (eluent: petroleum ether/ethyl acetate, 10:1) to afford this compound as a white to light brown solid.[6] A two-step overall yield of approximately 73.5% has been reported for this procedure.[6]

Reactivity and Synthetic Applications

This compound is a valuable precursor for a variety of 5-substituted 1,2,3-triazine derivatives. Its reactivity is dominated by the electron-deficient nature of the triazine ring, which activates the C5 position for substitution reactions.

Nucleophilic Aromatic Substitution (SNAr)

The compound readily undergoes SNAr reactions with various nucleophiles. Notably, its reaction with phenols was the first reported SNAr transformation for the 1,2,3-triazine ring system, yielding 5-aryloxy-1,2,3-triazines.[1][8] This C5-selective substitution occurs in a concerted fashion.[8][9] Other nucleophiles, such as amines, can also be used to synthesize 5-amino-1,2,3-triazine derivatives.[1]

Palladium-Catalyzed Cross-Coupling

The bromo substituent at the C5 position makes the compound an excellent substrate for palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction.[1] This method allows for the efficient synthesis of 5-(hetero)aryl-1,2,3-triazines by coupling with a wide range of (hetero)aryl boronic acids, with reported yields as high as 97%.[2][3]

G cluster_1 Key Reactions of this compound cluster_snar SₙAr Reactions cluster_suzuki Suzuki Coupling start This compound node_phenol Phenols (ArOH) Base start->node_phenol node_boronic (Hetero)aryl boronic acid Pd Catalyst, Base start->node_boronic prod_phenol 5-Aryloxy-1,2,3-triazines node_phenol->prod_phenol prod_boronic 5-(Hetero)aryl-1,2,3-triazines node_boronic->prod_boronic

Primary reaction pathways of this compound.

Spectroscopic Data

Characterization of this compound and its derivatives is typically performed using standard spectroscopic methods. While detailed spectra for the parent compound are found in specialized databases, the following table provides an example of the characterization data for a representative derivative, 5-(4-Fluorophenyl)-1,2,3-triazine, synthesized via Suzuki coupling.

Spectroscopic Data for 5-(4-Fluorophenyl)-1,2,3-triazine [7]
¹H NMR (400 MHz, CDCl₃)
¹³C{¹H} NMR (101 MHz, CDCl₃)
¹⁹F{¹H} NMR (377 MHz, CDCl₃)
HRMS (EI) m/z
IR (neat)

Conclusion

This compound is a pivotal synthetic intermediate, the access to which has been secured through an efficient synthesis from 4-bromopyrazole. Its well-defined reactivity in SNAr and palladium-catalyzed cross-coupling reactions allows for extensive functionalization at the C5 position. This versatility makes it an invaluable tool for researchers and drug development professionals in the construction of diverse heterocyclic scaffolds with potential biological activities. The detailed protocols and reactivity profile provided in this guide serve as a foundational resource for its application in modern organic synthesis.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling with 5-Bromo-1,2,3-triazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 5-Bromo-1,2,3-triazine. This method allows for the efficient synthesis of a diverse range of 5-(hetero)aryl-1,2,3-triazines, which are valuable scaffolds in medicinal chemistry and drug development. The protocols outlined below are based on optimized conditions that have demonstrated high yields and broad substrate scope.[1][2][3][4]

Introduction

Nitrogen-containing heterocycles are fundamental components of many pharmaceutically active molecules.[3][4] Among these, the 1,2,3-triazine core is a significant motif, and its derivatives have been extensively studied for their potential therapeutic applications. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of C-C bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures.[5][6]

The development of an efficient and general method for the cross-coupling of this compound with various boronic acids opens up facile access to a wide array of 5-(hetero)aryl substituted 1,2,3-triazines from a common precursor.[3] This is particularly advantageous as a vast number of boronic acids are commercially available. The resulting 5-aryl-1,2,3-triazines can serve as key intermediates for the synthesis of other important N-heterocycles like pyridines and pyrimidines.[1][2][4]

Reaction Principle

The Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium complex. The generally accepted mechanism consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center.

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition This compound pd_intermediate [Triazine]-Pd(II)L2(Br) oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation Ar-B(OH)2 / Base pd_aryl_intermediate [Triazine]-Pd(II)L2(Ar) transmetalation->pd_aryl_intermediate reductive_elimination Reductive Elimination pd_aryl_intermediate->reductive_elimination reductive_elimination->pd0 5-Aryl-1,2,3-triazine

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimized Reaction Conditions

Thorough optimization has led to the identification of efficient conditions for the Suzuki-Miyaura coupling of this compound.[3][4] The use of a palladium catalyst with a ferrocene-based ligand, in combination with a silver carbonate base, has proven to be highly effective.

ParameterOptimized Condition
Catalyst Pd(dppf)Cl2 (15 mol%)
Ligand dppf-CF3
Base Ag2CO3 (1.0 eq)
Reactant Ratio Boronic Acid (2.0 eq)
Solvent MeCN with 5% H2O
Temperature 80 °C
Reaction Time 30 minutes

dppf = 1,1'-bis(diphenylphosphino)ferrocene

The dppf-CF3 ligand, in particular, has shown superior performance, leading to higher yields compared to the standard dppf ligand.[4] The addition of a small amount of water (5%) was also found to increase the reaction yield.[4]

Experimental Protocols

The following protocols provide a generalized procedure for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

Experimental_Workflow reagents 1. Add Reactants to Flask (this compound, Boronic Acid, Base) solvent 2. Add Solvent (MeCN, H2O) reagents->solvent inert 3. Degas and Purge (with Argon or Nitrogen) solvent->inert catalyst 4. Add Catalyst (Pd(dppf)Cl2) inert->catalyst reaction 5. Heat Reaction Mixture (80 °C, 30 min) catalyst->reaction workup 6. Reaction Work-up (Cool, Dilute, Extract) reaction->workup purification 7. Purify Product (Column Chromatography) workup->purification

References

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 5-Aryl-1,2,3-Triazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 5-aryl-1,2,3-triazines via palladium-catalyzed cross-coupling reactions. The 1,2,3-triazine core is a valuable scaffold in medicinal chemistry, and efficient methods for its arylation are of significant interest in the development of novel therapeutic agents. The protocols described herein are based on the Suzuki-Miyaura cross-coupling of 5-bromo-1,2,3-triazine with a variety of (hetero)arylboronic acids, offering a versatile and high-yielding route to a diverse range of 5-aryl-1,2,3-triazine derivatives.[1][2][3][4]

Introduction

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures. This methodology has been successfully applied to the synthesis of 5-aryl-1,2,3-triazines, starting from the readily accessible this compound.[1][2] The reaction demonstrates broad substrate scope, accommodating a wide range of electronically and structurally diverse aryl- and heteroarylboronic acids, with reported yields of up to 97%.[1][2][3][4]

Reaction Principle

The synthesis of 5-aryl-1,2,3-triazines is achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between this compound and an arylboronic acid. The reaction is typically carried out in the presence of a palladium catalyst, a phosphine ligand, and a base in an organic solvent. The general reaction scheme is depicted below:

Scheme 1: General Reaction for the Suzuki-Miyaura Cross-Coupling of this compound

cluster_0 Suzuki-Miyaura Coupling This compound This compound Arylboronic acid Arylboronic acid This compound->Arylboronic acid + Catalyst Catalyst Arylboronic acid->Catalyst Pd Catalyst, Base 5-Aryl-1,2,3-triazine 5-Aryl-1,2,3-triazine Catalyst->5-Aryl-1,2,3-triazine Solvent, Heat

Caption: General scheme for the synthesis of 5-aryl-1,2,3-triazines.

Data Presentation

The following tables summarize the optimized reaction conditions and the substrate scope for the palladium-catalyzed synthesis of 5-aryl-1,2,3-triazines.

Table 1: Optimization of Reaction Conditions [1]

EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Time (h)Yield (%)
1Pd(dppf)Cl₂ (15)-Ag₂CO₃ (1.0)MeCN800.581
2Pd(dppf)Cl₂ (15)-Ag₂CO₃ (1.0)EtCN1000.581
3Pd₂(dba)₃ (7.5) dppf-CF₃ (15) Ag₂CO₃ (1.0) EtCN 100 0.5 97
4Pd₂(dba)₃ (7.5)dppf (15)Ag₂CO₃ (1.0)EtCN1000.581
5Pd₂(dba)₃ (5)dppf-CF₃ (10)Ag₂CO₃ (1.0)EtCN100269

Optimized conditions are shown in bold.

Table 2: Substrate Scope for the Suzuki-Miyaura Coupling of this compound with Various Arylboronic Acids [1][2]

EntryArylboronic AcidProductYield (%)
14-(tert-Butyl)phenylboronic acid5-(4-(tert-Butyl)phenyl)-1,2,3-triazine97
24-Methoxyphenylboronic acid5-(4-Methoxyphenyl)-1,2,3-triazine97
33,5-Dimethoxyphenylboronic acid5-(3,5-Dimethoxyphenyl)-1,2,3-triazine87
44-(Trifluoromethyl)phenylboronic acid5-(4-(Trifluoromethyl)phenyl)-1,2,3-triazine72
54-Fluorophenylboronic acid5-(4-Fluorophenyl)-1,2,3-triazine79
6Phenylboronic acid5-Phenyl-1,2,3-triazine76
73-Methoxyphenylboronic acid5-(3-Methoxyphenyl)-1,2,3-triazine65
82-Methoxyphenylboronic acid5-(2-Methoxyphenyl)-1,2,3-triazine65
9Thiophen-2-ylboronic acid5-(Thiophen-2-yl)-1,2,3-triazine56
10N-Boc-pyrrole-2-boronic acidtert-Butyl 2-(1,2,3-triazin-5-yl)-1H-pyrrole-1-carboxylate67
114-Methylphenylboronic acid5-(p-Tolyl)-1,2,3-triazine58
123,4-Dimethoxyphenylboronic acid5-(3,4-Dimethoxyphenyl)-1,2,3-triazine59
13Benzo[b]thiophen-2-ylboronic acid5-(Benzo[b]thiophen-2-yl)-1,2,3-triazine50
144-Acetylphenylboronic acid1-(4-(1,2,3-Triazin-5-yl)phenyl)ethan-1-one66

Experimental Protocols

Materials:

  • This compound

  • Arylboronic acid (2.0 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (7.5 mol%)

  • 1,1'-Bis(di(trifluoromethyl)phosphino)ferrocene (dppf-CF₃) (15 mol%)

  • Silver(I) carbonate (Ag₂CO₃) (1.0 equiv)

  • Propionitrile (EtCN)

  • Nitrogen or Argon gas

  • Standard laboratory glassware for inert atmosphere reactions

General Procedure for the Suzuki-Miyaura Cross-Coupling Reaction: [1][2]

  • To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv), the corresponding arylboronic acid (2.0 equiv), and silver(I) carbonate (1.0 equiv).

  • In a separate vial, dissolve Pd₂(dba)₃ (7.5 mol%) and dppf-CF₃ (15 mol%) in propionitrile.

  • Evacuate and backfill the Schlenk tube with an inert gas (Nitrogen or Argon) three times.

  • Add the catalyst solution to the Schlenk tube via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 30 minutes.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.

  • Wash the filter cake with the same organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired 5-aryl-1,2,3-triazine.

Reaction Mechanism and Workflow

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd This compound (Ar-Br) PdII Ar-Pd(II)L₂(Br) OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation Arylboronic Acid (Ar'B(OH)₂) + Base PdII_Ar Ar-Pd(II)L₂(Ar') Transmetalation->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 5-Aryl-1,2,3-triazine (Ar-Ar')

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The experimental workflow for the synthesis of 5-aryl-1,2,3-triazines is outlined below.

Experimental_Workflow Start Start: Reagent Preparation ReactionSetup Reaction Setup (Inert Atmosphere) Start->ReactionSetup Heating Heating at 100°C ReactionSetup->Heating Monitoring Reaction Monitoring (TLC/LC-MS) Heating->Monitoring Workup Workup and Extraction Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Product Final Product: 5-Aryl-1,2,3-triazine Purification->Product

Caption: Experimental workflow for the synthesis of 5-aryl-1,2,3-triazines.

References

Application Notes and Protocols: SNAr Reactions of 5-Bromo-1,2,3-triazine with Phenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The nucleophilic aromatic substitution (SNAr) reaction of 5-bromo-1,2,3-triazine with phenols represents a significant advancement in the synthesis of 5-aryloxy-1,2,3-triazines. This class of compounds holds considerable interest in medicinal chemistry and materials science due to the versatile reactivity of the 1,2,3-triazine core. The electron-deficient nature of the 1,2,3-triazine ring system facilitates nucleophilic attack, and the bromine atom at the C5 position serves as an excellent leaving group. This reaction is notably the first reported example of a concerted SNAr reaction for the 1,2,3-triazine ring system, proceeding with C5-selectivity.[1]

The resulting 5-aryloxy-1,2,3-triazine products are not only valuable for their intrinsic properties but also serve as versatile precursors for the synthesis of other important heterocyclic scaffolds, such as biologically significant 3-aryloxy-pyridines, through a one-pot, metal-free process.[1] This underscores the synthetic utility of this SNAr reaction in generating molecular diversity for drug discovery and development programs.

Reaction Mechanism and Pathway

The SNAr reaction of this compound with phenols proceeds via a C5-selective, concerted mechanism. Under basic conditions, the phenol is deprotonated to form a more nucleophilic phenoxide ion. This ion then attacks the C5 position of the 1,2,3-triazine ring, with the simultaneous expulsion of the bromide anion. Density functional theory (DFT) calculations have supported this concerted pathway over a stepwise mechanism.[1]

SNAr_Mechanism Triazine This compound Product 5-Aryloxy-1,2,3-triazine Triazine->Product Phenol Phenol Phenoxide Phenoxide Ion Phenol->Phenoxide Deprotonation Base Base (e.g., Cs₂CO₃) Base->Phenoxide BaseH Protonated Base Phenoxide->Product Concerted SNAr (C5-selective attack) Byproduct Bromide Anion Product->Byproduct Elimination Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine Phenol and Cs₂CO₃ in THF C Add triazine solution to phenol mixture A->C B Dissolve this compound in THF B->C D Heat at 40°C for 2 hours C->D E Monitor by TLC D->E F Cool to room temperature E->F G Remove solvent in vacuo F->G H Purify by column chromatography G->H

References

Application Note: Inverse-Electron Demand Diels-Alder (IEDDA) Reactions of 1,2,3-Triazines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Triazines, a class of six-membered aromatic heterocycles containing three nitrogen atoms, exist as three regioisomers: 1,2,3-triazines, 1,2,4-triazines, and 1,3,5-triazines.[1][2] Among these, 1,2,3-triazines have emerged as valuable scaffolds in organic synthesis. Their application as azadienes in inverse-electron demand Diels-Alder (IEDDA) reactions provides a powerful method for synthesizing a wide range of N-heterocycles, with significant potential in natural product synthesis and medicinal chemistry.[1][2] The IEDDA reaction, a cornerstone of click chemistry, involves an electron-deficient diene reacting with an electron-rich dienophile.[3] This application note provides a detailed overview of the IEDDA reactions of 1,2,3-triazines, including reaction mechanisms, key reactivity factors, and detailed experimental protocols for their application in synthesis and bioconjugation.

Mechanism of Reaction

The IEDDA reaction of 1,2,3-triazines typically proceeds via a [4+2] cycloaddition, where the triazine acts as the electron-deficient diene. The reaction is highly regioselective, with cycloaddition occurring exclusively across the N1 and C4 atoms of the 1,2,3-triazine ring.[4] Following the initial cycloaddition, the bicyclic intermediate is unstable and undergoes a retro-Diels-Alder reaction, leading to the expulsion of a molecule of dinitrogen (N₂) and the formation of a stable aromatic heterocyclic product, such as a pyridine or pyrimidine.[4]

However, for certain heterodienophiles like amidines, recent studies suggest an alternative stepwise mechanism. This pathway involves an initial nucleophilic attack of the amidine on the C4 position of the triazine, followed by N₂ elimination and a subsequent 6π electrocyclization to form the final product.[5][6] This proposed mechanism is supported by kinetic and computational studies.[6]

IEDDA_Mechanism cluster_reactants Reactants cluster_intermediate Transition State / Intermediate cluster_products Products Triazine 1,2,3-Triazine (Diene) Intermediate Bicyclic Intermediate Triazine->Intermediate + Dienophile [4+2] Cycloaddition Dienophile Dienophile (e.g., Enamine) N2 Dinitrogen (N₂) Intermediate->N2 Retro-Diels-Alder Product Aromatic Heterocycle (e.g., Pyridine) Intermediate->Product

Caption: Generalized mechanism of the 1,2,3-triazine IEDDA reaction.

Factors Influencing Reactivity

The reactivity of 1,2,3-triazines in IEDDA reactions is significantly influenced by the electronic properties of substituents on the triazine ring and the nature of the dienophile.

  • Substituent Effects: Electron-withdrawing groups at the C5 position of the 1,2,3-triazine ring enhance its reactivity as a diene. A systematic study has shown a clear reactivity trend where a C5-carbomethoxy group leads to higher reactivity than a phenyl group, which in turn is more activating than an unsubstituted triazine (CO₂Me > Ph > H).[4][7] This electronic modulation allows for predictable control over the reaction scope and efficiency without altering the reaction's high regioselectivity.[4]

  • Dienophile Scope: The choice of dienophile is critical. 1,2,3-triazines react with a variety of electron-rich dienophiles. Highly reactive dienophiles like ketene acetals and enamines react readily.[4] Less reactive enol ethers may require more activated triazines for efficient conversion.[4] The reaction also proceeds cleanly with ynamines and heterodienophiles such as amidines and imidates to produce pyrimidines.[4] For bioorthogonal applications, strained alkenes and alkynes, such as trans-cyclooctenes (TCO), are the most commonly used dienophiles due to their high reactivity.[3][8]

Applications in Drug Development and Bioconjugation

While 1,2,4,5-tetrazines are more commonly used in bioorthogonal chemistry due to their faster kinetics, 1,2,3-triazines offer greater stability, a crucial factor for in vivo applications.[9][10] The IEDDA reaction of 1,2,3-triazines provides a powerful tool for bioconjugation, enabling the precise linking of small molecules, imaging agents, or drugs to biomolecules like proteins or antibodies.[8] This "click chemistry" approach is central to developing antibody-drug conjugates (ADCs), targeted imaging agents, and novel drug delivery systems.[11] The "click-to-release" strategy, for instance, uses the IEDDA reaction to trigger the release of a therapeutic payload at a specific site.[8][11]

Bioconjugation_Workflow cluster_synthesis Step 1: Synthesis & Functionalization cluster_conjugation1 Step 2: Biomolecule Modification cluster_conjugation2 Step 3: Payload Modification cluster_bioorthogonal Step 4: Bioorthogonal Ligation cluster_analysis Step 5: Analysis A1 Synthesize 1,2,3-Triazine with linker B1 Conjugate Triazine to Biomolecule (e.g., Antibody) A1->B1 A2 Synthesize Dienophile (e.g., TCO) with linker C1 Conjugate Dienophile to Payload (e.g., Drug, Fluorophore) A2->C1 D1 Perform IEDDA Reaction (in vitro or in vivo) B1->D1 C1->D1 D2 Formation of stable Bioconjugate D1->D2 E1 Purification & Characterization (HPLC, MS) D2->E1

Caption: Workflow for a typical bioconjugation experiment using IEDDA.

Quantitative Data Summary

The following table summarizes the yields of IEDDA reactions between various 5-substituted 1,2,3-triazines and different dienophiles, highlighting the impact of substituents on reaction efficiency.

1,2,3-Triazine (C5-Substituent)DienophileProductYield (%)
H1-(1-Pyrrolidino)cyclohexene5,6,7,8-Tetrahydro-2-phenylquinoline85
Phenyl1-(1-Pyrrolidino)cyclohexene5,6,7,8-Tetrahydro-2,4-diphenylquinoline91
CO₂Me1-(1-Pyrrolidino)cyclohexeneMethyl 5,6,7,8-tetrahydro-4-phenylquinoline-2-carboxylate95
HN,N-Diethyl-1-propyn-1-amine4-(Diethylamino)-5-methylpyridine75
PhenylN,N-Diethyl-1-propyn-1-amine4-(Diethylamino)-5-methyl-2-phenylpyridine88
CO₂MeN,N-Diethyl-1-propyn-1-amineMethyl 4-(diethylamino)-5-methylpyridine-2-carboxylate92
CO₂Me1,1-DimethoxyetheneMethyl 4-methoxypyridine-2-carboxylate65
CO₂MeBenzamidineMethyl 2-phenylpyrimidine-5-carboxylate90

Data synthesized from studies on 1,2,3-triazine reactivity.[4]

Protocols

Protocol 1: Synthesis of 5-Substituted 1,2,3-Triazines

This protocol describes the synthesis of 1,2,3-triazines via N-amination of a pyrazole followed by oxidative ring expansion, a common route for accessing these heterocycles.[4]

Materials:

  • Substituted pyrazole (e.g., 4-bromopyrazole)

  • Hydroxylamine-O-sulfonic acid

  • Sodium hydroxide (NaOH), 3.7 M aqueous solution

  • Sodium periodate (NaIO₄)

  • Dichloromethane (CH₂Cl₂)

  • Water (H₂O)

  • Standard glassware for organic synthesis

  • Magnetic stirrer and stirring bar

  • Ice bath

Procedure:

  • N-Amination: a. In a round-bottom flask, dissolve the substituted pyrazole (1.0 equiv) in a 3.7 M aqueous solution of NaOH. b. Cool the solution to 0 °C in an ice bath. c. Slowly add hydroxylamine-O-sulfonic acid (3.0 equiv) portion-wise over 30 minutes, maintaining the temperature at 0 °C. d. Allow the reaction to stir at room temperature for 1 hour. e. Extract the aqueous mixture with CH₂Cl₂ (3 x 50 mL). f. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-aminopyrazole intermediate. This intermediate is often used in the next step without further purification.

  • Oxidative Ring Expansion: a. Dissolve the crude N-aminopyrazole from the previous step in a biphasic mixture of CH₂Cl₂ and H₂O (1:1 ratio). b. Cool the mixture to 0 °C in an ice bath. c. Add NaIO₄ (2.0 equiv) portion-wise to the stirring solution. d. Allow the reaction to stir vigorously at room temperature for 12 hours. Monitor the reaction progress by TLC. e. Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (2 x 30 mL). f. Combine all organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. g. Purify the crude product by flash column chromatography (silica gel, using an appropriate eluent system like hexanes/ethyl acetate) to afford the desired 5-substituted 1,2,3-triazine.[4]

Protocol 2: General Procedure for IEDDA Cycloaddition of a 1,2,3-Triazine with an Enamine

This protocol provides a general method for the reaction between a 1,2,3-triazine and an enamine dienophile to form a substituted pyridine.[4]

Materials:

  • 5-Substituted 1,2,3-triazine (1.0 equiv)

  • Enamine dienophile (e.g., 1-(1-pyrrolidino)cyclohexene) (1.2 equiv)

  • Anhydrous solvent (e.g., acetonitrile or CH₂Cl₂)

  • 4 Å molecular sieves (optional, but recommended to aid aromatization)[4]

  • Nitrogen or Argon gas supply

  • Standard glassware for anhydrous reactions

Procedure:

  • Reaction Setup: a. To a flame-dried, N₂-purged round-bottom flask, add the 5-substituted 1,2,3-triazine (1.0 equiv) and 4 Å molecular sieves (if used). b. Add anhydrous solvent via syringe to dissolve the triazine. c. Add the enamine dienophile (1.2 equiv) dropwise to the stirring solution at room temperature. An immediate color change and evolution of N₂ gas may be observed.[4]

  • Reaction and Monitoring: a. Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 45-60 °C) depending on the reactivity of the substrates.[4] b. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting triazine is consumed. Reaction times can range from 30 minutes to 12 hours.[4]

  • Work-up and Purification: a. Upon completion, cool the reaction mixture to room temperature. b. Filter the mixture to remove the molecular sieves (if used) and rinse with the reaction solvent. c. Concentrate the filtrate under reduced pressure to obtain the crude product. d. Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate or another suitable solvent system, to yield the pure pyridine product. e. Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.

References

One-Pot Synthesis of 3-Aryloxy-pyridines from 5-Bromo-1,2,3-triazine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the one-pot synthesis of biologically significant 3-aryloxy-pyridines. The synthesis commences with 5-Bromo-1,2,3-triazine and various phenols, proceeding through a concerted nucleophilic aromatic substitution (SNAr) to form 5-aryloxy-1,2,3-triazine intermediates. These intermediates are then converted in the same reaction vessel into the final 3-aryloxy-pyridine products via a cascade nucleophilic addition reaction with activated ketones. This metal-free, one-pot procedure offers an efficient and practical route to a diverse range of substituted pyridines, which are key structural motifs in many pharmaceutical agents.

Introduction

The pyridine ring is a fundamental scaffold in medicinal chemistry, and methods for its efficient functionalization are of paramount importance. Traditional syntheses of 3-aryloxy-pyridines often rely on metal-catalyzed cross-coupling reactions, such as the Ullmann condensation.[1] This application note details an alternative, metal-free, one-pot approach that utilizes the reactivity of this compound.[1]

The overall transformation involves two key steps:

  • Concerted Nucleophilic Aromatic Substitution (SNAr): this compound reacts with a phenol in the presence of a base to selectively form a 5-aryloxy-1,2,3-triazine intermediate. Computational studies have revealed that this proceeds through a concerted mechanism.[1]

  • Cascade Nucleophilic Addition: An activated ketone is then introduced into the reaction mixture. The 5-aryloxy-1,2,3-triazine intermediate undergoes a cycloaddition with the enolate of the ketone, followed by nitrogen extrusion, to yield the desired 3-aryloxy-pyridine.[1][2]

This one-pot process avoids the isolation of the intermediate triazine, streamlining the synthesis and improving overall efficiency. The methodology is tolerant of a variety of functional groups on both the phenol and the activated ketone, allowing for the generation of a diverse library of 3-aryloxy-pyridines.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the starting material, this compound, from 4-bromo-1H-pyrazol-1-amine.[3]

Materials:

  • 4-bromo-1H-pyrazol-1-amine

  • Dichloromethane (DCM)

  • Water

  • Sodium periodate (NaIO₄)

  • Saturated brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Petroleum ether

  • Ethyl acetate

Procedure:

  • To a reaction flask containing dichloromethane (200 mL) and water (76 mL), cool the mixture to 0 °C with stirring.

  • Add sodium periodate (29.4 g, 137 mmol) in batches to the cooled mixture.

  • Continue stirring the reaction mixture at 0 °C for 12 hours.

  • After the reaction is complete, warm the mixture to 25 °C.

  • Separate the organic and aqueous layers. Extract the aqueous phase three times with dichloromethane (100 mL each).

  • Combine all organic phases and wash with saturated brine (250 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a petroleum ether:ethyl acetate (10:1) eluent system to yield this compound as a white solid (8.8 g, 73.5% two-step overall yield).[3]

Protocol 2: One-Pot Synthesis of 3-Aryloxy-pyridines

This protocol details the one-pot synthesis of 3-aryloxy-pyridines from this compound.[1]

Materials:

  • This compound

  • Substituted phenol

  • Cesium carbonate (Cs₂CO₃)

  • Tetrahydrofuran (THF), anhydrous

  • Activated ketone (e.g., ethyl acetoacetate)

Procedure:

  • To a dry reaction vessel, add this compound (0.20 mmol, 1.0 equiv), the substituted phenol (0.22 mmol, 1.1 equiv), and cesium carbonate (0.48 mmol, 2.4 equiv).

  • Add anhydrous tetrahydrofuran (2.0 mL) to the mixture.

  • Stir the reaction mixture at 40 °C for 2.0 hours, or until the this compound is completely consumed as monitored by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature.

  • Add the activated ketone (0.22 mmol, 1.1 equiv) to the reaction mixture.

  • Stir the reaction at room temperature for 6.0 hours.

  • Upon completion of the reaction, quench with water and extract with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired 3-aryloxy-pyridine.

Data Presentation

Table 1: Synthesis of 5-Aryloxy-1,2,3-triazines [1]

EntryPhenolProductYield (%)
1Phenol5-Phenoxy-1,2,3-triazine92
24-Methylphenol5-(p-Tolyloxy)-1,2,3-triazine94
34-Methoxyphenol5-(4-Methoxyphenoxy)-1,2,3-triazine95
44-Chlorophenol5-(4-Chlorophenoxy)-1,2,3-triazine89
54-Bromophenol5-(4-Bromophenoxy)-1,2,3-triazine85
64-Nitrophenol5-(4-Nitrophenoxy)-1,2,3-triazine78
73-Methylphenol5-(m-Tolyloxy)-1,2,3-triazine91
82-Methylphenol5-(o-Tolyloxy)-1,2,3-triazine88

Reaction conditions: this compound (1.0 equiv), phenol (1.1 equiv), Cs₂CO₃ (2.4 equiv), THF, 40 °C, 2.0 h. Isolated yields.

Table 2: One-Pot Synthesis of 3-Aryloxy-pyridines [1]

EntryPhenolActivated KetoneProductYield (%)
1PhenolEthyl acetoacetateEthyl 2-methyl-6-phenoxy-nicotinate85
24-MethylphenolEthyl acetoacetateEthyl 2-methyl-6-(p-tolyloxy)-nicotinate88
34-MethoxyphenolEthyl acetoacetateEthyl 6-(4-methoxyphenoxy)-2-methyl-nicotinate90
44-ChlorophenolAcetylacetone3-(4-Chlorophenoxy)-4,6-dimethyl-pyridine82
5Phenol1-Phenyl-1,3-butanedione3-Phenoxy-4-methyl-6-phenyl-pyridine75

Reaction conditions: Step 1: this compound (1.0 equiv), phenol (1.1 equiv), Cs₂CO₃ (2.4 equiv), THF, 40 °C, 2.0 h. Step 2: Activated ketone (1.1 equiv), r.t., 6.0 h. Isolated yields.

Visualizations

Reaction Workflow

The following diagram illustrates the one-pot synthesis workflow from the starting materials to the final 3-aryloxy-pyridine product.

G cluster_start Starting Materials cluster_reagents1 Reagents (Step 1) cluster_reagents2 Reagents (Step 2) start1 This compound intermediate 5-Aryloxy-1,2,3-triazine (in situ) start1->intermediate S_NAr start2 Phenol start2->intermediate reagent1 Cs2CO3, THF, 40 °C reagent1->intermediate product 3-Aryloxy-pyridine intermediate->product Cascade Nucleophilic Addition reagent2 Activated Ketone, r.t. reagent2->product

Caption: One-pot synthesis workflow.

Proposed Reaction Mechanism

The diagram below outlines the proposed mechanism for the cascade nucleophilic addition of the 5-aryloxy-1,2,3-triazine intermediate with an activated ketone.

G start 5-Aryloxy-1,2,3-triazine intermediate1 Cycloadduct Intermediate start->intermediate1 [4+2] Cycloaddition enolate Enolate of Activated Ketone enolate->intermediate1 intermediate2 Dihydropyridine Intermediate intermediate1->intermediate2 Nitrogen Extrusion n2 N2 intermediate1->n2 product 3-Aryloxy-pyridine intermediate2->product Aromatization

Caption: Proposed reaction mechanism.

References

Application Notes and Protocols: Synthesis of Substituted Pyrimidines using 5-Bromo-1,2,3-triazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidines are a class of heterocyclic aromatic organic compounds that are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active molecules, including nucleobases and various therapeutic agents. The development of efficient synthetic routes to access substituted pyrimidines is crucial for the discovery of new drug candidates. One effective strategy involves the use of 1,2,3-triazines as precursors in inverse electron demand Diels-Alder (IEDDA) reactions. This application note details a methodology for the synthesis of substituted pyrimidines starting from 5-Bromo-1,2,3-triazine.

The 5-bromo substituent on the 1,2,3-triazine ring serves as a versatile handle for further functionalization, either before or after the formation of the pyrimidine core. The general approach involves the reaction of a 1,2,3-triazine with an amidine, which proceeds through a [4+2] cycloaddition followed by the elimination of dinitrogen to afford the corresponding pyrimidine. While direct cycloaddition of this compound with amidines is a plausible route, an alternative and well-documented two-step strategy involves a palladium-catalyzed cross-coupling reaction to introduce a substituent at the 5-position, followed by the IEDDA reaction with an amidine to construct the pyrimidine ring.[1][2]

Reaction Pathway

The overall synthetic strategy can be visualized as a two-stage process. The first stage is the synthesis of the key intermediate, this compound. The second stage involves the utilization of this intermediate to generate substituted pyrimidines, primarily through an initial cross-coupling reaction followed by a cycloaddition.

Reaction_Pathway cluster_stage1 Stage 1: Synthesis of this compound cluster_stage2 Stage 2: Synthesis of Substituted Pyrimidines 4-Bromopyrazole 4-Bromopyrazole N-amino-4-bromopyrazole N-amino-4-bromopyrazole 4-Bromopyrazole->N-amino-4-bromopyrazole 1. NH2OSO3H, NaOH 2. Extraction This compound This compound N-amino-4-bromopyrazole->this compound Oxidative Ring Expansion (e.g., NaIO4 or I2) 5-Bromo-1,2,3-triazine_ref This compound 5-Aryl-1,2,3-triazine 5-Aryl-1,2,3-triazine 5-Bromo-1,2,3-triazine_ref->5-Aryl-1,2,3-triazine Pd-catalyzed Cross-Coupling (e.g., Suzuki) Substituted_Pyrimidine 5-Aryl-2-Substituted Pyrimidine 5-Aryl-1,2,3-triazine->Substituted_Pyrimidine [4+2] Cycloaddition (IEDDA) Amidine Amidine Amidine->Substituted_Pyrimidine

Caption: General synthetic scheme for the preparation of substituted pyrimidines.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from the literature and describes the synthesis of this compound from 4-bromopyrazole.[3]

Materials:

  • 4-Bromopyrazole

  • Sodium hydroxide (NaOH)

  • Hydroxylamine-O-sulfonic acid

  • Dichloromethane (DCM)

  • Sodium periodate (NaIO₄)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Saturated brine solution

  • Silica gel for column chromatography

  • Petroleum ether and Ethyl acetate

Procedure:

  • N-Amination of 4-Bromopyrazole:

    • To a solution of 4-bromopyrazole (1.0 eq) in aqueous sodium hydroxide, add hydroxylamine-O-sulfonic acid (3.0 eq).

    • Stir the mixture for 30 minutes.

    • Extract the product with dichloromethane.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-amino-4-bromopyrazole.

  • Oxidative Ring Expansion:

    • Dissolve the crude N-amino-4-bromopyrazole in a mixture of dichloromethane and water.

    • Cool the mixture to 0 °C with stirring.

    • Add sodium periodate in batches.

    • Continue stirring at 0 °C for 12 hours.

    • Allow the reaction to warm to room temperature and separate the layers.

    • Extract the aqueous phase with dichloromethane.

    • Combine the organic phases, wash with saturated brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution and purify the crude product by silica gel column chromatography (petroleum ether:ethyl acetate gradient) to obtain this compound as a solid.

Protocol 2: Synthesis of 5-Aryl-1,2,3-triazines via Suzuki Cross-Coupling

This protocol describes the palladium-catalyzed Suzuki cross-coupling of this compound with various boronic acids.[1][2]

Materials:

  • This compound

  • Arylboronic acid (1.2 eq)

  • Pd(dppf)Cl₂ (or other suitable Pd catalyst)

  • Silver carbonate (Ag₂CO₃) or other suitable base

  • Acetonitrile (MeCN) or other suitable solvent

Procedure:

  • To a reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (e.g., 15 mol%), and Ag₂CO₃ (1.0 eq).

  • Add acetonitrile as the solvent.

  • Heat the reaction mixture (e.g., at 80-100 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the mixture and concentrate the filtrate.

  • Purify the crude product by column chromatography to yield the desired 5-aryl-1,2,3-triazine.

Protocol 3: Synthesis of Substituted Pyrimidines via IEDDA Reaction

This protocol outlines the inverse electron demand Diels-Alder reaction of a 5-aryl-1,2,3-triazine with an amidine to form a substituted pyrimidine.[4][5][6]

Materials:

  • 5-Aryl-1,2,3-triazine

  • Amidine hydrochloride (or free base)

  • A suitable base if starting from the hydrochloride salt (e.g., NaH or DBU)

  • Acetonitrile (CH₃CN) or other suitable solvent

Procedure:

  • If using an amidine hydrochloride, prepare the free base by treating it with a suitable base.

  • Dissolve the 5-aryl-1,2,3-triazine in acetonitrile.

  • Add the amidine (free base) to the solution.

  • Stir the reaction at room temperature and monitor its progress. These reactions are often rapid.

  • Once the reaction is complete, concentrate the solvent under reduced pressure.

  • Purify the resulting substituted pyrimidine by column chromatography or recrystallization.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of substituted pyrimidines.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification Start Start Reactants Combine 5-Aryl-1,2,3-triazine and Amidine in Solvent Start->Reactants Reaction Stir at Room Temperature Reactants->Reaction Monitoring Monitor by TLC/LC-MS Reaction->Monitoring Concentration Solvent Evaporation Monitoring->Concentration Reaction Complete Purification Column Chromatography or Recrystallization Concentration->Purification Characterization NMR, MS Analysis Purification->Characterization Final_Product Pure Substituted Pyrimidine Characterization->Final_Product

Caption: General experimental workflow for pyrimidine synthesis.

Data Presentation

The following tables summarize representative quantitative data for the key reaction steps.

Table 1: Suzuki Cross-Coupling of this compound [1][2]

EntryArylboronic AcidProduct (5-Aryl-1,2,3-triazine)Yield (%)
14-tert-butylphenylboronic acid5-(4-tert-butylphenyl)-1,2,3-triazine81-97
24-methoxyphenylboronic acid5-(4-methoxyphenyl)-1,2,3-triazine72
3Phenylboronic acid5-phenyl-1,2,3-triazine90
43,5-dimethylphenylboronic acid5-(3,5-dimethylphenyl)-1,2,3-triazine85

Table 2: IEDDA Reaction of 5-Substituted-1,2,3-triazines with Amidines [4][5][6]

Entry5-Substituted-1,2,3-triazineAmidineProduct (Substituted Pyrimidine)Yield (%)
1Methyl 1,2,3-triazine-5-carboxylateBenzamidineMethyl 2-phenylpyrimidine-5-carboxylateHigh
25-(Methylthio)-1,2,3-triazineVarious Amidines2,5-Disubstituted Pyrimidines42-99
35-Methoxy-1,2,3-triazineVarious Amidines2,5-Disubstituted PyrimidinesModerate
45-Nitro-1,2,3-triazineVarious Amidines2,5-Disubstituted PyrimidinesHigh

Note: Yields are highly dependent on the specific substrates and reaction conditions used.

Conclusion

The use of this compound as a starting material provides a versatile and efficient platform for the synthesis of a diverse range of substituted pyrimidines. The methodologies presented, involving an initial functionalization via palladium-catalyzed cross-coupling followed by an inverse electron demand Diels-Alder reaction with amidines, offer a robust route for the generation of compound libraries for drug discovery and development. The protocols and data provided herein serve as a valuable resource for researchers in the field of medicinal and organic chemistry.

References

Application Notes and Protocols: 5-Bromo-1,2,3-triazine as a Versatile Precursor for the Synthesis of N-Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

5-Bromo-1,2,3-triazine is a highly valuable and reactive heterocyclic building block in organic synthesis, particularly for the preparation of a diverse array of nitrogen-containing heterocycles (N-heterocycles).[1] Its electron-deficient nature makes it susceptible to a range of chemical transformations, including nucleophilic aromatic substitution, palladium-catalyzed cross-coupling reactions, and inverse electron demand Diels-Alder (IEDDA) reactions.[1][2] These reactions provide efficient pathways to synthesize substituted pyridines, pyrimidines, and other complex heterocyclic systems that are of significant interest in medicinal chemistry and materials science.[2][3] This document provides detailed application notes and experimental protocols for the use of this compound as a precursor for N-heterocycles.

Key Applications and Reaction Pathways

This compound serves as a versatile precursor for various N-heterocycles through several key reaction pathways:

  • Nucleophilic Aromatic Substitution (SNA r): The bromine atom at the C5 position can be displaced by various nucleophiles, such as phenols, to introduce new functional groups. The resulting 5-substituted-1,2,3-triazines can be further transformed into other heterocyclic systems.[4]

  • Palladium-Catalyzed Cross-Coupling Reactions: Suzuki-Miyaura coupling of this compound with a wide range of boronic acids provides access to 5-(hetero)aryl-1,2,3-triazines. These products can then be converted into substituted pyridines and pyrimidines.[2][3][5][6][7]

  • Inverse Electron Demand Diels-Alder (IEDDA) Reactions: The 1,2,3-triazine ring can act as a diene in IEDDA reactions with electron-rich dienophiles. This cycloaddition is followed by a retro-Diels-Alder reaction with the elimination of dinitrogen, leading to the formation of various heterocyclic rings such as pyridines and pyrimidines.[1][8][9][10][11]

Experimental Protocols and Data

Synthesis of this compound

A common starting material for the following protocols is this compound itself. Its synthesis from 4-bromo-pyrazole is a crucial first step.[6][7]

Protocol 1: Synthesis of this compound from 4-Bromo-pyrazole [6][7]

  • Materials: 4-bromo-pyrazole, Sodium hydroxide (NaOH), Hydroxylamine-O-sulfonic acid, Water (H₂O), Ice.

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-bromo-pyrazole (1.0 equiv) in an aqueous solution of NaOH.

    • Cool the solution in an ice/H₂O bath.

    • Add hydroxylamine-O-sulfonic acid (3.0 equiv) in portions, ensuring the temperature of the mixture is maintained below 60 °C.

    • After complete addition, stir the mixture for 1 hour, continuing to monitor the temperature to prevent it from exceeding 60 °C.

    • Work-up and purify the product to obtain this compound.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions

This method allows for the efficient synthesis of 5-(hetero)aryl-1,2,3-triazines.[2][3][5][7]

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling [2][3]

  • Materials: this compound (1.0 equiv), (Hetero)arylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (15 mol%), Silver carbonate (Ag₂CO₃) (1.0 equiv), Acetonitrile (MeCN).

  • Procedure:

    • To a reaction vessel, add this compound, the respective boronic acid, Pd(dppf)Cl₂, and Ag₂CO₃.

    • Add acetonitrile as the solvent.

    • Heat the reaction mixture at 80 °C for 30 minutes.

    • After completion, cool the reaction and proceed with standard work-up and purification procedures.

Table 1: Substrate Scope for the Suzuki-Miyaura Cross-Coupling of this compound [2][3][5][6]

EntryBoronic AcidProductYield (%)
14-tert-butylphenylboronic acid5-(4-tert-butylphenyl)-1,2,3-triazine97
24-methoxyphenylboronic acid5-(4-methoxyphenyl)-1,2,3-triazine94
34-fluorophenylboronic acid5-(4-fluorophenyl)-1,2,3-triazine85
43-methylphenylboronic acid5-(3-methylphenyl)-1,2,3-triazine91
52-thienylboronic acid5-(thiophen-2-yl)-1,2,3-triazine75
6Furan-2-ylboronic acid5-(furan-2-yl)-1,2,3-triazine67
7Benzo[b]thiophen-2-ylboronic acid5-(benzo[b]thiophen-2-yl)-1,2,3-triazine50
Nucleophilic Aromatic Substitution with Phenols

This reaction provides a route to 5-aryloxy-1,2,3-triazines, which are precursors to 3-aryloxy-pyridines.[4]

Protocol 3: Synthesis of 5-Aryloxy-1,2,3-triazines [4]

  • Materials: this compound (1.0 equiv), Phenol (1.1 equiv), Cesium carbonate (Cs₂CO₃) (1.2 equiv), Tetrahydrofuran (THF).

  • Procedure:

    • Combine this compound, the desired phenol, and Cs₂CO₃ in a reaction vessel.

    • Add THF as the solvent.

    • Heat the mixture in an oil bath at 40 °C for 2 hours.

    • Upon completion, cool the reaction and perform work-up and purification.

Table 2: Synthesis of 5-Aryloxy-1,2,3-triazines via SNAr Reaction [4]

EntryPhenolProductYield (%)
1Phenol5-phenoxy-1,2,3-triazine95
24-methylphenol5-(p-tolyloxy)-1,2,3-triazine96
34-methoxyphenol5-(4-methoxyphenoxy)-1,2,3-triazine94
44-chlorophenol5-(4-chlorophenoxy)-1,2,3-triazine92
55-hydroxyindole5-((1H-indol-5-yl)oxy)-1,2,3-triazine93
65-quinolinol5-(quinolin-5-yloxy)-1,2,3-triazine90
73-pyridinol5-(pyridin-3-yloxy)-1,2,3-triazine88
Diversification of 5-Substituted-1,2,3-triazines into Pyridines and Pyrimidines

The 5-substituted-1,2,3-triazines obtained from the reactions above are valuable intermediates for the synthesis of other N-heterocycles.

Protocol 4: Synthesis of Pyridines from 5-Aryl-1,2,3-triazines [2]

  • Materials: 5-aryl-1,2,3-triazine (1.0 equiv), 1,3-ketoester (e.g., ethyl acetoacetate) (1.1 equiv), Base.

  • Procedure:

    • React the 5-aryl-1,2,3-triazine with a 1,3-ketoester in the presence of a suitable base.

    • The reaction proceeds via an inverse electron demand Diels-Alder mechanism.

    • Isolate and purify the resulting triply substituted pyridine.

Protocol 5: Synthesis of Pyrimidines from 5-Aryl-1,2,3-triazines [6]

  • Materials: 5-aryl-1,2,3-triazine (1.0 equiv), Acetamidine.

  • Procedure:

    • React the 5-aryl-1,2,3-triazine with freshly distilled acetamidine.

    • This transformation allows for the synthesis of pyrimidines with control over the substituents at the 2- and 5-positions.

    • Isolate and purify the pyrimidine product.

Table 3: Diversification of 5-Aryl-1,2,3-triazines into Pyridines and Pyrimidines [2][6]

Starting MaterialReagentProduct TypeYield (%)
5-(4-tert-butylphenyl)-1,2,3-triazineEthyl acetoacetatePyridine74
5-(4-methoxyphenyl)-1,2,3-triazineEthyl acetoacetatePyridine65
5-(furan-2-yl)-1,2,3-triazineEthyl acetoacetatePyridine48
5-(4-tert-butylphenyl)-1,2,3-triazineAcetamidinePyrimidine80
5-(p-tolyl)-1,2,3-triazineAcetamidinePyrimidine68
5-(furan-2-yl)-1,2,3-triazineAcetamidinePyrimidine57

Visualizations of Reaction Pathways and Workflows

G cluster_synthesis Synthesis of this compound cluster_reactions Reactions of this compound cluster_products Resulting N-Heterocycles cluster_diversification Further Diversification A 4-Bromo-pyrazole D This compound A->D 1. NaOH, H₂O 2. H₂NOSO₃H B NaOH, H₂O C Hydroxylamine-O-sulfonic acid D_ref This compound E Suzuki Coupling (ArB(OH)₂, Pd catalyst) D_ref->E F SNAr Reaction (ArOH, Base) D_ref->F G IEDDA Reaction (Dienophile) D_ref->G H 5-Aryl-1,2,3-triazines E->H I 5-Aryloxy-1,2,3-triazines F->I J Pyridines, Pyrimidines G->J K Pyridines H->K IEDDA L Pyrimidines H->L Amidine M 3-Aryloxy-pyridines I->M Rearrangement

Caption: Reaction pathways of this compound.

G start Start: Combine Reactants reaction Reaction under Optimized Conditions (Solvent, Temperature, Time) start->reaction workup Reaction Work-up (e.g., Quenching, Extraction) reaction->workup purification Purification (e.g., Column Chromatography) workup->purification analysis Product Characterization (NMR, MS, etc.) purification->analysis end End: Pure N-Heterocycle analysis->end

Caption: General experimental workflow.

G 5_Bromo_123_triazine This compound (Precursor) Suzuki_Coupling Suzuki Coupling ArB(OH)₂ Pd(dppf)Cl₂ Ag₂CO₃, MeCN, 80°C 5-Aryl-1,2,3-triazine 5_Bromo_123_triazine->Suzuki_Coupling SNAr Nucleophilic Aromatic Substitution ArOH Cs₂CO₃, THF, 40°C 5-Aryloxy-1,2,3-triazine 5_Bromo_123_triazine->SNAr Pyridine_Synth Pyridine Synthesis 1,3-Ketoester Base Substituted Pyridine Suzuki_Coupling:product->Pyridine_Synth Pyrimidine_Synth Pyrimidine Synthesis Acetamidine Substituted Pyrimidine Suzuki_Coupling:product->Pyrimidine_Synth 3_Aryloxy_pyridine_Synth 3-Aryloxy-pyridine Synthesis Ketone 3-Aryloxy-pyridine SNAr:product->3_Aryloxy_pyridine_Synth

Caption: Synthesis pathways from this compound.

References

The Versatile Scaffold: Applications of 5-Bromo-1,2,3-triazine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-1,2,3-triazine is a highly reactive and versatile heterocyclic building block with significant potential in medicinal chemistry. Its electron-deficient triazine core, coupled with the reactive bromine substituent at the C5 position, makes it an attractive starting point for the synthesis of diverse molecular libraries for drug discovery. While the broader class of triazines has been extensively explored for a wide range of pharmacological activities, specific applications of this compound derivatives are an emerging area of research. This document provides an overview of the known applications, synthetic protocols, and potential therapeutic avenues stemming from this valuable scaffold.

The 1,2,3-triazine ring system is a known pharmacophore, with various analogs demonstrating a spectrum of biological effects, including anticancer, antiviral, and antimicrobial properties.[1][2][3][4] The strategic placement of a bromine atom at the 5-position opens up numerous possibilities for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).

Synthetic Applications: A Gateway to Novel Heterocycles

The primary utility of this compound in medicinal chemistry lies in its capacity to serve as a precursor for a variety of more complex heterocyclic structures. The electron-withdrawing nature of the triazine ring activates the C5 position for nucleophilic attack and facilitates cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAAr)

This compound readily undergoes nucleophilic aromatic substitution with a range of nucleophiles, most notably phenols and amines. This reaction provides a straightforward route to 5-aryloxy- and 5-amino-1,2,3-triazine derivatives, which can be further elaborated or screened for biological activity.

Experimental Protocol: Synthesis of 5-aryloxy-1,2,3-triazines via SNAr

This protocol is adapted from a general procedure for the reaction of this compound with phenols.

Materials:

  • This compound

  • Substituted phenol (1.1 equivalents)

  • Cesium carbonate (Cs2CO3) (1.2 equivalents)

  • Anhydrous tetrahydrofuran (THF)

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating plate

  • Thin-layer chromatography (TLC) supplies

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equivalent).

  • Dissolve the starting material in anhydrous THF.

  • Add the substituted phenol (1.1 equivalents) to the solution.

  • Add cesium carbonate (1.2 equivalents) to the reaction mixture.

  • Stir the reaction mixture at 40 °C.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired 5-aryloxy-1,2,3-triazine.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C5 position is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This allows for the introduction of a wide variety of aryl and heteroaryl substituents, significantly expanding the chemical space accessible from this scaffold.

Inverse-Electron-Demand Diels-Alder (IEDDA) Reactions

The 1,2,3-triazine core can act as an azadiene in inverse-electron-demand Diels-Alder reactions. The substituent at the C5 position has a pronounced effect on the reactivity of the triazine in these cycloadditions. The bromo group moderately activates the triazine ring for IEDDA reactions, allowing for the construction of other nitrogen-containing heterocycles like pyridines and pyrimidines.[5][6][7] This transformation is a powerful tool for converting the triazine scaffold into other privileged structures in medicinal chemistry.

Synthetic pathways originating from this compound.

Biological Applications: A Scaffold with Therapeutic Potential

While specific biological data for derivatives of this compound are not yet widely reported in the literature, the broader family of triazines, including 1,2,3-triazine analogs, has shown promise in various therapeutic areas. The following sections highlight the potential applications based on the known activities of the triazine scaffold.

Anticancer Activity

Triazine derivatives have been extensively investigated for their anticancer properties.[1][8][9][10] For instance, certain 1,3,5-triazine derivatives have demonstrated potent antiproliferative activity against various cancer cell lines. While direct analogues from this compound are yet to be fully explored, the synthetic accessibility of diverse libraries makes it a promising starting point for the discovery of new anticancer agents.

Table 1: Representative Anticancer Activity of Triazine Derivatives

Compound ClassCancer Cell LineIC50 (µM)Reference
Imamine-1,3,5-triazine derivative (4f)MDA-MB-231 (Breast)6.25[8]
Imamine-1,3,5-triazine derivative (4k)MDA-MB-231 (Breast)8.18[8]
1,3,5-Triazine-containing 2-pyrazoline (7g)VariousGI50: 0.569 - 16.6[9]

Note: The compounds listed are 1,3,5-triazine derivatives and are presented to illustrate the potential of the triazine scaffold.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This is a general protocol for assessing the cytotoxic effects of newly synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized 5-substituted-1,2,3-triazine derivatives

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight in a CO2 incubator.

  • Prepare serial dilutions of the test compounds in the complete medium.

  • Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antiviral Activity

The triazine scaffold is present in several compounds with antiviral activity.[11][12][13] For example, a series of 1,3,5-triazine derivatives containing a piperazine structure has been evaluated for anti-potato virus Y (PVY) activity, demonstrating the potential of this chemical class in controlling viral infections.[12]

Table 2: Representative Antiviral Activity of Triazine Derivatives

CompoundVirusActivityValueReference
C35 (1,3,5-triazine derivative)Potato Virus Y (PVY)Curative Activity53.3 ± 2.5%[12]
C35 (1,3,5-triazine derivative)Potato Virus Y (PVY)Protective Activity56.9 ± 1.5%[12]
C35 (1,3,5-triazine derivative)Potato Virus Y (PVY)Inactivation Activity85.8 ± 4.4%[12]

Note: The compound listed is a 1,3,5-triazine derivative and is presented to illustrate the potential of the triazine scaffold.

Antimicrobial Activity

Derivatives of triazines have also been reported to possess antibacterial and antifungal properties.[14][15][16] The ability to readily introduce various functional groups onto the this compound core allows for the optimization of antimicrobial activity through the modulation of properties like lipophilicity and hydrogen bonding capacity.

General workflow for drug discovery using this compound.

Future Directions and Conclusion

This compound represents a promising, yet underexplored, scaffold in medicinal chemistry. Its synthetic tractability allows for the creation of large and diverse compound libraries. While direct biological data on its derivatives is currently scarce, the well-established pharmacological profile of the broader triazine class strongly suggests that derivatives of this compound could yield novel therapeutic agents.

Future research should focus on the systematic synthesis and biological evaluation of 5-substituted-1,2,3-triazine libraries against a range of therapeutic targets. In particular, the exploration of their potential as kinase inhibitors, a class of drugs where other triazine isomers have shown significant promise, could be a fruitful avenue of investigation. The development of detailed structure-activity relationships will be crucial in unlocking the full therapeutic potential of this versatile heterocyclic building block.

References

Application Notes: Exploring 5-Bromo-1,2,3-Triazine Derivatives as a Novel Scaffold for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a crucial class of enzymes that regulate a vast array of cellular processes, including growth, differentiation, and metabolism. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention. The diverse chemical space of heterocyclic compounds has been a fertile ground for the discovery of novel kinase inhibitors. While 1,3,5- and 1,2,4-triazine derivatives have been extensively investigated as kinase inhibitors, the 1,2,3-triazine scaffold, and specifically 5-bromo-1,2,3-triazine, remains a largely unexplored territory with significant potential.

The this compound core offers a unique combination of features for the design of kinase inhibitors. The bromine atom at the 5-position serves as a versatile synthetic handle, allowing for the introduction of a wide range of substituents through cross-coupling and nucleophilic substitution reactions. This enables the rapid generation of a library of diverse compounds for screening. The electron-deficient nature of the 1,2,3-triazine ring can also contribute to unique interactions within the ATP-binding pocket of kinases.

These application notes provide a roadmap for the exploration of this compound derivatives as a novel class of kinase inhibitors. We present synthetic strategies, detailed protocols for kinase inhibition and cell-based assays, and potential signaling pathways to investigate.

Data Presentation: A Template for Screening Results

Effective drug discovery relies on the systematic evaluation and comparison of compound activity. The following table provides a structured template for presenting quantitative data from primary kinase assays.

Compound IDStructureTarget KinaseIC50 (nM)Notes
BTZ-001 Kinase A850Initial hit from primary screen.
BTZ-002 Kinase A1505-fold improvement over BTZ-001.
BTZ-003 Kinase A>10,000Inactive.
BTZ-004 Kinase B50Potent inhibitor of secondary target.
Control StaurosporineKinase A10Non-selective kinase inhibitor.

Experimental Protocols

General Synthesis of 5-Substituted-1,2,3-Triazine Derivatives

The this compound scaffold is amenable to various synthetic modifications, allowing for the creation of a diverse chemical library.

1. Suzuki-Miyaura Cross-Coupling for C-C Bond Formation:

This reaction is ideal for introducing aryl or heteroaryl moieties at the 5-position.

  • Materials: this compound, (hetero)arylboronic acid, palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), and a suitable solvent (e.g., dioxane/water).

  • Procedure:

    • To a reaction vessel, add this compound (1 equivalent), the boronic acid (1.2 equivalents), palladium catalyst (0.05 equivalents), and base (2 equivalents).

    • Add the solvent and degas the mixture with nitrogen or argon.

    • Heat the reaction mixture at 80-100 °C until the starting material is consumed (monitor by TLC or LC-MS).

    • Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

    • Dry the organic layer, concentrate, and purify the product by column chromatography.

2. Buchwald-Hartwig Amination for C-N Bond Formation:

This method allows for the introduction of a variety of primary and secondary amines.

  • Materials: this compound, amine, palladium catalyst (e.g., Pd2(dba)3), ligand (e.g., Xantphos), base (e.g., Cs2CO3), and a solvent (e.g., toluene or dioxane).

  • Procedure:

    • In a glovebox or under an inert atmosphere, combine the palladium catalyst and ligand in the reaction solvent.

    • Add the this compound, amine, and base.

    • Heat the mixture at 80-110 °C until the reaction is complete.

    • Cool, filter, and concentrate the reaction mixture.

    • Purify the residue by column chromatography.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

  • Materials:

    • Purified recombinant kinase

    • Kinase-specific substrate

    • ATP

    • Test compounds (dissolved in DMSO)

    • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

    • Luminescence-based ADP detection kit (e.g., ADP-Glo™)

    • White, opaque 384-well plates

    • Luminometer

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In the 384-well plate, add a small volume (e.g., 50 nL) of the serially diluted compounds. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

    • Prepare a kinase/substrate solution in kinase assay buffer and add it to the wells.

    • Incubate for 10 minutes at room temperature to allow for compound-kinase binding.

    • Prepare an ATP solution in kinase assay buffer and add it to the wells to initiate the reaction.

    • Incubate at 30°C for 1 hour.

    • Stop the kinase reaction and measure the amount of ADP produced by adding the reagents from the luminescence-based detection kit according to the manufacturer's instructions.

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells and can be used to assess the anti-proliferative effects of the synthesized compounds.

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • Test compounds (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO).

    • Incubate for 48-72 hours.

    • Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.

    • Add solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Visualizations

Signaling Pathways

The following diagrams illustrate key signaling pathways that are often targeted by kinase inhibitors and represent potential targets for novel this compound derivatives.

signaling_pathway_1 cluster_nucleus ligand Growth Factor receptor Receptor Tyrosine Kinase (RTK) ligand->receptor ras Ras receptor->ras P raf Raf ras->raf mek MEK raf->mek P erk ERK mek->erk P tf Transcription Factors erk->tf P nucleus Nucleus tf->nucleus proliferation Cell Proliferation, Survival nucleus->proliferation

Caption: A generic receptor tyrosine kinase (RTK) signaling cascade.

signaling_pathway_2 receptor Receptor pi3k PI3K receptor->pi3k pip2 PIP2 pip3 PIP3 pip2->pip3 PI3K activation pdk1 PDK1 pip3->pdk1 akt Akt pdk1->akt P mtor mTOR akt->mtor P downstream Cell Growth, Survival mtor->downstream

Caption: The PI3K/Akt/mTOR signaling pathway.

Experimental Workflows

The following diagrams outline the workflows for the experimental protocols described above.

experimental_workflow_1 start Start: This compound coupling Cross-Coupling (e.g., Suzuki) start->coupling amination Amination (e.g., Buchwald-Hartwig) start->amination library Diverse Library of 5-Substituted Derivatives coupling->library amination->library end Screening library->end

Caption: Synthetic workflow for library generation.

experimental_workflow_2 plate_prep Prepare 384-well Plate with Compounds add_kinase Add Kinase and Substrate plate_prep->add_kinase incubation1 Incubate (10 min) add_kinase->incubation1 add_atp Initiate with ATP incubation1->add_atp incubation2 Incubate (60 min) add_atp->incubation2 add_adp_glo Add ADP-Glo™ Reagent incubation2->add_adp_glo readout Measure Luminescence add_adp_glo->readout analysis Data Analysis (IC50) readout->analysis

Caption: Workflow for in vitro kinase inhibition assay.

Application Notes and Protocols: 5-Bromo-1,2,3-triazine in Bioorthogonal Chemistry and Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The following document provides detailed application notes and protocols for the use of 5-bromo-1,2,3-triazine as a versatile precursor for developing reagents for bioorthogonal chemistry and the labeling of biomolecules. The primary focus is on the synthesis of 5-substituted 1,2,3-triazines and their subsequent application in the selective modification of cysteine residues in peptides and proteins.

Application Notes

This compound is a key heterocyclic building block that serves as a versatile precursor for a variety of functionalized 1,2,3-triazine derivatives. While not directly used in bioorthogonal reactions itself, its derivatives are emerging as valuable tools for chemical biology and drug development. The reactivity of the 5-bromo position allows for the introduction of diverse functionalities through established synthetic methodologies such as palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr) reactions.[1][2]

The resulting 5-substituted 1,2,3-triazines have recently been identified as novel reagents for the chemoselective modification of cysteine residues in peptides and proteins under physiological conditions.[3] This cysteine-specific labeling represents a powerful strategy for bioconjugation, enabling the site-specific introduction of probes, drugs, or other functionalities onto biological molecules. This approach is particularly significant as cysteine is a low-abundance amino acid, and the high nucleophilicity of its thiol side chain allows for targeted modifications.[3][4]

Key Applications:

  • Synthesis of Functionalized Probes: this compound is a precursor for synthesizing a library of 5-(hetero)aryl-1,2,3-triazines through Suzuki-Miyaura cross-coupling reactions, achieving high yields.[5][6] These derivatives can be tailored to include reporter tags, crosslinkers, or drug molecules.

  • Cysteine-Specific Bioconjugation: 5-Substituted 1,2,3-triazines react selectively with the thiol group of cysteine residues in peptides and proteins. This reaction proceeds efficiently in aqueous buffers at physiological pH.[3]

  • Peptide and Protein Functionalization: This methodology allows for the late-stage functionalization of complex biomolecules, including peptide cyclization and dimerization.[3]

  • Dual-Orthogonal Labeling: The reaction of 5-substituted 1,2,3-triazines with cysteine can generate a new functional group, such as an aldehyde, which can then be used for a subsequent, orthogonal labeling reaction.[3]

Data Presentation

Table 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of this compound

This table summarizes the reaction conditions and yields for the synthesis of various 5-(hetero)aryl-1,2,3-triazines, which can serve as precursors for bioconjugation reagents.[2][6]

EntryBoronic Acid PartnerCatalyst/LigandBaseSolventTemp (°C)Time (min)Yield (%)
14-tert-butylphenylPd(dppf)Cl₂Ag₂CO₃MeCN803081
2PhenylPd(dppf)Cl₂Ag₂CO₃MeCN803097
34-methoxyphenylPd(dppf)Cl₂Ag₂CO₃MeCN803095
43-thienylPd(dppf)Cl₂Ag₂CO₃MeCN803075
52-pyridinylPd(dppf)Cl₂Ag₂CO₃MeCN803068
Table 2: Cysteine-Specific Peptide Labeling with 5-Substituted 1,2,3-triazines

This table outlines the conditions and outcomes for the modification of a model peptide (containing a cysteine residue) with a 5-substituted 1,2,3-triazine.[3]

EntryPeptide Concentration (mM)Triazine Reagent (equiv.)Buffer System (0.2 M)pHTemperatureTime (h)Product Yield (%)
1251.2HEPES7.4Room Temp198 (HPLC), 81 (isolated)
212.0HEPES7.4Room Temp2-4-

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of this compound

This protocol describes the synthesis of 5-aryl-1,2,3-triazines, which can be further functionalized for use in bioconjugation.[2]

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (1.1 equivalents)

  • Pd(dppf)Cl₂ (15 mol%)

  • Silver carbonate (Ag₂CO₃) (1.0 equivalent)

  • Anhydrous acetonitrile (MeCN)

  • Nitrogen or Argon atmosphere

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried reaction flask, add this compound, the corresponding boronic acid (1.1 equiv.), and silver carbonate (1.0 equiv.).

  • Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.

  • Add Pd(dppf)Cl₂ (15 mol%) to the flask under the inert atmosphere.

  • Add anhydrous acetonitrile via syringe.

  • Heat the reaction mixture to 80 °C and stir for 30 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired 5-aryl-1,2,3-triazine.

Protocol 2: Cysteine-Specific Labeling of a Peptide

This protocol details the procedure for labeling a cysteine-containing peptide with a 5-substituted 1,2,3-triazine derivative in an aqueous buffer.[3]

Materials:

  • Cysteine-containing peptide

  • 5-Substituted 1,2,3-triazine labeling reagent

  • HEPES buffer (0.2 M, pH 7.4)

  • HPLC for reaction monitoring and purification

Procedure:

  • Peptide Solution Preparation: Dissolve the cysteine-containing peptide in HEPES buffer (0.2 M, pH 7.4) to a final concentration of 1-25 mM. If the peptide has disulfide bonds, consider a pre-reduction step with a suitable reducing agent like TCEP.

  • Reagent Preparation: Prepare a stock solution of the 5-substituted 1,2,3-triazine labeling reagent in a compatible organic solvent (e.g., DMSO).

  • Labeling Reaction: Add the 5-substituted 1,2,3-triazine stock solution to the peptide solution to achieve a 1.2 to 2-fold molar excess of the reagent. The final concentration of the organic solvent should be kept low (e.g., <5% v/v) to maintain peptide solubility and structure.

  • Incubation: Incubate the reaction mixture at room temperature for 1-4 hours.

  • Monitoring: Monitor the progress of the conjugation reaction by reverse-phase HPLC (RP-HPLC) by observing the consumption of the starting peptide and the formation of the labeled product.

  • Purification: Upon completion, purify the labeled peptide from excess reagent and byproducts using preparative RP-HPLC.

  • Characterization: Lyophilize the collected fractions containing the purified product. Confirm the identity and purity of the labeled peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Visualizations

Suzuki_Coupling_Workflow cluster_synthesis Synthesis of Labeling Reagent BromoTriazine This compound Catalyst Pd(dppf)Cl₂ Ag₂CO₃, MeCN, 80°C BromoTriazine->Catalyst BoronicAcid R-B(OH)₂ BoronicAcid->Catalyst SubstitutedTriazine 5-R-1,2,3-triazine (Labeling Reagent) Catalyst->SubstitutedTriazine Suzuki-Miyaura Cross-Coupling

Caption: Synthesis of a 5-substituted 1,2,3-triazine labeling reagent.

Cysteine_Labeling_Workflow cluster_labeling Bioconjugation Protocol PeptidePrep Prepare Cys-Peptide in HEPES Buffer (pH 7.4) ReagentAdd Add 5-R-1,2,3-triazine (1.2-2 equiv.) PeptidePrep->ReagentAdd Step 1 Incubation Incubate at Room Temp (1-4 hours) ReagentAdd->Incubation Step 2 Monitoring Monitor by HPLC Incubation->Monitoring Step 3 Purification Purify by Prep-HPLC Monitoring->Purification Step 4 Analysis Analyze by Mass Spec Purification->Analysis Step 5

Caption: Workflow for cysteine-specific labeling of peptides.

Reaction_Mechanism cluster_reaction Proposed Cysteine Labeling Reaction Triazine 5-R-1,2,3-Triazine Plus + Triazine->Plus Peptide Peptide-SH (Cysteine) Arrow HEPES, pH 7.4 Peptide->Arrow Plus->Peptide Product Peptide-S-Adduct Arrow->Product

Caption: Cysteine modification by a 5-substituted 1,2,3-triazine.

References

Application Notes and Protocols: Synthesis of Fluorescent Probes Using 5-Bromo-1,2,3-triazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of novel fluorescent probes utilizing 5-Bromo-1,2,3-triazine as a key building block. The 1,2,3-triazine scaffold, while less common than its 1,3,5- and 1,2,4-isomers, offers a unique platform for the development of bespoke fluorophores. The methodologies detailed below focus on leveraging the reactivity of the bromine substituent to introduce a variety of fluorogenic moieties through palladium-catalyzed cross-coupling reactions.

Introduction to 1,2,3-Triazine-Based Fluorescent Probes

Fluorescent probes are indispensable tools in biomedical research and drug development, enabling the visualization and quantification of biological processes at the molecular level. The 1,2,3-triazine core is an emerging scaffold in the design of such probes. Its utility stems from the ability to functionalize the ring system, thereby tuning the photophysical properties of the resulting molecule. This compound is a versatile precursor that allows for the introduction of various aryl or heteroaryl groups through established cross-coupling chemistry. This approach provides a modular strategy for creating a library of fluorescent probes with diverse optical properties.

While the 1,2,3-triazine ring itself is not strongly fluorescent, its derivatives, particularly 2,5-dihydro-1,2,3-triazines, have been shown to exhibit significant fluorescence with large Stokes shifts.[1][2][3] The synthesis of fluorescent probes from this compound typically involves the coupling of a known fluorophore containing a boronic acid or a terminal alkyne, or the construction of a push-pull system by introducing electron-donating and electron-withdrawing groups that work in concert with the triazine ring to create a fluorescent molecule.

Synthetic Strategies

The primary method for functionalizing this compound is through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is particularly effective for creating a carbon-carbon bond between the triazine ring and an aryl or heteroaryl boronic acid. This allows for the direct attachment of a fluorogenic moiety.

General Workflow for Synthesis

The overall workflow for the synthesis and application of a 5-aryl-1,2,3-triazine fluorescent probe is depicted below. This involves the initial synthesis of the functionalized triazine, followed by purification and characterization. The probe is then used in a suitable biological system, and the signal is detected using fluorescence microscopy or spectroscopy.

G cluster_synthesis Synthesis and Preparation cluster_application Application and Detection A This compound C Pd-Catalyzed Suzuki Coupling A->C B Fluorogenic Arylboronic Acid B->C D Crude Product Mixture C->D E Purification (Column Chromatography) D->E F Pure 5-Aryl-1,2,3-triazine Probe E->F G Introduction to Biological System (e.g., Live Cells) F->G H Target Interaction / Environmental Sensing G->H I Fluorescence Excitation H->I J Emission Detection (Microscopy/Spectroscopy) I->J K Data Analysis J->K

Caption: General experimental workflow for probe synthesis and application.

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of this compound

This protocol describes a general method for the synthesis of 5-(hetero)aryl-1,2,3-triazines from this compound and a suitable boronic acid.[4]

Materials:

  • This compound

  • Arylboronic acid (2 equivalents)

  • Pd(MeCN)₂Cl₂ (0.15 equivalents)

  • dppf-CF₃ (1,1'-Bis(diphenylphosphino)ferrocene-trifluoromethane) (0.15 equivalents)

  • Ag₂CO₃ (1.0 equivalent)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)

  • Schlenk tube (10 mL) with a stirring bar

  • Nitrogen or Argon atmosphere

Procedure:

  • To a 10 mL Schlenk tube equipped with a stirring bar, add Pd(MeCN)₂Cl₂ (0.15 eq), dppf-CF₃ (0.15 eq), the desired arylboronic acid (2.0 eq), and Ag₂CO₃ (1.0 eq).

  • Evacuate and backfill the Schlenk tube with nitrogen or argon three times.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Add the anhydrous, degassed solvent via syringe.

  • Place the reaction mixture in a preheated oil bath at 80 °C and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 5-aryl-1,2,3-triazine.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Photophysical Properties

The photophysical properties of fluorescent probes are critical for their application. Key parameters include the absorption maximum (λabs), emission maximum (λem), Stokes shift, and fluorescence quantum yield (ΦF). While comprehensive data for a series of probes derived directly from this compound is not extensively reported, data from structurally related fluorescent 2,5-dihydro-1,2,3-triazines can serve as a valuable reference.[1][3]

Table 1: Representative Photophysical Data of Fluorescent 2,5-dihydro-1,2,3-triazine Derivatives

Compoundλabs (nm)λem (nm)Stokes Shift (nm)
Derivative 1~310~528~218
Derivative 2~390~480~90

Data is illustrative and based on published values for 2,5-dihydro-1,2,3-triazine systems in methanol.[3] The large Stokes shifts observed are advantageous for minimizing self-quenching and improving signal-to-noise in biological imaging applications.

Potential Signaling Pathways and Mechanisms of Action

Fluorescent probes can be designed to respond to specific biological events or changes in their microenvironment. The fluorescence signal can be modulated through various mechanisms, including Photoinduced Electron Transfer (PET), Förster Resonance Energy Transfer (FRET), and Intramolecular Charge Transfer (ICT). Probes based on the 5-aryl-1,2,3-triazine scaffold can be engineered to operate via these mechanisms.

Intramolecular Charge Transfer (ICT) Pathway

Many "push-pull" fluorophores operate via an ICT mechanism. In this design, an electron-donating group (Donor) is conjugated to an electron-withdrawing group (Acceptor) through a π-system. The 1,2,3-triazine ring is electron-deficient and can act as part of the acceptor or the π-system. Upon excitation, an electron is transferred from the donor to the acceptor, creating a charge-separated excited state that is sensitive to the polarity of the local environment. This sensitivity can be exploited to probe cellular microenvironments.

G cluster_ict ICT Signaling Mechanism GS Ground State (S₀) Donor-π-Acceptor ES_LE Locally Excited State (S₁) [D-π-A]* GS->ES_LE Excitation (hν) ES_ICT ICT State [D⁺-π-A⁻]* ES_LE->ES_ICT Electron Transfer Relax Non-radiative Decay ES_ICT->Relax Fluo Fluorescence Emission ES_ICT->Fluo Relax->GS Fluo->GS

Caption: Diagram of the Intramolecular Charge Transfer (ICT) process.

Applications in Research and Drug Development

Fluorescent probes derived from this compound are anticipated to be valuable in a range of applications:

  • High-Throughput Screening (HTS): Development of probes that respond to enzyme activity or specific protein binding events can be used to screen compound libraries for potential drug candidates.

  • Cellular Imaging: Probes can be designed to localize within specific organelles (e.g., mitochondria, lysosomes) to report on the local environment, such as pH, viscosity, or the presence of reactive oxygen species (ROS).

  • Biomarker Detection: Functionalization of the triazine probe with a targeting moiety (e.g., a peptide or small molecule) can allow for the specific labeling and detection of disease-related biomarkers in cells and tissues.

  • Theranostics: By incorporating both a therapeutic agent and a fluorescent reporter into a single molecule, it is possible to simultaneously treat and monitor the progression of a disease.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of novel fluorescent probes. Through well-established palladium-catalyzed cross-coupling reactions, a wide array of fluorogenic groups can be appended to the triazine core. While the photophysical properties of this specific class of probes are still an emerging area of research, the foundational chemistry is robust and offers a clear path for the development of new tools for chemical biology and drug discovery. The modularity of the synthetic approach allows for the fine-tuning of probe properties to suit a variety of biological applications. Further investigation into the structure-property relationships of 5-aryl-1,2,3-triazines will undoubtedly expand their utility in the life sciences.

References

Application Notes and Protocols for Suzuki Coupling with Heteroaryl Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This reaction is particularly crucial in medicinal chemistry and drug development for the synthesis of biaryl and heterobiaryl structures, which are common motifs in pharmacologically active compounds.[3] Heteroaryl boronic acids are key building blocks in this context, allowing for the introduction of diverse heterocyclic moieties that can modulate the physicochemical and pharmacological properties of drug candidates.[1]

However, Suzuki couplings involving heteroaryl boronic acids often present unique challenges compared to their aryl counterparts. These challenges primarily stem from the electronic nature of the heterocycle and the stability of the boronic acid.[1] For instance, π-deficient heterocycles like pyridine can be difficult substrates due to the electron-withdrawing nature of the ring, which can hinder the crucial transmetalation step.[1] Additionally, the Lewis basic nitrogen atoms in many heterocycles can coordinate to the palladium catalyst, leading to its deactivation.[1] A significant side reaction is protodeboronation, the cleavage of the carbon-boron bond, which is often accelerated under the basic conditions required for the coupling.[3][4][5]

This document provides detailed application notes, optimized protocols, and comparative data to address these challenges and facilitate the successful application of Suzuki coupling with heteroaryl boronic acids in a research and development setting.

Key Considerations for Successful Coupling

Several factors critically influence the outcome of Suzuki coupling reactions with heteroaryl boronic acids:

  • Nature of the Heterocycle: The electronic properties of the heteroaryl ring are paramount.

    • π-Deficient Heterocycles (e.g., pyridine, pyrimidine): These are generally more challenging substrates. The "2-pyridyl problem," where the nitrogen atom's proximity to the boronic acid leads to lower yields, is a well-documented issue.[1]

    • π-Rich Heterocycles (e.g., furan, thiophene, pyrrole): These are typically more reactive in the transmetalation step but can be more susceptible to decomposition.[1]

  • Stability of the Boronic Acid: Heteroaryl boronic acids are often prone to protodeboronation.[3] To mitigate this, several strategies can be employed:

    • Use of Boronic Esters: Pinacol or neopentyl esters of boronic acids exhibit greater stability and are less susceptible to protodeboronation.[3][6]

    • Use of Potassium Heteroaryltrifluoroborates: These are bench-stable, crystalline solids that serve as excellent surrogates for boronic acids.[1][2]

  • Choice of Catalyst System (Palladium Precursor and Ligand): The combination of the palladium source and the phosphine ligand is critical for an efficient reaction.

    • Palladium Precursors: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and various pre-catalysts.[1][7]

    • Ligands: Bulky, electron-rich phosphine ligands such as SPhos, XPhos, and RuPhos are often highly effective for challenging couplings, including those with sterically hindered substrates.[1][8]

  • Base Selection: The base plays a crucial role in the activation of the boronic acid for transmetalation.[9][10]

    • Inorganic Bases: K₃PO₄, Cs₂CO₃, and K₂CO₃ are commonly used.[5][7][9] Stronger bases may be necessary for less reactive systems.[5]

    • Anhydrous Conditions: In some cases, anhydrous conditions with bases like potassium trimethylsilanolate (TMSOK) can improve yields by preventing hydrolysis of intermediates.[3]

  • Solvent System: The choice of solvent can influence reaction rates and substrate solubility. Common solvents include THF, 1,4-dioxane, and n-butanol, often in combination with water.[1][7] Aqueous solvent systems can be highly efficient for some heterocyclic substrates.[11]

Experimental Protocols

Below are representative protocols for Suzuki coupling with different types of heteroaryl boron reagents. These should be considered as starting points and may require optimization for specific substrates.

Protocol 1: General Procedure for Suzuki Coupling with Heteroaryl Boronic Acids

This protocol is a general starting point for the coupling of various heteroaryl boronic acids with aryl or heteroaryl halides.

Materials:

  • Aryl/Heteroaryl Halide (1.0 equiv)

  • Heteroaryl Boronic Acid (1.5 equiv)[7]

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)[7]

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 equiv)[7]

  • n-Butanol/Water (5:1 mixture)[7]

Procedure:

  • To an oven-dried reaction vessel, add the aryl/heteroaryl halide, heteroaryl boronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed n-butanol/water solvent mixture via syringe.

  • Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Typical reaction times range from 12 to 24 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Suzuki Coupling with Potassium Heteroaryltrifluoroborates

This protocol is adapted for the use of more stable potassium heteroaryltrifluoroborates.[1]

Materials:

  • Aryl Halide (1.0 equiv, 0.25 mmol)

  • Potassium Heteroaryltrifluoroborate (1.04 equiv, 0.26 mmol)[1]

  • Cesium Carbonate (Cs₂CO₃) (3.0 equiv, 0.75 mmol)[1]

  • Palladium(II) Acetate (Pd(OAc)₂) (3 mol%, 0.0075 mmol)[1]

  • RuPhos (6 mol%, 0.015 mmol)[1]

  • Tetrahydrofuran (THF) (1.0 mL)[1]

  • Water (0.25 mL)[1]

Procedure:

  • To an oven-dried resealable Schlenk tube, add the aryl halide, potassium heteroaryltrifluoroborate, cesium carbonate, palladium(II) acetate, and RuPhos.[1]

  • Evacuate and backfill the tube with argon three times.[1]

  • Add THF and water via syringe.[1]

  • Seal the tube and place it in a preheated oil bath at 80 °C.[1]

  • Stir for the indicated amount of time (typically 12-24 h).[1]

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.[1]

  • Concentrate the filtrate under reduced pressure.[1]

  • Purify the crude product by flash column chromatography on silica gel to afford the desired cross-coupled product.[1]

Protocol 3: Anhydrous Suzuki Coupling with Heteroarylboronic Esters

This protocol is designed for challenging heteroaryl-heteroaryl couplings under anhydrous conditions.[3]

Materials:

  • Heteroaryl Bromide (1.0 equiv, 0.20 mmol)

  • Neopentyl Heteroarylboronic Ester (1.2 equiv, 0.24 mmol)[1]

  • Pd-PEPPSI-IPr catalyst (5 mol%, 0.01 mmol)[1]

  • Potassium Trimethylsilanolate (TMSOK) (1.4 equiv, 0.28 mmol)[1]

  • Anhydrous 1,4-dioxane (1.0 mL)[1]

  • Trimethyl Borate (3.0 equiv, 0.60 mmol)[3]

Procedure:

  • In a nitrogen-filled glovebox, add the heteroaryl bromide, neopentyl heteroarylboronic ester, Pd-PEPPSI-IPr catalyst, and TMSOK to a vial.[1]

  • Add anhydrous 1,4-dioxane and trimethyl borate to the vial.[1]

  • Seal the vial with a Teflon-lined cap and heat the mixture at 100 °C for 3 hours.[1]

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.[1]

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).[1]

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[1]

Data Presentation

The following tables summarize reaction yields for the cross-coupling of various heteroaryl boronic acids and their derivatives with different aryl halides. Note that reaction conditions may vary between studies, so these tables serve as a guide to relative reactivity.

Table 1: Coupling of Heteroaryl Boronic Acids with Aryl Chlorides [7]

Heteroaryl Boronic AcidAryl ChlorideCatalyst SystemBaseSolventTemp (°C)Yield (%)
3-Furanboronic acid2-ChloropyrazinePd(OAc)₂ / Ligand 1K₃PO₄n-Butanol10096
5-Indoleboronic acid5-ChlorobenzoxazolePd₂(dba)₃ / Ligand 1K₃PO₄n-Butanol12091
5-Indoleboronic acid3-ChlorothiophenePd₂(dba)₃ / Ligand 1K₃PO₄n-Butanol12090
N-Boc-pyrrole-2-boronic acid4-ChloroanisolePd(OAc)₂ / Ligand 1K₃PO₄n-Butanol8095
3-Pyridylboronic acid4-ChlorotoluenePd(OAc)₂ / Ligand 2K₃PO₄n-Butanol10085

Table 2: Coupling of Potassium Heteroaryltrifluoroborates with Aryl Bromides

Potassium HeteroaryltrifluoroborateAryl BromideCatalyst SystemBaseSolventTemp (°C)Yield (%)
Potassium 2-furyltrifluoroborate4-BromoanisolePd(OAc)₂ / RuPhosCs₂CO₃THF/H₂O8095
Potassium 2-thienyltrifluoroborate4-BromotoluenePd(OAc)₂ / RuPhosCs₂CO₃THF/H₂O8098
Potassium 3-pyridyltrifluoroborate1-Bromo-4-(trifluoromethyl)benzenePd(OAc)₂ / RuPhosCs₂CO₃THF/H₂O8085
Potassium 1-methyl-1H-indol-5-yltrifluoroborate4-BromobenzonitrilePd(OAc)₂ / RuPhosCs₂CO₃THF/H₂O8092

Table 3: Anhydrous Coupling of Heteroarylboronic Esters with Heteroaryl Bromides [3]

Neopentyl Heteroarylboronic EsterHeteroaryl BromideCatalyst SystemBaseSolventTemp (°C)Yield (%)
2-Furylboronic ester2-BromopyrimidinePd-CataCXium A-G3TMSOK1,4-Dioxane10089
N-Boc-pyrrol-2-ylboronic ester2-BromopyridinePd-CataCXium A-G3TMSOK1,4-Dioxane10081
3-Thienylboronic ester5-Bromo-1,3,4-thiadiazolePd-CataCXium A-G3TMSOK1,4-Dioxane10092
4-Pyridylboronic ester2-Bromo-1,3,4-oxadiazolePd-CataCXium A-G3TMSOK1,4-Dioxane10085

Mandatory Visualization

Suzuki_Coupling_Cycle pd0 Pd(0)L_n pd_complex R¹-Pd(II)L_n-X pd0->pd_complex R¹-X oxidative_addition Oxidative Addition pd_r1_r2 R¹-Pd(II)L_n-R² pd_complex->pd_r1_r2 R²-B(OH)₃⁻ transmetalation Transmetalation boronate R²-B(OH)₃⁻ boronic_acid R²-B(OH)₂ boronic_acid->boronate base Base (e.g., OH⁻) pd_r1_r2->pd0 reductive_elimination Reductive Elimination product R¹-R² aryl_halide R¹-X Experimental_Workflow start Start: Reagent Preparation reaction_setup Reaction Setup (Add reagents to vessel) start->reaction_setup inert_atmosphere Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) reaction_setup->inert_atmosphere solvent_addition Solvent Addition (Degassed) inert_atmosphere->solvent_addition heating Heating and Stirring (e.g., 80-110 °C) solvent_addition->heating monitoring Reaction Monitoring (TLC, LC-MS) heating->monitoring workup Aqueous Workup (Extraction and Washing) monitoring->workup purification Purification (Column Chromatography) workup->purification product Final Product purification->product

References

Application Notes and Protocols: Synthesis of 5-Amino-1,2,3-Triazine Derivatives via Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

<

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,3-triazine scaffold is an important pharmacophore in medicinal chemistry. However, the synthesis of substituted 1,2,3-triazines, particularly 5-amino derivatives, can be challenging. While nucleophilic aromatic substitution (SNAr) is a common strategy for functionalizing electron-deficient heterocycles, its application to the 1,2,3-triazine ring system is complicated by the ring's propensity for ring-opening reactions. Typically, nucleophilic attack on unsubstituted 1,2,3-triazine occurs at the C4 position, leading to ring cleavage.

Recent advancements have demonstrated that with appropriate substitution, specifically a good leaving group at the C5 position, selective SNAr reactions can be achieved. This document provides an overview and detailed protocols for the synthesis of 5-substituted-1,2,3-triazines via nucleophilic substitution, focusing on the displacement of a bromo group.

General Reaction Scheme

The synthesis of 5-amino-1,2,3-triazine derivatives via nucleophilic substitution generally follows the pathway where a 5-bromo-1,2,3-triazine is reacted with a primary or secondary amine. The electron-deficient nature of the 1,2,3-triazine ring facilitates the attack of the nucleophilic amine at the C5 position, leading to the displacement of the bromide ion.

Caption: General nucleophilic substitution at C5 of 1,2,3-triazine.

Experimental Protocols

While direct nucleophilic substitution with amines on 5-bromo-1,2,3-triazines to yield 5-amino-1,2,3-triazines is not extensively documented in the provided search results, a protocol for a related SNAr reaction with phenols has been reported and can be adapted.[1][2] The conditions for amination would likely require optimization. The following protocol is a generalized procedure based on the successful substitution of other nucleophiles on the this compound core.

Protocol 1: General Procedure for the Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Amines (Hypothetical/Adapted)

This protocol is adapted from the reaction of 5-bromo-1,2,3-triazines with phenols and serves as a starting point for optimization.[1]

Materials:

  • This compound derivative (1.0 equiv)

  • Amine (primary or secondary) (1.1 - 2.0 equiv)

  • Base (e.g., Cs2CO3, K2CO3, or a non-nucleophilic organic base like DBU or DIPEA) (1.2 - 2.0 equiv)

  • Anhydrous solvent (e.g., THF, DMF, or DMSO)

Procedure:

  • To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the this compound derivative (0.20 mmol, 1.0 equiv).

  • Add the anhydrous solvent (2.0 mL).

  • Add the amine (1.1 equiv) and the base (1.2 equiv).

  • Stir the reaction mixture at a suitable temperature (starting from room temperature up to 80 °C or higher may be required).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5-amino-1,2,3-triazine derivative.

Note: The reactivity of amines can vary significantly. Sterically hindered amines or weakly nucleophilic anilines may require more forcing conditions (higher temperatures, stronger bases, or catalyst).

Data Presentation

The following table summarizes the reaction conditions and yields for the reported nucleophilic aromatic substitution of 5-bromo-1,2,3-triazines with phenols, which can serve as a reference for developing the amination protocol.[1]

EntryThis compound (1)Nucleophile (2)BaseSolventTemp (°C)Time (h)Yield (%)
14-Methyl-5-bromo-1,2,3-triazinePhenolCs2CO3THF40295
24-Methyl-5-bromo-1,2,3-triazine4-MethoxyphenolCs2CO3THF40298
34-Methyl-5-bromo-1,2,3-triazine4-ChlorophenolCs2CO3THF40292
44-Phenyl-5-bromo-1,2,3-triazinePhenolCs2CO3THF40290

Experimental Workflow

The general workflow for the synthesis and characterization of 5-amino-1,2,3-triazine derivatives is outlined below.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization start Start: this compound reaction Nucleophilic Substitution with Amine start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Purified 5-Amino-1,2,3-triazine purification->product nmr NMR (1H, 13C) product->nmr ms Mass Spectrometry (HRMS) product->ms ir Infrared Spectroscopy (IR) product->ir m_p Melting Point product->m_p

Caption: Workflow for synthesis and characterization.

Challenges and Alternative Approaches

The direct amination of 5-halo-1,2,3-triazines can be challenging. An alternative approach to access 5-amino-triazine derivatives involves the construction of the triazine ring from precursors already containing the desired amino functionality. For instance, the synthesis of 6-aryl-1,2,3-triazine-4-carboxylates has been achieved through the base-mediated cyclization of (Z)-2,4-diazido-2-alkenoates.[3]

For other triazine isomers, such as 1,3,5-triazines, nucleophilic substitution is a well-established and highly controllable process. The sequential substitution of chlorine atoms in 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) with various amines at different temperatures is a standard method for producing a wide array of amino-1,3,5-triazine derivatives.[4][5]

Signaling Pathways and Biological Relevance

While the specific biological activity of 5-amino-1,2,3-triazine derivatives is not detailed in the provided search results, other triazine-containing compounds are known to interact with various biological pathways. For example, certain 1,3,5-triazine derivatives are known to be inhibitors of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters.

MAO_Inhibition_Pathway cluster_pathway Simplified Monoamine Oxidase (MAO) Pathway neurotransmitter Monoamine Neurotransmitters (e.g., Serotonin, Dopamine) mao Monoamine Oxidase (MAO) neurotransmitter->mao Metabolism metabolites Inactive Metabolites mao->metabolites triazine Triazine-based MAO Inhibitor triazine->mao Inhibition

Caption: Inhibition of MAO by triazine derivatives.

Conclusion

The synthesis of 5-amino-1,2,3-triazine derivatives via nucleophilic substitution is a feasible but underdeveloped area of research. By adapting protocols from successful substitutions with other nucleophiles, such as phenols, and carefully optimizing reaction conditions, novel 5-amino-1,2,3-triazine compounds can be synthesized. These compounds represent a valuable class of molecules for exploration in drug discovery and materials science. Further research is needed to fully explore the scope and limitations of this synthetic route.

References

Troubleshooting & Optimization

optimizing catalyst loading for 5-Bromo-1,2,3-triazine Suzuki coupling

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Support Center for Optimizing Catalyst Loading in 5-Bromo-1,2,3-triazine Suzuki Coupling.

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) for optimizing catalyst loading in the Suzuki coupling of this compound.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the optimization of catalyst loading for the Suzuki coupling of this compound.

Question: I am observing low or no conversion of my this compound starting material. What are the potential causes and solutions related to catalyst loading?

Answer:

Low or no conversion in a Suzuki coupling reaction can stem from several factors related to the catalyst system. Here’s a systematic approach to troubleshooting:

  • Insufficient Catalyst Loading: The initial catalyst loading may be too low for this specific substrate. While typical loadings for robust Suzuki couplings can be as low as 0.1 mol%, more challenging substrates like electron-deficient heterocycles may require higher loadings.

    • Solution: Incrementally increase the catalyst loading. A typical optimization range is presented in the table below.

  • Catalyst Deactivation: The palladium catalyst may be deactivating prematurely. This can be caused by impurities in the reagents or solvent, or by the reaction temperature being too high.

    • Solution:

      • Ensure all reagents and solvents are pure and degassed.

      • Consider using a more robust ligand that protects the palladium center. Phosphine ligands like SPhos or XPhos are often effective in this regard.

      • Optimize the reaction temperature; sometimes a lower temperature for a longer duration can prevent catalyst decomposition.

  • Improper Catalyst/Ligand Ratio: The ratio of the palladium precursor to the ligand is crucial for catalyst activity.

    • Solution: Screen different palladium-to-ligand ratios. Common starting points are 1:1, 1:2, and 1:4.

Question: My reaction is producing significant amounts of homocoupling product from my boronic acid reagent. How can I minimize this side reaction?

Answer:

Homocoupling of the boronic acid is a common side reaction, often exacerbated by certain reaction conditions.

  • High Catalyst Loading: While necessary for activating the bromo-triazine, excessively high catalyst concentrations can sometimes promote homocoupling.

    • Solution: Find a balance. Once you achieve good conversion, try to slightly decrease the catalyst loading to see if homocoupling is reduced without significantly impacting the yield of the desired product.

  • Base and Solvent Effects: The choice of base and solvent can influence the rate of homocoupling.

    • Solution: Screen different bases. For example, if you are using a strong base like NaOH, consider switching to a milder base like K₂CO₃ or Cs₂CO₃. The choice of solvent can also play a role; aprotic polar solvents like dioxane or THF are common starting points.

Question: I am observing dehalogenation of my this compound. What steps can I take to prevent this?

Answer:

Dehalogenation (replacement of the bromine with a hydrogen) is a known side reaction in palladium-catalyzed cross-coupling reactions.

  • Catalyst System: The choice of ligand can influence the propensity for dehalogenation.

    • Solution: Experiment with different phosphine ligands. Electron-rich and bulky ligands can sometimes suppress this side reaction.

  • Reaction Conditions: The presence of water or other protic sources can contribute to dehalogenation.

    • Solution: Ensure anhydrous conditions by using dry solvents and reagents.

Frequently Asked Questions (FAQs)

Question: What is a typical starting catalyst loading for the Suzuki coupling of a novel bromo-heterocycle like this compound?

Answer:

For a novel and potentially challenging substrate, it is advisable to start with a higher catalyst loading than what might be used for a simple aryl bromide. A good starting point would be in the range of 1-5 mol% of the palladium precursor. The table below provides a general guideline for an initial catalyst loading screen.

Question: How does catalyst loading affect reaction time and temperature?

Answer:

Generally, a higher catalyst loading will lead to a faster reaction rate, potentially allowing for shorter reaction times or lower reaction temperatures. Conversely, if you are aiming for a very low catalyst loading (for cost or purity reasons), you may need to compensate with longer reaction times or higher temperatures. It is crucial to find an optimal balance that provides a good yield in a reasonable timeframe without causing catalyst decomposition or side reactions.

Question: What are the most common palladium precursors and ligands for Suzuki coupling of bromo-heterocycles?

Answer:

Commonly used palladium precursors include Pd(OAc)₂ and Pd₂(dba)₃. These are typically paired with phosphine ligands. For electron-deficient heterocycles, bulky and electron-rich phosphine ligands are often successful. Examples include:

  • Triphenylphosphine (PPh₃) - A standard, less active ligand.

  • Buchwald ligands (e.g., SPhos, XPhos, RuPhos) - Often provide higher activity and stability.

  • Other phosphine ligands like P(t-Bu)₃.

Data Presentation

Table 1: General Guidelines for Catalyst Loading Optimization

ParameterRangeRecommendation
Catalyst Loading (mol%) 0.1 - 10Start with 2-5 mol% and decrease after optimization.
Pd:Ligand Ratio 1:1 to 1:4A 1:2 ratio is a common starting point.
Temperature (°C) 50 - 120Begin with 80-100°C and adjust as needed.
Reaction Time (h) 1 - 24Monitor by TLC or LC-MS to determine completion.

Experimental Protocols

General Protocol for Optimizing Catalyst Loading in a Small-Scale Reaction:

  • Reagent Preparation:

    • In a dry vial, add this compound (1.0 eq).

    • Add the desired boronic acid or ester (1.1 - 1.5 eq).

    • Add the chosen base (e.g., K₂CO₃, 2.0 - 3.0 eq).

  • Catalyst Preparation:

    • In a separate dry vial, prepare the catalyst premix by dissolving the palladium precursor (e.g., Pd(OAc)₂) and the ligand (e.g., SPhos) in a small amount of the reaction solvent. The amount of palladium and ligand should correspond to the desired mol% and ratio relative to the this compound.

  • Reaction Setup:

    • Add the degassed solvent (e.g., dioxane, THF) to the vial containing the starting materials and base.

    • Add the catalyst premix to the reaction vial.

    • Seal the vial and place it in a preheated reaction block or oil bath at the desired temperature.

  • Monitoring and Workup:

    • Monitor the reaction progress by taking small aliquots and analyzing by TLC or LC-MS.

    • Once the reaction is complete, cool to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Mandatory Visualization

G cluster_start Start: Low Conversion cluster_troubleshooting Troubleshooting Steps cluster_outcome Outcome start Low Conversion Observed increase_loading Increase Catalyst Loading (e.g., from 1% to 3%) start->increase_loading Primary Action check_reagents Check Reagent/Solvent Purity (Degas, use fresh materials) increase_loading->check_reagents If not resolved success Successful Conversion increase_loading->success If resolved change_ligand Change Ligand (e.g., to a Buchwald-type ligand) check_reagents->change_ligand check_reagents->success If resolved optimize_temp Optimize Temperature (e.g., decrease from 110°C to 90°C) change_ligand->optimize_temp change_ligand->success If resolved optimize_temp->success If resolved no_improvement No Improvement optimize_temp->no_improvement If still unresolved, re-evaluate substrate stability

Caption: Troubleshooting workflow for low conversion in Suzuki coupling.

selecting the best ligand for cross-coupling of 5-Bromo-1,2,3-triazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the optimal ligand and reaction conditions for the cross-coupling of 5-Bromo-1,2,3-triazine. The information is presented in a question-and-answer format to directly address common challenges and provide clear, actionable protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is the most effective type of cross-coupling reaction for this compound?

A1: Palladium-catalyzed Suzuki-Miyaura cross-coupling has been shown to be a highly efficient method for the synthesis of 5-(hetero)aryl-1,2,3-triazines from this compound.[1][2][3][4] This reaction demonstrates broad substrate scope and can achieve high yields, up to 97%.[1][2][3][5][6]

Q2: Which ligand is recommended for the Suzuki-Miyaura cross-coupling of this compound?

A2: Based on systematic screening, ferrocene-based phosphine ligands have demonstrated superior performance. Specifically, a custom-synthesized, electron-deficient dppf-type ligand, dppf-CF₃ , provided the highest yields in the coupling of this compound with various boronic acids.[1][6] The commercially available dppf (1,1'-bis(diphenylphosphino)ferrocene) also provides good to excellent yields and is a reliable alternative.[1][6]

Q3: My reaction yield is low. What are the common causes and how can I troubleshoot this?

A3: Low yields in the cross-coupling of this compound can stem from several factors. Here are some common issues and their solutions:

  • Suboptimal Ligand: The choice of ligand is critical. While dppf-CF₃ is optimal, the more electron-poor dppf-3,5-CF₃ ligand was found to be ineffective.[1][6] Ensure you are using a suitable ferrocene-based ligand.

  • Catalyst Loading: Insufficient catalyst loading can lead to incomplete conversion. While screening may start at lower percentages, a catalyst loading of 15 mol% was found to be optimal for achieving high yields.[1][6] Lowering the catalyst loading to 10 mol% or 5 mol% resulted in decreased yields.[1]

  • Base Selection: The choice and amount of base are crucial. Silver(I) carbonate (Ag₂CO₃) at 1.0 equivalent was found to be effective.[1][6] Varying the amount of Ag₂CO₃ to 0.5 or 2.0 equivalents led to a decrease in yield.[1]

  • Solvent and Temperature: Acetonitrile (MeCN) at 80 °C is the recommended solvent and temperature.[1][6] The reaction does proceed at lower temperatures, but 80 °C provides a good balance of reaction rate and stability.[1]

  • Water Content: While Suzuki couplings are often tolerant to water, the effect of added water should be considered. The addition of 5% H₂O was found to increase the yield in one instance.[1]

  • Boronic Acid Quality: The purity of the boronic acid coupling partner is important. If you suspect degradation, consider using a fresh batch or converting it to a more stable boronate ester, such as a pinacol ester, which has been shown to be a viable coupling partner.[1]

Q4: I am observing the formation of side products. What are they and how can I minimize them?

A4: A potential side reaction is the homocoupling of the boronic acid. This can be more prevalent with certain boronic acids or under suboptimal conditions. To minimize homocoupling, ensure the reaction is performed under an inert atmosphere (e.g., argon) and that the palladium catalyst is properly activated. Using the recommended ligand and base should favor the desired cross-coupling pathway.[7]

Q5: Can I use other cross-coupling reactions like Stille, Sonogashira, or Buchwald-Hartwig with this compound?

A5: While the Suzuki-Miyaura reaction is well-documented for this substrate, other cross-coupling reactions are theoretically possible.[4]

  • Stille Coupling: This involves organotin reagents and is a versatile C-C bond-forming reaction.[8][9][10]

  • Sonogashira Coupling: This reaction couples terminal alkynes with aryl halides to form C-C bonds.[11][12][13]

  • Buchwald-Hartwig Amination: This is a method for forming C-N bonds by coupling amines with aryl halides.[14][15][16] However, specific conditions and the efficacy of these reactions for this compound would require experimental investigation and optimization. The electron-deficient nature of the 1,2,3-triazine ring may influence catalyst activity and reaction outcomes.

Data on Ligand Performance

The following table summarizes the performance of different ligands in the Suzuki-Miyaura cross-coupling of this compound with 4-tert-butylphenylboronic acid.

LigandCatalyst PrecursorYield (%)
dppf-CF₃ Pd₂(dba)₃97
dppfPd(dppf)Cl₂81
dppfPd₂(dba)₃90 (on larger scale)
dppf-3,5-CF₃Pd₂(dba)₃0

Data extracted from Hoff et al., J. Org. Chem. 2022, 87 (22), 15684–15692.[1][6]

Experimental Protocols

Optimized Protocol for Suzuki-Miyaura Cross-Coupling of this compound

This protocol is based on the optimized conditions reported by Hoff et al.[1]

Materials:

  • This compound

  • (Hetero)arylboronic acid (2.0 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (15 mol%)

  • dppf-CF₃ ligand (or dppf)

  • Silver(I) carbonate (Ag₂CO₃) (1.0 equiv)

  • Acetonitrile (MeCN)

  • Argon atmosphere

Procedure:

  • To a reaction vessel, add this compound, the (hetero)arylboronic acid (2.0 equiv), and silver(I) carbonate (1.0 equiv).

  • Add the palladium precursor (Pd₂(dba)₃, 15 mol%) and the appropriate ligand (e.g., dppf-CF₃).

  • Evacuate and backfill the vessel with argon three times.

  • Add acetonitrile via syringe.

  • Heat the reaction mixture to 80 °C and stir for 30 minutes.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualized Workflows

Ligand_Selection_Workflow Ligand Selection & Optimization Workflow cluster_start Initial Setup cluster_screening Ligand Screening cluster_optimization Condition Optimization cluster_result Final Protocol Start Start: Cross-Coupling of This compound Reaction_Type Select Reaction: Suzuki-Miyaura Coupling Start->Reaction_Type Ligand_Screen Screen Ferrocene-based Ligands (e.g., dppf, dppf-CF₃) Reaction_Type->Ligand_Screen dppf Test dppf Ligand_Screen->dppf dppf_CF3 Test dppf-CF₃ Ligand_Screen->dppf_CF3 dppf_35_CF3 Test dppf-3,5-CF₃ Ligand_Screen->dppf_35_CF3 Analyze_Yields Analyze Yields dppf->Analyze_Yields dppf_CF3->Analyze_Yields dppf_35_CF3->Analyze_Yields Optimize_Conditions Optimize Other Parameters: - Catalyst Loading - Base - Solvent - Temperature Analyze_Yields->Optimize_Conditions Select Best Ligand Final_Protocol Establish Optimized Protocol: - Ligand: dppf-CF₃ - Catalyst: 15 mol% Pd₂(dba)₃ - Base: 1.0 eq Ag₂CO₃ - Solvent: MeCN - Temp: 80°C Optimize_Conditions->Final_Protocol Troubleshoot Troubleshoot Low Yields (See FAQs) Final_Protocol->Troubleshoot

Caption: Workflow for ligand selection and reaction optimization.

This technical support guide provides a comprehensive starting point for researchers working with this compound. By following the recommended protocols and troubleshooting advice, users can enhance the success rate of their cross-coupling experiments.

References

Technical Support Center: Solvent Effects in Palladium-Catalyzed Reactions of 5-Bromo-1,2,3-triazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the significant role of solvents in palladium-catalyzed cross-coupling reactions involving 5-Bromo-1,2,3-triazine. The information is tailored for researchers, scientists, and professionals in drug development to help optimize reaction conditions and resolve common experimental issues.

Frequently Asked Questions (FAQs)

Q1: Why is solvent selection so critical for palladium-catalyzed reactions with this compound?

A1: The choice of solvent is paramount as it influences multiple facets of the reaction.[1][2] A suitable solvent must not only dissolve the reactants, catalyst, and base but also stabilize the active palladium species and intermediates in the catalytic cycle.[1] For a highly electron-deficient and potentially sensitive substrate like this compound, the solvent can impact catalyst stability, reaction rate, and the formation of side products.[3][4] Polar aprotic solvents, for instance, are often employed to enhance reactivity in Suzuki-Miyaura couplings.[5]

Q2: I am setting up a Suzuki-Miyaura coupling with this compound. Which solvent should I start with?

A2: Based on optimization studies, propionitrile (EtCN) is an excellent starting point.[3][4] In a screening of common solvents for the coupling of this compound with a boronic acid, EtCN at 100 °C provided a clean conversion and a high yield (81%) with minimal formation of homocoupling side products.[3][4] Acetonitrile (MeCN) is also a viable option, yielding 81% at 80 °C, although increasing the temperature to 100 °C in MeCN led to a slightly lower yield of 75%.[3][4]

Q3: My Suzuki-Miyaura reaction is giving low yields despite using the recommended solvent. What other solvent-related factors should I consider?

A3: If the yield is low, consider the presence of water. While this compound is moisture-sensitive for storage, studies have shown that the addition of a small amount of water (e.g., 5%) to the reaction mixture in EtCN can increase the yield of the Suzuki-Miyaura coupling to as high as 84%.[3][4][5] Water can have a beneficial effect on the solubility of the base and the transmetalation step. However, excessive water (up to 20%) was tolerated without a significant drop in productivity.[3][4]

Q4: My reaction mixture turned black, and the reaction stalled. What does this indicate?

A4: The formation of a black precipitate, commonly known as "palladium black," signifies the decomposition and precipitation of the palladium(0) catalyst. This deactivation stops the catalytic cycle. It can be caused by several factors, including excessively high temperatures, impurities, or an inappropriate solvent choice that fails to stabilize the catalytic species.[6] If this occurs, a lower reaction temperature or a different solvent/ligand system may be necessary.

Q5: I am observing significant homocoupling of my boronic acid. How can I minimize this side reaction?

A5: Homocoupling is a common side reaction. The choice of solvent and temperature plays a crucial role in minimizing it. In studies with this compound, increasing the reaction temperature was found to reduce the amount of homocoupling byproduct observed.[3][4] Furthermore, propionitrile (EtCN) was noted to promote the cleanest conversion with minimal homocoupling compared to other solvents like DMF, toluene, 1,4-dioxane, and 1,2-DME.[3][4]

Q6: Are there general solvent recommendations for Heck or Sonogashira couplings with this substrate?

A6: While specific optimization data for Heck and Sonogashira reactions with this compound is less detailed in the provided results, general principles can be applied. For Heck reactions, polar aprotic solvents like DMF or MeCN/H₂O mixtures are commonly used.[7][8] For Sonogashira couplings, a diverse range of solvents including polar aprotic (e.g., DMF) and ethereal (e.g., THF) solvents have been investigated, where polarity and coordinating ability can significantly affect the outcome.[9][10] Copper-free Sonogashira conditions often utilize solvents like DMF.[10]

Q7: How should I properly handle and store this compound?

A7: This compound is moisture-sensitive and can decompose violently above 112°C.[5] It is critical to store it under an inert atmosphere, such as argon or nitrogen, at or below 0°C to prevent hydrolysis and ensure stability.[5]

Troubleshooting Guide

This guide addresses common problems encountered during palladium-catalyzed reactions of this compound, with a focus on solvent-related causes.

Problem 1: Low or No Conversion
Potential Cause Suggested Solution
Poor Solubility of Reagents Select a solvent that effectively dissolves all components (substrate, boronic acid/alkene/alkyne, base). Polar aprotic solvents like DMF, MeCN, or EtCN are often good starting points.[3][4][5]
Catalyst Inactivity The solvent may not be optimal for stabilizing the active Pd(0) species. For Suzuki reactions, EtCN has been shown to be highly effective.[3][4] Ensure solvents are anhydrous and properly degassed, as oxygen can deactivate the catalyst.
Reaction Temperature Too Low For the Suzuki coupling of this compound, reactions at 25 °C and 40 °C did not proceed to full conversion, while 80-100 °C was effective.[3][4] The boiling point of the solvent will limit the achievable temperature.
Ineffective Base The base may not be sufficiently soluble or active in the chosen solvent. The addition of a small amount of water (5%) can improve the efficacy of carbonate bases in Suzuki couplings.[3][4]
Problem 2: Significant Side Product Formation (e.g., Homocoupling)
Potential Cause Suggested Solution
Sub-optimal Solvent Choice The solvent can influence the relative rates of the desired cross-coupling versus side reactions. For Suzuki couplings, EtCN was found to minimize homocoupling compared to other common solvents.[3][4]
Reaction Temperature Not Optimized In some cases, higher temperatures can lead to cleaner reactions by disfavoring the pathways that lead to side products like homocoupling.[3][4]
Presence of Oxygen For Sonogashira couplings, the presence of oxygen can promote the copper-catalyzed homocoupling (Glaser coupling) of the terminal alkyne.[6] Ensure the solvent is thoroughly degassed and the reaction is run under a strict inert atmosphere.
Problem 3: Catalyst Decomposition (Formation of Palladium Black)
Potential Cause Suggested Solution
Reaction Temperature Too High The catalyst may not be stable at the reaction temperature in the chosen solvent. Lower the reaction temperature. Note that this compound itself decomposes above 112°C.[5]
Poorly Coordinating Solvent The solvent may not be coordinating enough to stabilize the Pd(0) nanoparticles, leading to their aggregation and precipitation. Consider a more coordinating solvent or the addition of a suitable ligand.
Impurities in Solvent Use high-purity, anhydrous, and degassed solvents to prevent catalyst deactivation.

Data Presentation

Table 1: Solvent and Condition Optimization for Suzuki-Miyaura Coupling of this compound Reaction: this compound with 4-tert-butylphenylboronic acid.

EntrySolventTemperature (°C)AdditiveYield (%)Observations
1MeCN80Ag₂CO₃81Effective conversion.[3][4]
2MeCN100Ag₂CO₃75Increased temperature lowered yield slightly.[3][4]
3EtCN100Ag₂CO₃81Clean conversion, minimal homocoupling.[3][4]
4DMF100Ag₂CO₃N/ALess effective than EtCN.[4]
5Toluene100Ag₂CO₃N/ALess effective than EtCN.[4]
61,4-Dioxane100Ag₂CO₃N/ALess effective than EtCN.[4]
7EtCN100None0Additive/base is crucial.[3][4]
8EtCN + 5% H₂O100Ag₂CO₃84Addition of water improved yield.[3][4]

Data sourced from optimization studies.[3][4] "N/A" indicates the solvent was screened but found to be less effective without a specific yield value being reported in the primary text.

Experimental Protocols

Optimized Protocol for Suzuki-Miyaura Coupling

This protocol is based on the optimized conditions reported for the coupling of this compound with various boronic acids.[3][4]

Materials:

  • This compound (1.0 equiv)

  • (Hetero)aryl boronic acid (2.0 equiv)

  • Pd(dppf)Cl₂ (15 mol%) or other suitable Pd-catalyst/ligand system

  • Silver(I) Carbonate (Ag₂CO₃) (1.0 equiv)

  • Propionitrile (EtCN)

  • Deionized Water

Procedure:

  • Reaction Setup: To a dry reaction vial equipped with a magnetic stir bar, add this compound, the boronic acid, Pd(dppf)Cl₂, and Ag₂CO₃.

  • Inert Atmosphere: Seal the vial and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Solvent Addition: Under the inert atmosphere, add propionitrile (to achieve a suitable concentration, e.g., 0.1 M) followed by deionized water (5% of the volume of EtCN).

  • Heating: Place the sealed vial in a preheated oil bath or heating block at 100 °C.

  • Reaction Monitoring: Stir the reaction mixture vigorously. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 30 minutes to a few hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate).

    • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure 5-(hetero)aryl-1,2,3-triazine product.

Visualizations

troubleshooting_workflow start Problem Encountered (e.g., Low Yield) check_solvent Is the solvent optimal? (e.g., EtCN for Suzuki) start->check_solvent check_temp Is the temperature correct? (e.g., 80-100 °C) check_solvent->check_temp Yes action_change_solvent Action: Switch to a recommended solvent (EtCN/MeCN). check_solvent->action_change_solvent No check_water Is a water additive beneficial? (e.g., 5% for Suzuki) check_temp->check_water Yes action_adjust_temp Action: Adjust temperature. Ensure it's below substrate decomposition point (112 °C). check_temp->action_adjust_temp No check_atmosphere Is the atmosphere inert? check_water->check_atmosphere Yes action_add_water Action: Add 5% v/v water to the reaction mixture. check_water->action_add_water No action_degas Action: Degas solvent thoroughly and re-purge with Ar/N₂. check_atmosphere->action_degas No outcome_fail Consult Further Literature or Catalyst/Ligand Screening check_atmosphere->outcome_fail Yes outcome_success Reaction Optimized action_change_solvent->outcome_success action_adjust_temp->outcome_success action_add_water->outcome_success action_degas->outcome_success

Caption: Troubleshooting workflow for optimizing palladium-catalyzed reactions.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Combine Reactants (Substrate, Boronic Acid, Catalyst, Base) purge 2. Purge with Inert Gas (Ar/N₂) reagents->purge add_solvent 3. Add Degassed Solvent (e.g., EtCN) purge->add_solvent heat 4. Heat to 100 °C & Stir add_solvent->heat monitor 5. Monitor by TLC / LC-MS heat->monitor cool_filter 6. Cool & Filter through Celite monitor->cool_filter extract 7. Extraction & Drying cool_filter->extract purify 8. Column Chromatography extract->purify product Pure Product purify->product

Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.

logical_relationships solvent Solvent Choice (e.g., EtCN, MeCN, DMF) catalyst Pd Catalyst Stability & Activity solvent->catalyst influences solubility Reagent & Base Solubility solvent->solubility determines temperature Reaction Temperature solvent->temperature limits (boiling pt.) yield Reaction Yield & Purity catalyst->yield solubility->yield temperature->yield substrate This compound Stability temperature->substrate substrate->yield affects

Caption: Key factors influencing reaction outcome in palladium-catalyzed couplings.

References

preventing side reactions in the synthesis of 5-substituted-1,2,3-triazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 5-substituted-1,2,3-triazines. The information is presented in a practical question-and-answer format to directly assist with experimental issues.

Troubleshooting Guides

This section is designed to help you navigate and resolve common problems that may arise during the synthesis of 5-substituted-1,2,3-triazines, ensuring higher yields and purity of your target compounds.

Problem 1: Low or No Yield of the Desired 5-Substituted-1,2,3-Triazine

Q1: I am attempting the base-mediated cyclization of a (Z)-2,4-diazido-2-alkenoate to form a 6-aryl-1,2,3-triazine-4-carboxylate, but I am getting a very low yield. What are the potential causes and how can I optimize the reaction?

A1: Low yields in this reaction are a common issue and can often be attributed to several factors. Here is a systematic approach to troubleshooting:

  • Choice of Base and Solvent: The combination of base and solvent is critical. While cesium carbonate (Cs₂CO₃) in DMF and potassium bicarbonate (KHCO₃) in DMSO are reported to be effective, the optimal choice can be substrate-dependent.[1] If one system is not working, consider trying the other. Ensure your solvent is anhydrous, as water can interfere with the reaction.

  • Reaction Temperature: These reactions are often sensitive to temperature. For the Cs₂CO₃/DMF system, the reaction is typically carried out at 0°C. For KHCO₃/DMSO, room temperature is often sufficient.[2] Deviating from these temperatures can lead to decomposition of the starting material or intermediates.

  • Nature of the Substituent: The electronic properties of the aryl group at the 6-position significantly influence the reaction.

    • Electron-donating groups on the phenyl ring generally lead to higher yields.[1]

    • Electron-withdrawing groups can increase the reaction rate but may decrease the overall yield of the desired triazine.[2]

    • Aliphatic substituents instead of an aryl group at this position often fail to produce the corresponding triazine.[1] If your substrate has an aliphatic group, you may need to consider a different synthetic strategy.

  • Purity of Starting Material: Ensure your (Z)-2,4-diazido-2-alkenoate is pure. Impurities can inhibit the reaction or lead to the formation of side products. Purification of the starting material by chromatography may be necessary.

Q2: My synthesis of a pyrazolo[3,4-d][1][2][3]triazine derivative is failing at the final cyclization step, which involves the cleavage of a triazene protecting group. What could be the issue?

A2: The stability of the triazene protecting group is a known challenge in this synthesis.

  • Harsh Conditions: In some cases, the triazene group may be too stable and resistant to cleavage under standard acidic conditions. It has been reported that even under harsh conditions (e.g., temperatures up to 100°C in dichloroethane with H₂SO₄), the starting material may be recovered.[4]

  • Regioisomers: The position of the substituent on the pyrazole ring can affect the stability of the triazene. Attempts to synthesize certain regioisomers may fail due to the high stability of the triazene functionality in the precursor.[4]

  • Alternative Cleavage Conditions: If standard acidic cleavage is not working, you may need to explore alternative methods for triazene deprotection. This could involve hydrogenation or other reductive cleavage methods, depending on the overall functionality of your molecule.

Problem 2: Formation of Impurities and Side Products

Q3: During the synthesis of 5-nitro-1,2,3-triazine, I am observing significant decomposition and the formation of multiple side products. How can I minimize these?

A3: 5-Nitro-1,2,3-triazine is a highly electron-deficient and potentially unstable compound. Careful handling and optimized purification are key.

  • Purification Method: Prolonged exposure to silica gel during column chromatography can lead to decomposition. It is recommended to use a short plug of silica and minimize the contact time to less than 5 minutes.[3]

  • Moisture Sensitivity: The compound is moisture-sensitive.[3] All reactions and work-up procedures should be carried out under anhydrous conditions.

  • Storage: The purified 5-nitro-1,2,3-triazine should be stored under an inert atmosphere (N₂ or Ar) at low temperatures (e.g., 4°C) to prevent decomposition.[3]

Q4: I am observing unexpected signals in the NMR spectrum of my purified 5-substituted-1,2,3-triazine. Could these be due to impurities from the synthesis?

A4: Unexpected NMR signals can arise from various sources, including residual catalysts and side products.

  • Paramagnetic Impurities: If you have used a metal catalyst (e.g., copper) in any of your synthetic steps, trace amounts of paramagnetic metal ions can remain in your final product. These impurities can cause "selective" distortion or even disappearance of some signals in both ¹H and ¹³C NMR spectra. More thorough purification, such as washing with a chelating agent or performing the NMR analysis at low temperatures, may be necessary to obtain a clean spectrum.

FAQs: Synthesis of 5-Substituted-1,2,3-Triazines

Q5: What are the most common synthetic routes to 5-substituted-1,2,3-triazines?

A5: Several synthetic strategies exist, with the choice depending on the desired substitution pattern. Some of the most common methods include:

  • Base-Mediated Cyclization of (Z)-2,4-Diazido-2-alkenoates: This is an efficient method for preparing 6-aryl-1,2,3-triazine-4-carboxylate esters under mild, metal-free conditions.[1]

  • Diazotization and Cyclization of Aminopyrazoles: This is a classical method for synthesizing pyrazolo[3,4-d][1][2][3]triazin-4-ones.[5]

  • Oxidative Ring Expansion of N-Aminopyrazoles: This method can provide access to the 1,2,3-triazine core.

  • Thermal Rearrangement of 2-Azidocyclopropenes: This is a more specialized method for the synthesis of the 1,2,3-triazine ring system.

Q6: How can I purify my 5-substituted-1,2,3-triazine product effectively?

A6: The purification strategy will depend on the properties of your specific compound.

  • Column Chromatography: Silica gel column chromatography is a common method. However, for sensitive compounds like 5-nitro-1,2,3-triazine, minimizing contact time is crucial to prevent decomposition.[3]

  • Semi-preparative HPLC: For challenging separations or to achieve high purity, semi-preparative High-Performance Liquid Chromatography (HPLC) can be a very effective technique. This method has been successfully used for the purification of various triazine derivatives.

  • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system can be an excellent final purification step to obtain highly pure crystalline material.

Q7: Are there any general stability concerns with 5-substituted-1,2,3-triazines?

A7: Yes, the 1,2,3-triazine ring is generally considered the least stable among the triazine isomers.[1] They are electron-deficient heterocycles, and their stability is significantly influenced by the substituents. Electron-withdrawing groups, such as a nitro group, can further decrease the stability of the ring.[3] Some derivatives are also sensitive to moisture and may require storage under an inert atmosphere.[3]

Data Presentation

Table 1: Influence of Base and Solvent on the Yield of 6-Aryl-1,2,3-triazine-4-carboxylates from (Z)-2,4-Diazido-2-alkenoates

EntryBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1Cs₂CO₃ (1.1)DMFrt0.546
2Cs₂CO₃ (0.5)DMF0570
3KHCO₃ (1.1)DMSOrt571
4Na₂CO₃ (1.1)DMF0634
5K₂CO₃ (1.1)DMF0755

Data synthesized from multiple sources for illustrative purposes.

Table 2: Effect of Aryl Substituents on the Yield of 6-Aryl-1,2,3-triazine-4-carboxylates

EntryAryl Substituent (R)MethodYield (%)
1PhenylA70
24-MethylphenylA76
34-MethoxyphenylB75
44-ChlorophenylA71
54-NitrophenylB55
62-NaphthylA88

Method A: Cs₂CO₃ (0.5 equiv) in DMF at 0°C. Method B: KHCO₃ (1.1 equiv) in DMSO at rt. Data is illustrative and based on reported trends.[2]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 6-Aryl-1,2,3-triazine-4-carboxylate Esters via Base-Mediated Cyclization[1][2]
  • Preparation of the Reaction Mixture: To a solution of the (Z)-4-aryl-2,4-diazido-2-alkenoate (1.0 mmol) in anhydrous DMF (10 mL) at 0°C, add cesium carbonate (Cs₂CO₃, 0.5 mmol) in one portion.

  • Reaction Monitoring: Stir the reaction mixture at 0°C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to afford the desired 6-aryl-1,2,3-triazine-4-carboxylate ester.

Protocol 2: Synthesis of 5-Nitro-1,2,3-triazine[3]
  • N-Amination of 4-Nitropyrazole: Conduct a multi-gram scale N-amination of 4-nitropyrazole.

  • Oxidative Ring Expansion: Subject the resulting N-amino-4-nitropyrazole to oxidative ring expansion to form the 1,2,3-triazine ring.

  • Purification: Purify the crude product by eluting through a short plug of silica gel, ensuring the contact time is minimized (less than 5 minutes).

  • Storage: Store the purified, moisture-sensitive yellow crystalline solid under an inert atmosphere (N₂ or Ar) at 4°C.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start (Z)-2,4-Diazido-2-alkenoate reaction Base-Mediated Cyclization start->reaction Base (e.g., Cs₂CO₃) Solvent (e.g., DMF) quench Quench Reaction reaction->quench extract Extraction quench->extract dry Drying & Concentration extract->dry purify Column Chromatography dry->purify product 5-Substituted-1,2,3-triazine purify->product

Caption: Experimental workflow for the synthesis of 5-substituted-1,2,3-triazines.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low or No Yield of 5-Substituted-1,2,3-Triazine cause1 Incorrect Base/ Solvent Combination start->cause1 cause2 Sub-optimal Reaction Temperature start->cause2 cause3 Unfavorable Substituent Effects start->cause3 cause4 Impure Starting Materials start->cause4 solution1 Screen Different Bases (e.g., Cs₂CO₃, KHCO₃) & Solvents (DMF, DMSO) cause1->solution1 solution2 Optimize Temperature (e.g., 0°C or rt) cause2->solution2 solution3 Consider Alternative Synthetic Route for Certain Substituents cause3->solution3 solution4 Purify Starting Materials Prior to Reaction cause4->solution4 end end solution1->end Improved Yield solution2->end solution3->end solution4->end

Caption: Troubleshooting logic for low yields in 5-substituted-1,2,3-triazine synthesis.

References

Technical Support Center: Purification of Crude 5-Bromo-1,2,3-triazine by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of crude 5-Bromo-1,2,3-triazine using column chromatography. It is intended for researchers, scientists, and professionals in drug development who are working with this and similar heterocyclic compounds.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the column chromatography of this compound.

Question: My product, this compound, is not eluting from the column, or the elution is extremely slow.

Answer: This issue is often related to incorrect solvent polarity or strong interactions with the stationary phase.

  • Cause 1: Solvent polarity is too low. The eluent may not be polar enough to move the compound down the column.

  • Solution 1: Gradually increase the polarity of the mobile phase. For a petroleum ether/ethyl acetate system, incrementally increase the percentage of ethyl acetate. For example, if you started with a 10:1 ratio, try moving to 9:1 or 8:1. Monitor the elution with thin-layer chromatography (TLC).

  • Cause 2: Strong interaction with silica gel. this compound is a polar, nitrogen-containing heterocycle which can interact strongly with the acidic silanol groups on the surface of the silica gel.

  • Solution 2: Consider deactivating the silica gel. This can be done by pre-treating the silica with a small amount of a basic modifier, such as triethylamine (typically 0.1-1% v/v), added to the eluent. This will cap the acidic sites and reduce strong adsorption. Alternatively, using a different stationary phase like alumina (neutral or basic) could be beneficial if silica gel proves problematic.[1]

Question: I suspect my this compound is decomposing on the column. What are the signs and how can I prevent this?

Answer: Decomposition on the column is a valid concern, especially for sensitive compounds like halogenated triazines.

  • Signs of Decomposition:

    • A colored band (often yellow or brown) that remains at the top of the column and does not move.

    • The appearance of multiple new spots on TLC analysis of the collected fractions, which were not present in the crude material.

    • Low overall recovery of the desired product.[1]

  • Cause 1: Acidity of silica gel. The acidic nature of standard silica gel can catalyze the degradation of acid-sensitive compounds.

  • Solution 1: Use deactivated silica gel as mentioned above. Adding a small amount of a non-nucleophilic base like triethylamine to the mobile phase can help neutralize the silica surface.

  • Cause 2: Thermal instability. this compound has a decomposition temperature of 112 °C.[2][3] While column chromatography is performed at room temperature, prolonged exposure to the silica surface can sometimes promote degradation.

  • Solution 2: Run the chromatography as quickly as possible without sacrificing separation. Use flash chromatography with positive pressure to speed up the elution process. Avoid leaving the compound on the column for extended periods.

  • Cause 3: Reaction with protic solvents. Protic solvents like methanol or water can degrade the triazine core, even at low temperatures.[2]

  • Solution 3: Ensure that your organic solvents are anhydrous. Avoid using solvent systems containing alcohols if possible. If a more polar solvent than ethyl acetate is required, consider using acetone or acetonitrile.

Question: The separation between my product and impurities is poor.

Answer: Achieving good separation requires careful optimization of the chromatographic conditions.

  • Cause 1: Inappropriate solvent system. The chosen eluent may not have the optimal selectivity for the components in your mixture.

  • Solution 1: Perform a thorough TLC analysis with various solvent systems before running the column. Test different ratios of petroleum ether (or hexane) and ethyl acetate. For more polar impurities, a gradient elution, where the polarity of the mobile phase is gradually increased, might be necessary.

  • Cause 2: Column overloading. Loading too much crude material onto the column can lead to broad, overlapping bands.

  • Solution 2: As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel. If you have a large amount of material to purify, it is better to run multiple columns than to overload a single one.

  • Cause 3: Improper sample loading. If the sample is not loaded in a concentrated band, it will lead to poor separation.

  • Solution 3: Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent. For better results, consider dry loading. This involves adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.[4]

Question: My product peak is tailing.

Answer: Peak tailing is common for polar and basic compounds on silica gel.

  • Cause: Strong interactions with the stationary phase. As discussed earlier, the nitrogen atoms in the triazine ring can interact with acidic silanol groups, leading to a "smearing" or tailing effect.[5]

  • Solution: The use of a deactivated stationary phase or the addition of a basic modifier like triethylamine to the eluent is the most effective way to address this issue.[5] This will minimize the strong secondary interactions causing the tailing.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the column chromatography of this compound?

A1: Based on literature reports, a mixture of petroleum ether (or hexane) and ethyl acetate is a good starting point. A common ratio used for the purification of this compound and its derivatives is 10:1 (petroleum ether:ethyl acetate).[3][6] You should always optimize this ratio based on TLC analysis of your crude material.

Q2: What type of stationary phase should I use?

A2: Standard silica gel (230-400 mesh) is commonly used for the purification of this compound.[6][7] However, if you experience issues with decomposition or strong adsorption, consider using deactivated (neutralized) silica gel or neutral alumina.

Q3: How can I monitor the progress of the column?

A3: The fractions should be monitored by thin-layer chromatography (TLC). Use a UV lamp (254 nm) to visualize the spots, as this compound is a UV-active compound.[6] Staining with phosphomolybdic acid or potassium permanganate can also be used for visualization.[6][7]

Q4: What are the common impurities I might encounter?

A4: Common impurities can include unreacted starting materials, such as 4-bromo-1H-pyrazol-1-amine, and byproducts from the synthesis. The nature of the impurities will depend on the synthetic route used.

Q5: Is this compound stable in common organic solvents?

A5: this compound is generally stable in anhydrous, non-protic organic solvents like dichloromethane, ethyl acetate, and petroleum ether at room temperature. However, it is sensitive to protic solvents such as water and methanol, which can cause degradation of the triazine ring.[2]

Experimental Protocol and Data

Experimental Protocol: Column Chromatography of this compound
  • Preparation of the Stationary Phase:

    • Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar solvent mixture (e.g., petroleum ether:ethyl acetate 20:1).

    • Carefully pack a glass column with the slurry, ensuring there are no air bubbles or cracks in the packed bed.

    • Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.

  • Sample Loading:

    • Wet Loading: Dissolve the crude this compound in a minimal amount of the initial eluent. Using a pipette, carefully load the solution onto the top of the silica bed.

    • Dry Loading (Recommended): Dissolve the crude product in a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel (approximately 2-3 times the mass of the crude product) and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution:

    • Begin eluting with the initial low-polarity solvent system (e.g., petroleum ether:ethyl acetate 20:1).

    • If the product elutes too slowly, gradually increase the polarity of the eluent (e.g., to 10:1, then 5:1 petroleum ether:ethyl acetate). A step or linear gradient can be employed.

  • Fraction Collection and Analysis:

    • Collect fractions of a suitable volume (e.g., 10-20 mL).

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Table 1: Recommended Solvent Systems for Column Chromatography

Stationary PhaseMobile Phase ComponentsTypical Starting Ratio (v/v)Gradient Elution Suggestion
Silica GelPetroleum Ether / Ethyl Acetate20:1 to 10:1Gradually increase the proportion of ethyl acetate.
Silica GelHexane / Ethyl Acetate20:1 to 10:1Gradually increase the proportion of ethyl acetate.
Neutral AluminaPetroleum Ether / Ethyl Acetate50:1 to 20:1Alumina is more polar; start with a less polar mobile phase.

Table 2: Troubleshooting Summary

IssuePotential CauseRecommended Solution
No Elution / Slow Elution Solvent polarity too low.Gradually increase the percentage of the polar solvent (e.g., ethyl acetate).
Strong adsorption to silica.Use deactivated silica gel or add 0.1-1% triethylamine to the eluent.
Product Decomposition Acidic silica gel.Use deactivated silica gel or add a non-nucleophilic base to the eluent. Run the column quickly.
Presence of protic solvents.Use anhydrous solvents and avoid alcohols in the eluent.
Poor Separation Suboptimal solvent system.Optimize the eluent using TLC before running the column. Consider using a gradient elution.
Column overloading.Reduce the amount of crude material loaded onto the column.
Peak Tailing Secondary interactions with silanol groups.Add a basic modifier (e.g., 0.1-1% triethylamine) to the mobile phase. Use deactivated silica gel.

Visualizations

Troubleshooting_Workflow cluster_elution Elution Issues cluster_separation Separation Issues start Problem Identified (e.g., No Product, Poor Separation) check_tlc Review Pre-column TLC Analysis start->check_tlc no_product No Product in Fractions check_tlc->no_product No spot at origin poor_separation Poor Separation check_tlc->poor_separation Spots not well-resolved slow_elution Slow Elution / Tailing no_product->slow_elution check_decomposition Check for on-column Decomposition (TLC of column head) no_product->check_decomposition adjust_polarity Increase Solvent Polarity slow_elution->adjust_polarity use_deactivated_silica Use Deactivated Silica or Add Base (e.g., TEA) slow_elution->use_deactivated_silica end Problem Resolved adjust_polarity->end check_decomposition->adjust_polarity No Decomposition check_decomposition->use_deactivated_silica Decomposition Observed use_deactivated_silica->end check_loading Review Sample Loading Technique (Wet vs. Dry, Overloading) poor_separation->check_loading optimize_solvent Optimize Solvent System (Gradient Elution) check_loading->optimize_solvent optimize_solvent->end

Caption: Troubleshooting workflow for column chromatography of this compound.

References

Technical Support Center: Recrystallization of 5-Bromo-1,2,3-triazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 5-Bromo-1,2,3-triazine derivatives via recrystallization.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound derivatives.

Problem Potential Cause Recommended Solution
Compound "oils out" instead of crystallizing The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated.Add a small amount of additional solvent to the hot solution to decrease saturation. Allow the solution to cool more slowly. If the problem persists, consider a solvent with a lower boiling point or a mixed solvent system.
Poor or no crystal formation upon cooling The solution is not sufficiently saturated, or nucleation is inhibited.Evaporate some of the solvent to increase the concentration of the compound. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the purified compound. Ensure the flask is not disturbed during the cooling process.
Low recovery of the purified compound Too much solvent was used, the compound has significant solubility in the cold solvent, or crystals were lost during filtration.Use the minimum amount of hot solvent necessary to fully dissolve the compound. Ensure the solution is thoroughly cooled before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent. The mother liquor can be concentrated to recover more product, which may require a second recrystallization.
Colored impurities persist in the crystals The impurities have similar solubility properties to the desired compound in the chosen solvent.Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Be aware that charcoal can also adsorb some of the desired product. Alternatively, a different recrystallization solvent or a mixed solvent system may be necessary. Column chromatography may be required for difficult-to-remove impurities.
Crystals form too quickly and are very fine The solution is cooling too rapidly, leading to the trapping of impurities within the crystal lattice.Allow the solution to cool more slowly to room temperature before placing it in an ice bath. Using a slightly larger volume of solvent can also slow down the crystallization process.
Premature crystallization during hot filtration The solution cools and becomes supersaturated in the funnel.Preheat the filtration apparatus (funnel and receiving flask) before pouring the hot solution. Use a slight excess of hot solvent to keep the compound dissolved during the transfer.

Frequently Asked Questions (FAQs)

Q1: How do I select a suitable solvent for the recrystallization of a new this compound derivative?

A1: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Given the polar nature of the this compound core, polar solvents are a good starting point. Test small amounts of your crude product in various solvents to observe solubility at room temperature and upon heating. Common choices for polar heterocyclic compounds include ethanol, methanol, acetonitrile, ethyl acetate, and mixtures with water.

Q2: What is a mixed solvent system and when should I use it?

A2: A mixed solvent system, or solvent pair, consists of two miscible solvents, one in which the compound is soluble (the "good" solvent) and one in which it is insoluble (the "poor" solvent). This is useful when no single solvent has the ideal solubility characteristics. To use a mixed solvent system, dissolve the compound in a minimal amount of the hot "good" solvent, and then slowly add the "poor" solvent until the solution becomes cloudy. Add a small amount of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

Q3: My compound is a white solid after synthesis and column chromatography. Is recrystallization still necessary?

A3: While the compound may appear pure, recrystallization can be a valuable final purification step to remove trace impurities that may not be apparent visually or by thin-layer chromatography (TLC). This can be particularly important for obtaining high-purity materials for analytical testing, biological assays, or for growing single crystals for X-ray crystallography.

Q4: Can I reuse the mother liquor from the recrystallization?

A4: Yes, the mother liquor contains dissolved product. You can often recover a second crop of crystals by concentrating the mother liquor and repeating the cooling process. However, be aware that the impurities will also be more concentrated in the mother liquor, so the second crop of crystals may be less pure than the first and may require re-recrystallization.

Q5: What is the purpose of washing the crystals after filtration?

A5: Washing the collected crystals with a small amount of ice-cold recrystallization solvent helps to remove any residual mother liquor that may contain dissolved impurities. It is crucial to use a minimal amount of cold solvent to avoid dissolving a significant amount of your purified product.

Experimental Protocols

General Protocol for Recrystallization of a this compound Derivative:

  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound derivative. Add a few drops of a chosen solvent and observe the solubility at room temperature. If the compound is insoluble, gently heat the test tube. A suitable solvent will dissolve the compound when hot but show low solubility when cold.

  • Dissolution: Place the bulk of the crude compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the compound just dissolves completely.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask. This step removes insoluble impurities and activated charcoal.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Visualizations

Recrystallization_Troubleshooting_Workflow start Start Recrystallization dissolve Dissolve Compound in Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals_form Crystals Form? cool->crystals_form oiling_out Compound Oils Out? crystals_form->oiling_out No collect_crystals Collect and Dry Crystals crystals_form->collect_crystals Yes troubleshoot_no_crystals Troubleshoot: - Evaporate Solvent - Scratch Flask - Add Seed Crystal oiling_out->troubleshoot_no_crystals No troubleshoot_oiling_out Troubleshoot: - Add More Solvent - Cool Slowly - Change Solvent oiling_out->troubleshoot_oiling_out Yes end Pure Compound collect_crystals->end troubleshoot_no_crystals->cool troubleshoot_oiling_out->cool Recrystallization_Experimental_Workflow start Start solvent_selection Select Solvent start->solvent_selection dissolution Dissolve Crude Product in Minimum Hot Solvent solvent_selection->dissolution decolorization Decolorize with Charcoal (Optional) dissolution->decolorization hot_filtration Hot Filtration decolorization->hot_filtration crystallization Cool to Induce Crystallization hot_filtration->crystallization isolation Isolate Crystals by Filtration crystallization->isolation washing Wash with Cold Solvent isolation->washing drying Dry Purified Crystals washing->drying end End drying->end

managing the stability of 5-Bromo-1,2,3-triazine in acidic or basic media

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers, scientists, and drug development professionals working with 5-Bromo-1,2,3-triazine. It addresses common questions and concerns regarding the stability of this compound in acidic and basic media.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in aqueous solutions?

Q2: What is the expected stability of this compound in acidic media?

In acidic media, the nitrogen atoms in the triazine ring can become protonated. This protonation can make the ring more susceptible to nucleophilic attack by water, leading to hydrolysis and ring cleavage. Studies on other triazine derivatives have shown that the rate of hydrolysis can be significantly accelerated at lower pH values[2]. Therefore, it is anticipated that this compound will exhibit limited stability in strongly acidic environments.

Q3: What happens to this compound in basic media?

Under basic conditions, the this compound ring is susceptible to nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the triazine ring, further enhanced by the bromine atom, makes it prone to attack by nucleophiles like hydroxide ions. This can lead to the substitution of the bromine atom and potentially, under harsher conditions, ring-opening reactions.

Q4: Are there any known degradation products of this compound in acidic or basic media?

Specific degradation products for this compound under these conditions have not been extensively documented. However, based on the general chemistry of triazines, potential degradation pathways can be proposed. In acidic media, hydrolysis could lead to ring-opened products. In basic media, the primary product would likely be 5-hydroxy-1,2,3-triazine, resulting from the substitution of the bromine atom. Further degradation could lead to the cleavage of the triazine ring.

Q5: What are the recommended storage and handling conditions for this compound to ensure its stability?

To maximize the shelf-life and stability of this compound, it is recommended to:

  • Store the compound in a cool, dry, and dark place.

  • Keep the container tightly sealed to prevent moisture absorption.

  • For solutions, use anhydrous aprotic solvents if possible. If aqueous solutions are necessary, it is advisable to prepare them fresh and use them promptly.

  • Avoid prolonged exposure to acidic or basic aqueous environments. If such conditions are required for a reaction, it is best to perform the reaction at low temperatures and for the shortest possible time.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Low yield in a reaction involving this compound in an aqueous buffer. Decomposition of the starting material due to pH instability.Buffer the reaction mixture to a pH as close to neutral as the reaction conditions permit. Consider running the reaction at a lower temperature to minimize degradation. If possible, explore non-aqueous solvent systems.
Appearance of unexpected byproducts in a reaction mixture. Degradation of this compound.Characterize the byproducts to understand the degradation pathway. This can help in optimizing the reaction conditions (e.g., by adjusting pH, temperature, or reaction time) to suppress side reactions.
Inconsistent reaction outcomes. Variable stability of this compound stock solutions.Prepare fresh solutions of this compound for each experiment, especially if using aqueous or protic solvents.

Stability Data Summary

Quantitative stability data for this compound is not available in the reviewed literature. The following table provides a qualitative summary based on the general behavior of triazine compounds.

Condition Expected Stability Primary Degradation Concern
Strongly Acidic (pH < 4) LowAcid-catalyzed hydrolysis, ring opening
Weakly Acidic (pH 4-6) ModerateSlow hydrolysis
Neutral (pH ~7) Moderate to HighGenerally more stable, but hydrolysis can still occur over time.
Weakly Basic (pH 8-10) ModerateNucleophilic substitution of bromine by hydroxide.
Strongly Basic (pH > 10) LowRapid nucleophilic substitution and potential for ring cleavage.

Experimental Protocols

While specific protocols for testing the stability of this compound were not found, a general methodology for assessing the stability of a compound in acidic or basic media is provided below.

Protocol: pH Stability Assessment of a Heterocyclic Compound

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions covering the desired pH range (e.g., pH 2, 4, 7, 9, and 12).

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or DMSO) at a known concentration.

  • Incubation: Add a small aliquot of the stock solution to each buffer solution to reach a final desired concentration. Incubate the solutions at a constant temperature (e.g., 25 °C or 37 °C).

  • Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

  • Quenching (if necessary): Neutralize the sample to stop further degradation.

  • Analysis: Analyze the samples using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector, to determine the concentration of the remaining this compound.

  • Data Analysis: Plot the concentration of this compound versus time for each pH value to determine the degradation kinetics and half-life.

Visualizations

experimental_workflow Experimental Workflow for pH Stability Assessment cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_buffers Prepare Buffer Solutions (pH 2-12) incubation Incubate at Constant Temperature prep_buffers->incubation prep_stock Prepare this compound Stock Solution prep_stock->incubation sampling Withdraw Samples at Time Intervals incubation->sampling quenching Quench Reaction (Neutralize) sampling->quenching hplc Analyze by HPLC quenching->hplc data_analysis Determine Degradation Kinetics hplc->data_analysis

Caption: Workflow for assessing the pH stability of this compound.

degradation_pathways Potential Degradation Pathways of this compound cluster_acidic Acidic Media (H₂O, H⁺) cluster_basic Basic Media (OH⁻) start This compound protonation Protonation of Triazine Ring start->protonation H⁺ snar Nucleophilic Aromatic Substitution (SNAr) start->snar OH⁻ hydrolysis Nucleophilic Attack by H₂O protonation->hydrolysis ring_opening_acid Ring Opening Products hydrolysis->ring_opening_acid hydroxy_triazine 5-Hydroxy-1,2,3-triazine snar->hydroxy_triazine ring_opening_base Ring Opening Products hydroxy_triazine->ring_opening_base Harsher Conditions

Caption: Proposed degradation pathways for this compound in acidic and basic media.

References

troubleshooting low yields in the synthesis of 5-aryloxy-1,2,3-triazines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 5-aryloxy-1,2,3-triazines. The primary synthetic route covered is the nucleophilic aromatic substitution (SNAr) of a 5-halo-1,2,3-triazine with a phenol or its corresponding phenoxide.

Troubleshooting Guide

This guide addresses common issues that can lead to low yields or product impurities.

Question 1: My reaction shows a low conversion rate, and I'm recovering a significant amount of the starting 5-halo-1,2,3-triazine. What are the likely causes and how can I improve the conversion?

Answer:

Low conversion in the synthesis of 5-aryloxy-1,2,3-triazines is a common issue that can often be resolved by optimizing the reaction conditions. Here are the primary factors to consider:

  • Insufficient Reaction Temperature: The SNAr reaction of 5-halo-1,2,3-triazines with phenols is temperature-sensitive. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion within a typical timeframe. Consider a stepwise increase in the reaction temperature. For instance, if the reaction is proceeding poorly at room temperature, increasing it to 40°C or higher may significantly improve the yield.

  • Suboptimal Base: The reaction requires a base to deprotonate the phenol, forming the more nucleophilic phenoxide ion. If the base is too weak or used in an insufficient amount, the concentration of the active nucleophile will be low. Ensure you are using at least one equivalent of a suitable base, such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃).

  • Choice of Leaving Group: The nature of the halogen on the 1,2,3-triazine ring affects the reaction rate. 5-bromo-1,2,3-triazines are generally more reactive and give higher yields than 5-chloro-1,2,3-triazines. If you are using a chloro-substituted triazine and experiencing low conversion, switching to a bromo-substituted analog could be beneficial. 5-fluoro-1,2,3-triazines have been reported to give very low yields and may be unstable.

  • Reaction Time: SNAr reactions can sometimes require extended reaction times to reach completion. Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is proceeding but is slow, extending the reaction time may be all that is needed.

Question 2: I'm observing the formation of significant byproducts in my reaction mixture, making purification difficult. What are these byproducts and how can I minimize their formation?

Answer:

Byproduct formation in this synthesis can stem from several sources. Here are the most common culprits and mitigation strategies:

  • Unreacted Starting Materials: As discussed in the previous point, incomplete reactions will leave you with starting materials in your crude product. Optimizing reaction conditions (temperature, base, reaction time) is the best way to minimize this.

  • Ring-Opening of the Triazine Core: 1,2,3-triazines can be susceptible to ring-opening reactions, especially in the presence of strong nucleophiles or harsh basic conditions. While phenols are generally weak enough nucleophiles not to cause this, using an excessively strong base or very high temperatures could promote this side reaction. Stick to moderately basic conditions (e.g., Cs₂CO₃, K₂CO₃) and avoid overly aggressive heating.

  • Hydrolysis of the Halo-triazine: If there is water present in your reaction, the 5-halo-1,2,3-triazine can undergo hydrolysis to form the corresponding 5-hydroxy-1,2,3-triazine. Ensure that your solvent and reagents are anhydrous.

  • Phenol Coupling or Oxidation: While less common, under certain conditions, phenols can undergo oxidative coupling reactions. Ensuring an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative side reactions.

To minimize byproduct formation, it is crucial to carefully control the reaction conditions and ensure the purity of your starting materials.

Question 3: My desired 5-aryloxy-1,2,3-triazine product is difficult to purify. What are the recommended purification strategies?

Answer:

Purification of 5-aryloxy-1,2,3-triazine derivatives can indeed be challenging due to the potential for closely eluting impurities. Here are some effective purification techniques:

  • Column Chromatography: This is the most common method for purifying these compounds. A silica gel column with a gradient elution of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate) is typically effective. Careful selection of the solvent system is key to achieving good separation.

  • Semi-preparative HPLC: For very challenging separations or to obtain highly pure material, semi-preparative High-Performance Liquid Chromatography (HPLC) can be a powerful tool. This technique offers higher resolution than standard column chromatography.

  • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system can be an effective way to remove impurities. The choice of solvent will depend on the specific properties of your compound.

  • Work-up Procedure: A thorough aqueous work-up after the reaction can help to remove inorganic salts and water-soluble impurities before chromatographic purification. This typically involves quenching the reaction, extracting the product into an organic solvent, and washing the organic layer with water and brine.

Quantitative Data

The following tables summarize quantitative data on the impact of various reaction parameters on the yield of 5-aryloxy-1,2,3-triazines, based on the SNAr reaction of 5-bromo-1,2,3-triazine with phenols.

Table 1: Effect of Solvent and Temperature on Yield

EntrySolventTemperature (°C)Yield (%)
1Dichloromethane (DCM)2542
2Dioxane2553
3Tetrahydrofuran (THF)2565
4Tetrahydrofuran (THF)4085
5Tetrahydrofuran (THF)6082

Data compiled from a study by Luo et al. (2022) on the reaction of this compound with 4-chlorophenol.

Table 2: Influence of Phenol Substituents on Yield

EntryPhenol DerivativeYield (%)
14-Nitrophenol75
24-Chlorophenol85
34-Methylphenol (p-cresol)87
44-Methoxyphenol88

Reactions were performed with this compound in THF at 40°C with Cs₂CO₃ as the base. Data extracted from Luo et al. (2022).

Experimental Protocols

General Procedure for the Synthesis of 5-Aryloxy-1,2,3-triazines

This protocol is a representative example for the synthesis of 5-aryloxy-1,2,3-triazines via SNAr reaction.

Materials:

  • This compound

  • Substituted Phenol

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl Acetate (EtOAc)

  • Petroleum Ether (PE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser (if heating)

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq), the desired phenol (1.2 eq), and cesium carbonate (2.0 eq).

  • Add anhydrous THF to the flask to achieve a suitable concentration (e.g., 0.1 M).

  • Stir the reaction mixture at 40°C.

  • Monitor the progress of the reaction by TLC (e.g., using a mixture of petroleum ether and ethyl acetate as the eluent).

  • Once the reaction is complete (typically after several hours, as indicated by the consumption of the starting material), cool the mixture to room temperature.

  • Quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of petroleum ether and ethyl acetate to afford the pure 5-aryloxy-1,2,3-triazine.

Visualizations

SNAr_Mechanism cluster_reactants Reactants cluster_transition_state Concerted Transition State cluster_products Products R1 This compound TS [Addition of phenoxide and elimination of bromide occur simultaneously] R1->TS + Phenoxide R2 Phenoxide P1 5-Aryloxy-1,2,3-triazine TS->P1 - Bromide Ion P2 Bromide Ion

Caption: Concerted SNAr mechanism for the synthesis of 5-aryloxy-1,2,3-triazines.

experimental_workflow start Start: Combine Reactants reaction Reaction at 40°C in THF start->reaction monitoring Monitor by TLC reaction->monitoring workup Aqueous Work-up monitoring->workup Reaction Complete extraction Extraction with EtOAc workup->extraction drying Drying and Concentration extraction->drying purification Column Chromatography drying->purification product Pure 5-Aryloxy-1,2,3-triazine purification->product

Caption: General experimental workflow for the synthesis of 5-aryloxy-1,2,3-triazines.

troubleshooting_yield start Low Yield Observed check_conversion Check TLC for Starting Material start->check_conversion sm_present High Amount of Starting Material check_conversion->sm_present Yes sm_absent Low Amount of Starting Material check_conversion->sm_absent No increase_temp Increase Temperature (e.g., to 40°C) sm_present->increase_temp check_purification Review Purification Technique sm_absent->check_purification check_base Ensure Adequate Base (>=1 eq. Cs₂CO₃) increase_temp->check_base extend_time Extend Reaction Time check_base->extend_time loss_during_purification Product Lost During Purification check_purification->loss_during_purification Yes side_products Significant Side Products Present check_purification->side_products No optimize_chromatography Optimize Column Chromatography loss_during_purification->optimize_chromatography check_conditions Use Anhydrous Conditions and Inert Atmosphere side_products->check_conditions

Caption: Troubleshooting decision tree for low yields in 5-aryloxy-1,2,3-triazine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the reaction between a 5-halo-1,2,3-triazine and a phenol?

A1: The reaction proceeds through a concerted nucleophilic aromatic substitution (SNAr) mechanism. In this process, the addition of the phenoxide ion to the C5 position of the 1,2,3-triazine ring and the departure of the halide leaving group occur in a single step.

Q2: Can I use other bases besides cesium carbonate?

A2: Yes, other inorganic bases like potassium carbonate (K₂CO₃) can also be used. The key is to use a base that is strong enough to deprotonate the phenol to a significant extent without being so strong that it promotes side reactions like the ring-opening of the triazine.

Q3: Is it necessary to perform the reaction under an inert atmosphere?

A3: While not always strictly necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is good practice. It helps to prevent potential oxidation of the phenol and other sensitive reagents, which can lead to the formation of colored impurities and reduce the overall yield.

Q4: How do electron-donating and electron-withdrawing groups on the phenol affect the reaction?

A4: As shown in Table 2, phenols with both electron-donating groups (e.g., -CH₃, -OCH₃) and electron-withdrawing groups (e.g., -NO₂, -Cl) can be successfully used in this reaction to give good to excellent yields. Electron-donating groups can slightly increase the nucleophilicity of the phenoxide, while electron-withdrawing groups can make the phenol more acidic and easier to deprotonate. In practice, a wide range of substituted phenols are suitable substrates.

Q5: What are the safety precautions I should take when working with these compounds?

A5: As with any chemical synthesis, appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. The reaction should be carried out in a well-ventilated fume hood. The specific hazards of the reagents used, such as the halogenated triazines and the solvents, should be reviewed by consulting their Safety Data Sheets (SDS) before starting any experimental work.

identifying common impurities in 5-Bromo-1,2,3-triazine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-1,2,3-triazine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when following the common synthetic route involving the oxidative ring expansion of a N-aminopyrazole precursor.

Issue IDQuestionPossible Causes and Solutions
SYN-5B1T-001 Low or No Product Yield: After performing the reaction and work-up, the isolated yield of this compound is significantly lower than expected or non-existent.Potential Cause 1: Incomplete N-amination of 4-Bromopyrazole. The initial step to form the 4-bromo-1H-pyrazol-1-amine intermediate is crucial. Solution: • Ensure the purity of the starting 4-Bromopyrazole. • Verify the concentration and freshness of the hydroxylamine-O-sulfonic acid and sodium hydroxide solutions. • Monitor the reaction closely by TLC to ensure complete consumption of the starting material. Potential Cause 2: Inefficient Oxidative Ring Expansion. The oxidation with sodium periodate is a critical step for the formation of the triazine ring.[1] Solution: • Use a fresh, high-quality source of sodium periodate. • Maintain the reaction temperature at 0°C during the addition of sodium periodate and for the specified reaction time to minimize potential side reactions or degradation.[1] • Ensure vigorous stirring to maintain a homogenous mixture, especially as sodium periodate has limited solubility. Potential Cause 3: Product Degradation. The 1,2,3-triazine ring can be susceptible to decomposition, especially under harsh conditions.[2] Solution: • Avoid excessive heating during work-up and concentration steps. • The product is known to decompose at 112 °C.
SYN-5B1T-002 Presence of Impurities in the Final Product: The isolated this compound is not pure, as indicated by analytical techniques such as NMR or LC-MS.Common Impurity 1: Unreacted 4-bromo-1H-pyrazol-1-amine. This is the most common impurity if the oxidation reaction does not proceed to completion. Identification:TLC: The starting material will have a different Rf value than the product. • ¹H NMR: Look for characteristic peaks of the pyrazole proton and the NH₂ group. Removal:Column Chromatography: Careful purification using silica gel column chromatography with an appropriate eluent system (e.g., petroleum ether: ethyl acetate = 10:1) should effectively separate the more polar starting material from the product.[1] Common Impurity 2: Unreacted 4-Bromopyrazole. If the initial N-amination step was incomplete, the starting pyrazole may be carried through the reaction. Identification:TLC: Will show a distinct spot from the product. • ¹H NMR: Presence of characteristic pyrazole ring proton signals. Removal:Column Chromatography: Can be separated from the product by silica gel chromatography. Common Impurity 3: Side-Products from Over-oxidation or Ring Opening. While less common, the strong oxidizing agent could potentially lead to other oxidized species or cleavage of the desired triazine ring. Identification:LC-MS: Look for masses that do not correspond to the starting material or product. • NMR: Complex or unidentifiable peaks in the spectrum. Removal:Recrystallization or Preparative HPLC: If column chromatography is insufficient, these techniques may be necessary to achieve high purity.
SYN-5B1T-003 Difficulty in Product Isolation: Challenges are encountered during the extraction and purification steps.Problem: Emulsion during Extraction. The biphasic workup can sometimes lead to the formation of a stable emulsion. Solution: • Add a small amount of saturated brine to the separatory funnel to help break the emulsion. • Allow the mixture to stand for a longer period. • If necessary, filter the entire mixture through a pad of celite. Problem: Product is an Oil instead of a Solid. this compound is reported as a white solid.[1] An oily product suggests the presence of impurities. Solution: • Ensure all solvent has been removed under reduced pressure. • Re-purify the product using column chromatography. • Attempt to induce crystallization by scratching the flask with a glass rod or by adding a small seed crystal if available.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A widely used method is the oxidative ring expansion of N-aminopyrazoles.[3] Specifically, it often starts with the N-amination of 4-Bromopyrazole to form 4-bromo-1H-pyrazol-1-amine, which is then oxidized using an agent like sodium periodate to yield this compound.[1]

Q2: What are the key reaction parameters to control during the synthesis?

A2: The critical parameters to monitor are:

  • Temperature: The oxidation step is typically carried out at 0°C to control the reaction rate and minimize side reactions.[1]

  • Purity of Reagents: The quality of the starting materials and the oxidizing agent directly impacts the yield and purity of the final product.

  • Reaction Time: Sufficient time must be allowed for the reaction to go to completion, which should be monitored by an appropriate technique like TLC.

Q3: How can I confirm the identity and purity of the synthesized this compound?

A3: A combination of analytical techniques should be used:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the product.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound (159.97 g/mol ).[2]

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

  • Melting Point: The reported melting point is 112 °C (with decomposition).

Q4: What are the safety precautions I should take when handling the reagents and product?

A4: this compound is harmful if swallowed, in contact with skin, or inhaled, and it causes skin and serious eye irritation.[2] It may also cause respiratory irritation.[2] Therefore, it is essential to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Sodium periodate is a strong oxidizing agent and should be handled with care, avoiding contact with combustible materials.

Experimental Protocol: Synthesis of this compound

This protocol is based on a common literature procedure.[1]

Step 1: Synthesis of 4-bromo-1H-pyrazol-1-amine

  • To a solution of 4-bromopyrazole in an appropriate solvent and base (e.g., aqueous sodium hydroxide), add hydroxylamine-O-sulfonic acid portion-wise while maintaining a controlled temperature.

  • Stir the reaction mixture for the specified time, monitoring the consumption of the starting material by TLC.

  • Upon completion, perform an aqueous work-up, typically involving extraction with an organic solvent like dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 4-bromo-1H-pyrazol-1-amine.

Step 2: Oxidative Ring Expansion to this compound

  • Dissolve the crude 4-bromo-1H-pyrazol-1-amine in a biphasic solvent system (e.g., dichloromethane and water) and cool the mixture to 0°C in an ice bath.

  • Add sodium periodate in batches to the stirred solution, ensuring the temperature remains at 0°C.

  • Continue stirring the reaction mixture at 0°C for several hours until the starting material is consumed (as monitored by TLC).

  • Allow the reaction to warm to room temperature and separate the organic layer.

  • Extract the aqueous layer multiple times with dichloromethane.

  • Combine all organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude this compound.

Step 3: Purification

  • Purify the crude product by silica gel column chromatography using a suitable eluent system, such as a mixture of petroleum ether and ethyl acetate (e.g., 10:1 v/v), to afford the pure this compound as a white solid.[1]

Data Presentation

Table 1: Hypothetical Purity Profile of Crude vs. Purified this compound

CompoundRetention Time (HPLC)Area % (Crude Product)Area % (Purified Product)
4-Bromopyrazole2.5 min5%< 0.1%
4-bromo-1H-pyrazol-1-amine3.8 min15%< 0.5%
This compound 5.2 min 78% > 99%
Unknown Impurity 16.1 min2%Not Detected

Visualizations

experimental_workflow cluster_step1 Step 1: N-Amination cluster_step2 Step 2: Oxidative Ring Expansion cluster_step3 Step 3: Purification start 4-Bromopyrazole reagents1 Hydroxylamine-O-sulfonic acid, NaOH reaction1 N-Amination Reaction start->reaction1 reagents1->reaction1 workup1 Extraction & Concentration reaction1->workup1 intermediate Crude 4-bromo-1H-pyrazol-1-amine workup1->intermediate reaction2 Oxidation Reaction intermediate->reaction2 reagents2 Sodium Periodate, 0°C reagents2->reaction2 workup2 Extraction & Concentration reaction2->workup2 crude_product Crude this compound workup2->crude_product purification Silica Gel Column Chromatography crude_product->purification final_product Pure this compound purification->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Synthesis Issue? low_yield Low/No Yield start->low_yield Yes impure_product Impure Product start->impure_product Yes isolation_problem Isolation Difficulty start->isolation_problem Yes cause1_ly Incomplete N-Amination low_yield->cause1_ly cause2_ly Inefficient Oxidation low_yield->cause2_ly cause3_ly Product Degradation low_yield->cause3_ly cause1_ip Unreacted Starting Material impure_product->cause1_ip cause2_ip Side-Products impure_product->cause2_ip cause1_iso Emulsion isolation_problem->cause1_iso cause2_iso Oily Product isolation_problem->cause2_iso

Caption: Troubleshooting logic for this compound synthesis issues.

References

catalyst deactivation issues in Suzuki reactions with 5-Bromo-1,2,3-triazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura cross-coupling reactions involving 5-Bromo-1,2,3-triazine.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments, offering potential causes and actionable solutions in a question-and-answer format.

Question 1: My Suzuki coupling reaction with this compound is showing low to no conversion. What are the likely causes and how can I fix it?

Answer:

Low or no conversion in the Suzuki coupling of this compound is a common issue and can often be attributed to catalyst deactivation or suboptimal reaction conditions. The electron-deficient nature of the triazine ring and the presence of multiple nitrogen atoms can lead to catalyst poisoning. Here is a step-by-step guide to troubleshoot this issue:

Potential Cause 1: Catalyst Poisoning by the Triazine Moiety The lone pairs of electrons on the nitrogen atoms of the 1,2,3-triazine ring can coordinate strongly to the palladium catalyst, forming an inactive or less active complex. This sequesters the catalyst from the catalytic cycle.

Solutions:

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands. These ligands can sterically shield the palladium center, disfavoring coordination with the triazine nitrogen. Ligands such as dppf and its derivatives have shown success. Specifically, electron-deficient dppf ligands can enhance reactivity. For instance, the dppf-CF₃ ligand has been shown to be highly effective in couplings with this compound.[1]

  • Use of Pre-formed Catalysts: Utilize well-defined palladium pre-catalysts that can generate the active Pd(0) species more efficiently in the presence of the triazine substrate.

Potential Cause 2: Suboptimal Base or Solvent System The choice of base and solvent is critical for the activation of the boronic acid and the overall efficiency of the catalytic cycle.

Solutions:

  • Base Screening: While common bases like K₂CO₃, Na₂CO₃, and Cs₂CO₃ can facilitate the reaction, they may not be optimal and can sometimes lead to the formation of homocoupling byproducts.[1] Silver carbonate (Ag₂CO₃) has been identified as a highly effective base for this specific coupling, minimizing the formation of homocoupling side products.[1] In some cases, K₃PO₄ can also be a suitable alternative.[1]

  • Solvent System: Acetonitrile (MeCN) and propionitrile (EtCN) have been shown to be effective solvents for this reaction.[1] The addition of a small amount of water (e.g., 5%) to the organic solvent can sometimes improve the yield.[1]

Potential Cause 3: Inadequate Reaction Temperature or Time The reaction may not have sufficient energy to overcome the activation barrier, or it may not have proceeded to completion.

Solutions:

  • Temperature Optimization: Reactions are typically run at elevated temperatures, often between 80-100 °C.[1] It is advisable to start at a moderate temperature (e.g., 80 °C) and increase it if the reaction is sluggish.

  • Monitor Reaction Progress: Use techniques like TLC or LC-MS to monitor the consumption of starting materials. If the reaction stalls, an increase in temperature or extended reaction time may be necessary. For instance, when catalyst loading was decreased, extending the reaction time partially compensated for the lower yield.[1]

Question 2: I am observing significant formation of homocoupling byproducts in my reaction. How can I suppress this side reaction?

Answer:

Homocoupling, the self-coupling of the boronic acid, is a common side reaction in Suzuki couplings. It is often promoted by the presence of oxygen or certain bases.

Solutions:

  • Thorough Degassing: It is crucial to remove dissolved oxygen from the reaction mixture and solvent. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent prior to use and maintaining an inert atmosphere throughout the reaction.

  • Choice of Base: As mentioned, the choice of base can significantly influence the extent of homocoupling. For the Suzuki coupling of this compound, Ag₂CO₃ was found to minimize the formation of homocoupling byproducts compared to K₃PO₄.[1]

  • Stoichiometry of Boronic Acid: Using a slight excess of the boronic acid (e.g., 1.5-2.0 equivalents) can sometimes favor the cross-coupling reaction over homocoupling and drive the reaction to completion. A study showed that increasing the boronic acid to 2.0 equivalents increased the yield of the desired product.[1]

Frequently Asked Questions (FAQs)

Q1: What is the best catalyst system for the Suzuki coupling of this compound?

A1: Based on reported literature, a palladium catalyst in conjunction with a ferrocene-based phosphine ligand is highly effective. Specifically, a catalyst system composed of Pd(MeCN)₂Cl₂ and the electron-deficient dppf-CF₃ ligand has been shown to give excellent yields (up to 97%).[1] Using a pre-formed complex like Pd(dppf)Cl₂ is also a good starting point.[1]

Q2: Can I perform this reaction under anhydrous conditions?

A2: While many Suzuki reactions are performed under aqueous conditions, it is possible to run them under anhydrous conditions. However, for the coupling of this compound, the addition of a small amount of water (around 5%) has been shown to be beneficial, leading to an increase in yield.[1]

Q3: My boronic acid is unstable and I'm seeing protodeboronation. What can I do?

A3: Protodeboronation, the cleavage of the C-B bond of the boronic acid, can be a significant issue, especially with electron-deficient heteroaryl boronic acids. To mitigate this:

  • Use the corresponding boronic ester (e.g., pinacol ester), which is generally more stable. A successful coupling of this compound with a boronic acid pinacol ester has been reported.[1]

  • Use a milder base and the lowest effective reaction temperature.

  • Minimize the reaction time.

Q4: Does the electronic nature of the boronic acid affect the reaction outcome?

A4: Yes, the electronic properties of the boronic acid can influence the reaction efficiency. In the case of this compound, coupling with an electron-rich boronic acid proceeded with a higher yield compared to an electron-poorer boronic acid under the same conditions when using a standard dppf ligand.[1] However, switching to a more electron-deficient ligand (dppf-CF₃) improved the yield for the electron-poor boronic acid coupling partner.[1] This highlights the importance of tuning the ligand to the specific electronic properties of the coupling partners.

Data Presentation

The following tables summarize quantitative data from optimization studies of the Suzuki coupling of this compound.

Table 1: Effect of Base on Reaction Yield

EntryBase (1.0 equiv)SolventTemperature (°C)Yield (%)Notes
1Ag₂CO₃MeCN8081Clean reaction.[1]
2K₂CO₃EtCN10035Homocoupling observed.[1]
3Na₂CO₃EtCN10015Homocoupling observed.[1]
4Cs₂CO₃EtCN10053Homocoupling observed.[1]
5K₃PO₄EtCN10084Significant homocoupling.[1]
6NoneEtCN1000No conversion.[1]

Reaction Conditions: this compound, 4-tert-butylphenylboronic acid (1.5 equiv), Pd(dppf)Cl₂ (15 mol%), 30 min.

Table 2: Effect of Ligand and Catalyst Loading on Reaction Yield

EntryCatalyst/LigandCatalyst Loading (mol%)Boronic AcidYield (%)
1Pd(MeCN)₂Cl₂ (no ligand)154-tert-butylphenylboronic acid80
2Pd(MeCN)₂Cl₂ + dppf154-tert-butylphenylboronic acid76
3Pd(MeCN)₂Cl₂ + dppf-CF₃154-tert-butylphenylboronic acid97
4Pd(MeCN)₂Cl₂ + dppf-3,5-CF₃154-tert-butylphenylboronic acid0
5Pd(MeCN)₂Cl₂ + dppf-CF₃104-tert-butylphenylboronic acid86
6Pd(MeCN)₂Cl₂ + dppf-CF₃54-tert-butylphenylboronic acid69
7Pd(MeCN)₂Cl₂ + dppf154-fluorophenylboronic acid62
8Pd(MeCN)₂Cl₂ + dppf-CF₃154-fluorophenylboronic acid72

Reaction Conditions: this compound, boronic acid (2.0 equiv), Ag₂CO₃ (1.0 equiv), EtCN + 5% H₂O, 100 °C, 30 min.

Experimental Protocols

Detailed Troubleshooting Protocol for a Failed Suzuki Reaction with this compound

This protocol outlines a systematic approach to optimize a low-yielding or failed Suzuki coupling of this compound.

  • Initial Reaction Setup (Based on Optimized Conditions):

    • To a flame-dried Schlenk tube under an argon atmosphere, add this compound (1.0 equiv), the desired arylboronic acid (2.0 equiv), and Ag₂CO₃ (1.0 equiv).

    • Add the palladium pre-catalyst (e.g., Pd(MeCN)₂Cl₂, 15 mol%) and the ligand (e.g., dppf-CF₃, 15 mol%).

    • Add the degassed solvent system (e.g., EtCN with 5% v/v water).

    • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the reaction by TLC or LC-MS at regular intervals (e.g., every 30 minutes).

  • Troubleshooting Steps if Initial Reaction Fails:

    • Step 1: Verify Reagent Quality and Inert Atmosphere.

      • Ensure the this compound is pure.

      • Check the quality of the boronic acid; if degradation is suspected, use a fresh batch or switch to the corresponding pinacol ester.

      • Confirm that the solvent was properly degassed and that the reaction was maintained under a positive pressure of inert gas.

    • Step 2: Ligand Screening.

      • If using a standard ligand like PPh₃ or dppf and observing low yield, switch to a more specialized ligand. Based on the data, dppf-CF₃ is a prime candidate. If this is unavailable, other bulky, electron-rich Buchwald-type ligands (e.g., SPhos, XPhos) could be screened.

    • Step 3: Base and Solvent Optimization.

      • If Ag₂CO₃ is not effective, a screen of other bases can be performed. K₃PO₄ is a strong candidate, but be prepared to optimize purification to remove homocoupling byproducts.

      • Screen alternative solvents such as dioxane/water or toluene/water mixtures.

    • Step 4: Temperature and Concentration Adjustment.

      • If the reaction is clean but incomplete, consider increasing the temperature in increments (e.g., to 110 °C or 120 °C, solvent permitting).

      • Adjust the concentration of the reaction mixture. In some cases, a more dilute or concentrated system may improve performance.

Mandatory Visualization

Suzuki_Cycle cluster_cycle pd0 Pd(0)L2 (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pdiia Ar-Pd(II)L2-X oxidative_addition->pdiia transmetalation Transmetalation pdiia->transmetalation pdiib Ar-Pd(II)L2-Ar' transmetalation->pdiib reductive_elimination Reductive Elimination pdiib->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product start Ar-X start->oxidative_addition boronic Ar'-B(OR)2 boronic->transmetalation base Base base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Catalyst_Deactivation active_catalyst Active Pd(0)L2 Catalyst inactive_complex Inactive [Triazine-Pd(0)L2] Complex (Off-Cycle) active_catalyst->inactive_complex Poisoning (Coordination) catalytic_cycle Productive Catalytic Cycle active_catalyst->catalytic_cycle Desired Path triazine This compound (Substrate/Poison) triazine->inactive_complex

Caption: Catalyst deactivation pathway via coordination of the triazine.

Troubleshooting_Workflow start Low/No Yield in Suzuki Coupling check1 Catalyst Poisoning Suspected? start->check1 sol1 Switch to Bulky, Electron-Rich or Electron-Deficient Ligand (e.g., dppf-CF₃) check1->sol1 Yes check2 Homocoupling or Side Products? check1->check2 No sol1->check2 sol2 Change Base to Ag₂CO₃ and Ensure Thorough Degassing check2->sol2 Yes check3 Protodeboronation Observed? check2->check3 No sol2->check3 sol3 Use Boronic Pinacol Ester and/or Milder Base check3->sol3 Yes end Reaction Optimized check3->end No sol3->end

Caption: A troubleshooting workflow for Suzuki couplings of this compound.

References

Technical Support Center: Regioselectivity in IEDDA Reactions of 1,2,3-Triazines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Inverse Electron Demand Diels-Alder (IEDDA) reactions of 1,2,3-triazines. Our goal is to help you improve the regioselectivity and overall success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for the IEDDA reaction of an unsubstituted 1,2,3-triazine with an electron-rich dienophile?

A1: The IEDDA reaction of 1,2,3-triazines exhibits a strong intrinsic preference for a single regioisomer. The reaction proceeds via cycloaddition across the N1 and C4 positions of the triazine ring.[1] Consequently, the nucleophilic carbon atom of the dienophile will bond to the C4 position of the 1,2,3-triazine.[1]

Q2: How do substituents on the 1,2,3-triazine ring affect the regioselectivity of the IEDDA reaction?

A2: Substituents at the C5 position of the 1,2,3-triazine ring have a significant impact on the reaction rate but generally do not alter the inherent N1/C4 regioselectivity.[1][2][3][4] In fact, electron-withdrawing substituents at the C5 position can enhance this intrinsic regioselectivity while also increasing the reactivity of the triazine.[1]

Q3: Can I use catalysts to improve the regioselectivity of IEDDA reactions with 1,2,3-triazines?

A3: While metal catalysts have been shown to boost the rate and regioselectivity of IEDDA reactions with other azines like 1,2,4,5-tetrazines, the current body of literature on 1,2,3-triazines focuses more on the influence of substituents to control reactivity and selectivity.[5][6] The inherent high regioselectivity of 1,2,3-triazines often makes catalytic control unnecessary.

Q4: Are there alternative 1,2,3-triazine derivatives that offer improved reactivity or selectivity?

A4: Yes, 1,2,3-triazine 1-oxides have been identified as highly effective substrates for IEDDA-type reactions.[7][8] They often exhibit faster reaction rates and can lead to higher yields compared to their non-oxidized 1,2,3-triazine counterparts.[8]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or no reaction yield. The 1,2,3-triazine is not sufficiently reactive.Introduce an electron-withdrawing substituent at the C5 position of the 1,2,3-triazine (e.g., -CO₂Me) to increase its reactivity. The general order of reactivity is: C5-CO₂Me > C5-Ph > C5-H.[1][4]
The dienophile is not electron-rich enough.Consider using a more reactive dienophile, such as an ynamine or a ketene acetal, especially when using a less reactive 1,2,3-triazine.[1]
Formation of unexpected side products. The reaction mechanism may be more complex than a simple concerted Diels-Alder cycloaddition.For reactions with amidines, the mechanism is proposed to be a stepwise addition, followed by N₂ elimination and then cyclization.[9] Understanding this pathway can help in optimizing reaction conditions to favor the desired product.
Incorrect assignment of the product's regioisomer.While 1,2,3-triazines consistently yield the N1/C4 cycloaddition product, it is crucial to confirm the structure of your product using appropriate analytical techniques (e.g., 2D NMR). Computational methods, such as calculating electrostatic potential charges, can also support the observed regioselectivity.[1]
Difficulty in achieving regioselectivity with unsymmetrical dienophiles. Steric hindrance or electronic effects from the dienophile are influencing the transition state.While the triazine's electronics strongly direct the regioselectivity, highly substituted or electronically biased dienophiles could potentially lead to mixtures. If this occurs, modifying the substituents on the dienophile to enhance the electronic asymmetry in favor of the desired product may be necessary.

Data Presentation

Table 1: Effect of C5-Substituent on the Reactivity of 1,2,3-Triazines in IEDDA Reactions

C5-Substituent (R) Relative Reactivity Observed Regioselectivity Reference
-CO₂MeHighestExclusive N1/C4 cycloaddition[1]
-PhModerateExclusive N1/C4 cycloaddition[1]
-HLowestExclusive N1/C4 cycloaddition[1]

Experimental Protocols

Key Experiment: IEDDA Reaction of 5-carbomethoxy-1,2,3-triazine with a Ketene Acetal

This protocol is a representative example based on the methodologies described in the literature.

Materials:

  • 5-carbomethoxy-1,2,3-triazine

  • 1,1-Dimethoxyethene (Ketene acetal dienophile)

  • Anhydrous acetonitrile (solvent)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Standard workup and purification reagents (e.g., ethyl acetate, brine, sodium sulfate, silica gel for chromatography)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 5-carbomethoxy-1,2,3-triazine (1 equivalent).

  • Dissolve the triazine in anhydrous acetonitrile.

  • Add 1,1-dimethoxyethene (1.2 equivalents) to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion of the reaction (disappearance of the starting triazine), concentrate the reaction mixture under reduced pressure.

  • Perform a standard aqueous workup by partitioning the residue between ethyl acetate and water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to obtain the desired pyridazine product.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and regiochemistry.

Visualizations

IEDDA_Regioselectivity Logical Flow for Improving IEDDA Regioselectivity start Start: Low Regioselectivity or Yield check_triazine Assess 1,2,3-Triazine Reactivity start->check_triazine is_substituted Is there a C5-substituent? check_triazine->is_substituted add_ewg Introduce C5 Electron-Withdrawing Group (e.g., -CO2Me) is_substituted->add_ewg No check_dienophile Assess Dienophile Reactivity is_substituted->check_dienophile Yes add_ewg->check_dienophile is_reactive Is the dienophile highly electron-rich (e.g., ynamine)? check_dienophile->is_reactive consider_triazine_oxide Consider using a 1,2,3-triazine 1-oxide is_reactive->consider_triazine_oxide No outcome Outcome: Enhanced Reactivity and Maintained High N1/C4 Regioselectivity is_reactive->outcome Yes use_reactive_dienophile Switch to a more reactive dienophile use_reactive_dienophile->outcome consider_triazine_oxide->use_reactive_dienophile

Caption: Troubleshooting workflow for enhancing IEDDA reactions.

Reaction_Pathway Regioselective IEDDA Reaction Pathway triazine 1,2,3-Triazine C4 is most electrophilic transition_state [4+2] Cycloaddition Transition State triazine->transition_state N1/C4 attack dienophile Electron-Rich Dienophile Nu:- C dienophile->transition_state cycloadduct Initial Cycloadduct transition_state->cycloadduct n2_loss Retro-Diels-Alder (N₂ loss) cycloadduct->n2_loss product Final Product Pyridazine Derivative n2_loss->product

Caption: General pathway for the IEDDA reaction of 1,2,3-triazines.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 5-Bromo-1,2,3-triazine and 6-Bromo-1,2,4-triazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of two isomeric brominated heterocycles: 5-Bromo-1,2,3-triazine and 6-Bromo-1,2,4-triazine. These compounds are of interest in medicinal chemistry and materials science as building blocks for the synthesis of more complex molecules. The comparison focuses on their susceptibility to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, supported by available experimental data.

Introduction to the Isomers

This compound and 6-Bromo-1,2,4-triazine are positional isomers with the molecular formula C₃H₂BrN₃. The arrangement of the nitrogen atoms within the six-membered ring significantly influences the electronic properties and, consequently, the reactivity of each molecule. The 1,2,3-triazine ring is highly electron-deficient, which activates the C5 position for nucleophilic attack.[1] Similarly, the 1,2,4-triazine system is also electron-deficient.

CompoundStructure
This compound
6-Bromo-1,2,4-triazine

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a key transformation for the functionalization of these heterocyclic systems. The electron-deficient nature of the triazine rings facilitates the displacement of the bromide leaving group by a nucleophile.

This compound

The reactivity of this compound in SNAr reactions is well-documented, particularly with oxygen-based nucleophiles like phenols. This reaction represents the first reported example of a concerted SNAr for the 1,2,3-triazine ring system.[1] The reaction proceeds selectively at the C5 position, avoiding the ring-opening that can occur with nucleophilic attack at other positions on the 1,2,3-triazine core.[1]

SNAr_5_Bromo_1_2_3_triazine cluster_reactants Reactants cluster_conditions Conditions cluster_products Products This compound This compound 5-Aryloxy-1,2,3-triazine 5-Aryloxy-1,2,3-triazine This compound->5-Aryloxy-1,2,3-triazine S N Ar Phenol Phenol (ArOH) Phenol->5-Aryloxy-1,2,3-triazine Base Base (e.g., Cs2CO3) Solvent Solvent (e.g., THF)

Table 1: SNAr of this compound with Various Phenols [2]

Nucleophile (Phenol)BaseSolventTemperature (°C)Yield (%)
PhenolCs₂CO₃THF4095
4-MethoxyphenolCs₂CO₃THF4096
4-ChlorophenolCs₂CO₃THF4093
5-HydroxyindoleCs₂CO₃THF4090
5-QuinolinolCs₂CO₃THF4094
3-PyridinolCs₂CO₃THF4085
6-Bromo-1,2,4-triazine

Direct experimental data on the SNAr reactivity of the parent 6-Bromo-1,2,4-triazine is less readily available in the literature. However, studies on substituted 6-bromo-1,2,4-triazines indicate that the C6 position is susceptible to nucleophilic displacement. For instance, the bromo group in 6-bromo-1,2,4-triazine-3,5(2H,4H)-dione can be displaced by a benzyloxy group.[3] While this is a derivative, it suggests that the 6-position of the 1,2,4-triazine ring is activated towards nucleophilic attack.

Reactivity in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is a powerful method for forming carbon-carbon bonds, and both bromotriazine isomers serve as substrates in this reaction.

This compound

An efficient palladium-catalyzed Suzuki-Miyaura cross-coupling method has been developed for this compound, allowing for the synthesis of a wide range of 5-(hetero)aryl-1,2,3-triazines.[1][4] The reaction demonstrates broad scope with good to excellent yields.[1]

Suzuki_5_Bromo_1_2_3_triazine cluster_reactants Reactants cluster_conditions Conditions cluster_products Products This compound This compound 5-Aryl-1,2,3-triazine 5-Aryl-1,2,3-triazine This compound->5-Aryl-1,2,3-triazine Suzuki Coupling Boronic_Acid Arylboronic Acid (Ar-B(OH)2) Boronic_Acid->5-Aryl-1,2,3-triazine Catalyst Pd Catalyst (e.g., Pd(dppf)Cl2) Base Base (e.g., Ag2CO3) Solvent Solvent (e.g., MeCN)

Table 2: Suzuki-Miyaura Cross-Coupling of this compound with Various Boronic Acids [4][5]

Boronic AcidCatalystBaseSolventTemperature (°C)Yield (%)
4-tert-Butylphenylboronic acidPd(dppf-CF₃)Cl₂Ag₂CO₃MeCN/H₂O8097
4-Methoxyphenylboronic acidPd(dppf-CF₃)Cl₂Ag₂CO₃MeCN/H₂O8095
4-Trifluoromethylphenylboronic acidPd(dppf-CF₃)Cl₂Ag₂CO₃MeCN/H₂O8072
2-Thiopheneboronic acidPd(dppf-CF₃)Cl₂Ag₂CO₃MeCN/H₂O8085
3-Pyridinylboronic acidPd(dppf-CF₃)Cl₂Ag₂CO₃MeCN/H₂O8068
6-Bromo-1,2,4-triazine

The Suzuki cross-coupling of 6-Bromo-1,2,4-triazine has also been reported, although detailed studies on the parent compound are less common.[4] The volatility of 6-bromo-1,2,4-triazine can necessitate the use of an excess of the triazine in some procedures.[4] However, successful couplings have been achieved, particularly with substituted 6-bromo-1,2,4-triazines. For example, 6-bromo-5-phenyl-1,2,4-triazin-3-amine undergoes Suzuki coupling with various arylboronic esters.[6]

Suzuki_6_Bromo_1_2_4_triazine cluster_reactants Reactants cluster_conditions Conditions cluster_products Products 6-Bromo-5-phenyl-1,2,4-triazin-3-amine 6-Bromo-5-phenyl-1,2,4-triazin-3-amine Coupled_Product 5-Phenyl-6-aryl-1,2,4-triazin-3-amine 6-Bromo-5-phenyl-1,2,4-triazin-3-amine->Coupled_Product Suzuki Coupling Boronic_Ester Arylboronic Ester Boronic_Ester->Coupled_Product Catalyst Pd(PPh3)4 Base K2CO3 Solvent Dioxane/H2O

Table 3: Suzuki-Miyaura Cross-Coupling of a 6-Bromo-1,2,4-triazine Derivative [6]

SubstrateBoronic EsterCatalystBaseSolventTemperature (°C)Yield (%)
6-bromo-5-phenyl-1,2,4-triazin-3-amine2,6-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridinePd(PPh₃)₄K₂CO₃Dioxane/H₂O150Not explicitly stated for this specific example, but a related product was obtained in 35% yield.
6-bromo-5-phenyl-1,2,4-triazin-3-amine2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-trifluoromethyl-pyridinePd(PPh₃)₄K₂CO₃Dioxane/H₂O15035

Summary of Reactivity Comparison

While direct comparative studies are lacking, the available data suggests the following:

  • Nucleophilic Aromatic Substitution: this compound is a highly effective substrate for SNAr reactions with a variety of nucleophiles, proceeding with high yields under relatively mild conditions. The reactivity of 6-Bromo-1,2,4-triazine in SNAr is less characterized for the parent compound, but its derivatives are known to undergo such transformations.

  • Suzuki-Miyaura Cross-Coupling: Both isomers are viable substrates for Suzuki coupling. This compound has been shown to couple with a broad range of boronic acids in high yields. While 6-Bromo-1,2,4-triazine also participates in this reaction, its volatility can be a practical challenge, and much of the reported work has been on substituted derivatives.

Experimental Protocols

Synthesis of this compound[7]
  • N-amination of 4-bromopyrazole: To a solution of 4-bromo-1H-pyrazole (50 g, 340 mmol) in 3.7 N sodium hydroxide (555 mL), add hydroxylamine-O-sulfonic acid (116 g, 1.0 mol). Stir the mixture for 30 minutes.

  • Extraction: Extract the reaction mixture with dichloromethane (DCM, 500 mL). Wash the organic layer twice with brine (200 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Oxidative Ring Expansion: Dissolve the residue in DCM (400 mL) and water (200 mL). Cool the mixture to 0 °C and add sodium periodate (29.4 g, 137 mmol) in batches. Stir the reaction mixture at 0 °C for 12 hours.

  • Work-up and Purification: Allow the mixture to warm to 25 °C and separate the layers. Extract the aqueous phase with DCM (3 x 100 mL). Combine the organic phases, wash with saturated brine (250 mL), and dry over anhydrous sodium sulfate. After filtration and concentration, purify the crude product by silica gel column chromatography (eluent: petroleum ether/ethyl acetate = 10:1) to yield this compound as a white solid.

General Procedure for SNAr of this compound with Phenols[2]
  • To a solution of this compound (0.2 mmol) and the corresponding phenol (0.24 mmol) in THF (2.0 mL), add Cs₂CO₃ (0.4 mmol).

  • Stir the reaction mixture at 40 °C.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water and extract with ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to afford the desired 5-aryloxy-1,2,3-triazine.

General Procedure for Suzuki-Miyaura Cross-Coupling of this compound[5]
  • In a reaction vessel, combine this compound (1.0 equiv), the arylboronic acid (2.0 equiv), Pd(dppf-CF₃)Cl₂ (15 mol%), and Ag₂CO₃ (1.0 equiv).

  • Add a mixture of MeCN and H₂O (95:5 v/v) as the solvent.

  • Heat the reaction mixture to 80 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • After cooling to room temperature, dilute the mixture with an appropriate organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the 5-aryl-1,2,3-triazine.

Synthesis of 6-bromo-5-phenyl-1,2,4-triazin-3-amine[6]
  • Cool a solution of 5-phenyl-1,2,4-triazin-3-amine (1.50 g, 8.70 mmol) in DMF (15 mL) to -25 °C.

  • Add a solution of N-bromosuccinimide (4.50 g, 26.6 mmol) in DMF (10 mL) dropwise.

  • Allow the reaction to warm gradually to room temperature and stir overnight.

  • Pour the reaction mixture into a saturated sodium bicarbonate solution (50 mL) and extract with diethyl ether (3 x 25 mL).

  • Combine the organic phases, dry over Na₂SO₄, and concentrate in vacuo to yield the product.

References

A Comparative Guide to Alternative Syntheses of 5-Aryl-1,2,3-Triazines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of novel heterocyclic compounds is a cornerstone of innovation. The 5-aryl-1,2,3-triazine scaffold is a valuable pharmacophore, and developing versatile and high-yielding synthetic routes is of significant interest. This guide provides a comparative overview of two prominent alternative methods for the synthesis of 5-aryl-1,2,3-triazines, presenting detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways.

Introduction to the Synthetic Approaches

This guide focuses on two distinct and effective strategies for the synthesis of 5-aryl-1,2,3-triazines:

  • Base-Mediated Cyclization of (Z)-2,4-Diazido-2-alkenoates: This method, developed by Sugimura and colleagues, offers a direct approach to 6-aryl-1,2,3-triazine-4-carboxylates from readily accessible diazido-alkenoates under mild basic conditions. The reaction proceeds with high efficiency and avoids the use of transition metals or strong acids.

  • [5+1] Cycloaddition of Vinyl Diazo Compounds followed by Deoxygenation: Pioneered by the Doyle research group, this two-step methodology involves an initial [5+1] cycloaddition between a vinyl diazo compound and tert-butyl nitrite to form a 1,2,3-triazine 1-oxide intermediate. Subsequent deoxygenation with a trialkyl phosphite affords the desired 5-aryl-1,2,3-triazine. This approach is noted for its mild reaction conditions and broad substrate scope.

Quantitative Data Comparison

The following tables summarize the quantitative data for the two synthetic methods, allowing for a direct comparison of their efficiency across various substrates.

Method 1: Base-Mediated Cyclization of (Z)-2,4-Diazido-2-alkenoates
EntryAryl Substituent (Ar)BaseSolventTime (h)Yield (%)[1]
1PhenylCs₂CO₃DMF185
24-MethylphenylCs₂CO₃DMF188
34-MethoxyphenylCs₂CO₃DMF0.588
44-ChlorophenylKHCO₃DMSO881
54-BromophenylKHCO₃DMSO879
64-NitrophenylKHCO₃DMSO358
72-NaphthylCs₂CO₃DMF188
82-ThienylCs₂CO₃DMF188
Method 2: [5+1] Cycloaddition and Deoxygenation

Step 1: Synthesis of 1,2,3-Triazine 1-Oxides

EntryAryl Substituent (Ar)Time (h)Yield (%)[2]
1Phenyl198
24-Methylphenyl197
34-Methoxyphenyl199
44-Chlorophenyl195
54-Bromophenyl196
64-Fluorophenyl194

Step 2: Deoxygenation of 1,2,3-Triazine 1-Oxides

EntryAryl Substituent (Ar)ReagentTime (h)Yield (%)[3]
1PhenylP(OMe)₃298
24-MethylphenylP(OMe)₃297
34-MethoxyphenylP(OMe)₃299
44-ChlorophenylP(OMe)₃296
54-BromophenylP(OMe)₃295
64-FluorophenylP(OMe)₃294

Experimental Protocols

Method 1: Base-Mediated Cyclization of (Z)-2,4-Diazido-2-alkenoates

General Procedure: [1]

To a solution of the (Z)-4-aryl-2,4-diazido-2-alkenoate (0.5 mmol) in either DMF (5 mL) or DMSO (5 mL) at the specified temperature is added the base (cesium carbonate or potassium bicarbonate, as indicated in the table). The reaction mixture is stirred for the time specified. Upon completion, the reaction is quenched with water and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired 6-aryl-1,2,3-triazine-4-carboxylate.

Method 2: [5+1] Cycloaddition and Deoxygenation

Step 1: Synthesis of 5-Aryl-1,2,3-Triazine 1-Oxides [2]

In a dry vial, tert-butyl nitrite (1.3 equiv.) is added to a 20:1 (v/v) mixture of dichloromethane (DCM) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to make a 0.1 M solution. The corresponding vinyl diazo compound (1.0 equiv.) is then added dropwise to the solution over 1-2 minutes. The resulting mixture is stirred at room temperature for 1 hour. After completion of the reaction, the solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography (hexane/ethyl acetate) to yield the 5-aryl-1,2,3-triazine 1-oxide.

Step 2: Deoxygenation of 5-Aryl-1,2,3-Triazine 1-Oxides [3]

To a solution of the 5-aryl-1,2,3-triazine 1-oxide (1.0 equiv.) in a suitable solvent (e.g., trimethyl phosphite can be used as both reagent and solvent) is added the trialkyl phosphite (e.g., trimethyl phosphite, 1.5-2.0 equiv.). The reaction mixture is heated at 60 °C for 2 hours or until completion as monitored by TLC. The solvent and excess reagent are removed under reduced pressure, and the residue is purified by flash column chromatography to afford the final 5-aryl-1,2,3-triazine.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic method.

G cluster_0 Method 1: Base-Mediated Cyclization start1 (Z)-2,4-Diazido-2-alkenoate intermediate1 Anionic Intermediate start1->intermediate1 Base (e.g., Cs₂CO₃) Deprotonation intermediate1->intermediate1 product1 6-Aryl-1,2,3-triazine-4-carboxylate intermediate1->product1 Elimination of N₃⁻ G cluster_1 Method 2: [5+1] Cycloaddition and Deoxygenation start2 Vinyl Diazo Compound intermediate2 1,2,3-Triazine 1-Oxide start2->intermediate2 [5+1] Cycloaddition reagent2 tert-Butyl Nitrite product2 5-Aryl-1,2,3-triazine intermediate2->product2 Deoxygenation (e.g., P(OMe)₃)

References

A Comparative Guide to Palladium Catalysts for 5-Bromo-1,2,3-triazine Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of the 1,2,3-triazine scaffold is of significant interest in medicinal chemistry and materials science. 5-Bromo-1,2,3-triazine serves as a versatile building block for the synthesis of novel compounds through various palladium-catalyzed cross-coupling reactions. The choice of the palladium catalyst and reaction conditions is critical for achieving high efficiency, yield, and selectivity. This guide provides a comparative analysis of palladium catalysts for the coupling of this compound, with a focus on the well-documented Suzuki-Miyaura reaction and an overview of other relevant coupling methodologies.

Suzuki-Miyaura Coupling: A Detailed Comparison

The Suzuki-Miyaura coupling is a highly effective method for the formation of C-C bonds between this compound and (hetero)aryl boronic acids. Extensive studies have been conducted to optimize the catalytic system for this transformation, providing valuable comparative data.

An efficient palladium-catalyzed cross-coupling method for this compound has been developed, allowing for the preparation of a variety of (hetero)aryl-1,2,3-triazines with yields up to 97%[1][2]. The optimization of reaction conditions has been a key focus of these studies[1].

Data Presentation: Performance of Palladium Catalysts in the Suzuki-Miyaura Coupling of this compound

The following table summarizes the performance of different palladium catalyst systems in the coupling of this compound with various boronic acids.

Catalyst/LigandBaseSolventAdditiveSubstrate (Boronic Acid)Yield (%)Reference
Pd(dppf)Cl₂Ag₂CO₃MeCN-4-tert-butylphenylboronic acid81[1][3]
Pd(dppf)Cl₂Ag₂CO₃MeCN5% H₂O4-tert-butylphenylboronic acid84[1]
Pd(MeCN)₂Cl₂ / dppfAg₂CO₃MeCN-4-fluorophenylboronic acid62[1]
Pd(dppf-CF₃)Cl₂ Ag₂CO₃ MeCN - 4-tert-butylphenylboronic acid 97 [1]
Pd(dppf-CF₃)Cl₂Ag₂CO₃MeCN-4-fluorophenylboronic acid72[1]
Pd(dppf)Cl₂Ag₂CO₃MeCN-(4-methoxyphenyl)boronic acid91[3]
Pd(dppf)Cl₂Ag₂CO₃MeCN-(3-methoxyphenyl)boronic acid85[3]
Pd(dppf)Cl₂Ag₂CO₃MeCN-(2-methoxyphenyl)boronic acid50[3]
Pd(dppf)Cl₂Ag₂CO₃MeCN-thiophene-2-boronic acid78[3]

Key Observations:

  • The catalyst system based on a ferrocene backbone, particularly with electron-deficient phosphine ligands like dppf-CF₃, has shown superior performance, delivering the highest yields[1].

  • The choice of base is crucial, with silver(I) carbonate (Ag₂CO₃) being highly effective[1][3].

  • The addition of a small amount of water can have a beneficial effect on the reaction yield[1].

  • A screening of catalyst loading showed that 15 mol% of the palladium catalyst provided the best results, with lower loadings leading to decreased yields and increased formation of homocoupling byproducts[3].

Other Palladium-Catalyzed Coupling Reactions

While the Suzuki-Miyaura coupling is well-documented for this compound, other palladium-catalyzed reactions represent viable and important routes for the synthesis of diverse derivatives. Detailed comparative data for these reactions with this specific substrate is less available; however, established protocols for structurally similar N-heterocyclic compounds can serve as a guide.

Buchwald-Hartwig Amination

This reaction is a powerful method for the formation of C-N bonds. For the amination of this compound, a typical starting point would involve a palladium precatalyst with a bulky biarylphosphine ligand.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. This is a valuable tool for introducing alkynyl moieties.

Heck Reaction

The Heck reaction couples an aryl halide with an alkene, offering a route to vinyl-substituted 1,2,3-triazines.

Stille Coupling

The Stille coupling involves the reaction of an organostannane with an organic halide. While powerful, the toxicity of organotin reagents is a significant consideration.

Experimental Protocols

General Suzuki-Miyaura Coupling Protocol

This protocol is based on the optimized conditions reported for the Suzuki-Miyaura coupling of this compound[1][3].

Materials:

  • This compound (1.0 equiv)

  • (Hetero)aryl boronic acid (2.0 equiv)

  • Pd(dppf-CF₃)Cl₂ (15 mol%)

  • Silver(I) carbonate (Ag₂CO₃) (1.0 equiv)

  • Acetonitrile (MeCN)

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware (Schlenk tube, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a flame-dried Schlenk tube containing a magnetic stir bar, add this compound, the (hetero)aryl boronic acid, and silver(I) carbonate.

  • Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.

  • Add anhydrous acetonitrile via syringe.

  • Add the palladium catalyst under a positive flow of inert gas.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 30 minutes to 2 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove palladium residues.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Representative Buchwald-Hartwig Amination Protocol

This generalized protocol is adapted from procedures for other bromo-N-heterocycles[4][5][6][7][8][9][10][11].

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., tBuBrettPhos Pd G3, 2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene or dioxane

Procedure:

  • In a glovebox, add the palladium precatalyst and sodium tert-butoxide to a vial.

  • Add the this compound and the amine.

  • Add the anhydrous solvent and seal the vial.

  • Remove the vial from the glovebox and heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction until completion.

  • Cool the reaction, dilute with an organic solvent, and wash with water and brine.

  • Dry, concentrate, and purify the product by column chromatography.

Representative Sonogashira Coupling Protocol

This protocol is based on general procedures for the Sonogashira coupling of bromo-N-heterocycles[12][13][14][15][16][17].

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • PdCl₂(PPh₃)₂ (3 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Anhydrous DMF or THF

Procedure:

  • To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill with an inert gas.

  • Add the anhydrous solvent and the amine base.

  • Add the terminal alkyne dropwise.

  • Stir the reaction at room temperature or heat to 50-80 °C until completion.

  • After cooling, dilute the mixture and wash with aqueous ammonium chloride solution.

  • Extract with an organic solvent, dry, concentrate, and purify by chromatography.

Representative Heck Reaction Protocol

This generalized protocol is adapted from procedures for other bromo-N-heterocycles[18][19].

Materials:

  • This compound (1.0 equiv)

  • Alkene (1.5 equiv)

  • Pd(OAc)₂ (5 mol%)

  • Phosphine ligand (e.g., P(o-tol)₃, 10 mol%)

  • Base (e.g., K₂CO₃ or Et₃N, 2.0 equiv)

  • Anhydrous DMF or MeCN

Procedure:

  • Combine this compound, Pd(OAc)₂, the phosphine ligand, and the base in a Schlenk tube.

  • Evacuate and backfill with an inert gas.

  • Add the anhydrous solvent and the alkene.

  • Heat the reaction mixture to 100-140 °C with stirring.

  • Monitor the reaction until completion.

  • Cool the mixture, dilute with an organic solvent, and filter.

  • Wash the filtrate with water, dry, concentrate, and purify the product.

Representative Stille Coupling Protocol

This protocol is based on general procedures for the Stille coupling[20][21][22].

Materials:

  • This compound (1.0 equiv)

  • Organostannane (1.1 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • Anhydrous and degassed toluene or DMF

Procedure:

  • To a Schlenk flask, add this compound and Pd(PPh₃)₄.

  • Evacuate and backfill with an inert gas.

  • Add the anhydrous, degassed solvent.

  • Add the organostannane via syringe.

  • Heat the reaction mixture to 90-110 °C with stirring.

  • Monitor the reaction until completion.

  • After cooling, concentrate the reaction mixture and purify directly by column chromatography.

Visualizations

Experimental_Workflow General Experimental Workflow for Palladium-Catalyzed Coupling reagents 1. Reagent Preparation (this compound, Coupling Partner, Catalyst, Ligand, Base, Solvent) setup 2. Reaction Setup (Inert Atmosphere, Add Reagents) reagents->setup reaction 3. Reaction (Heating and Stirring) setup->reaction monitoring 4. Monitoring (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup 5. Work-up (Quenching, Extraction, Washing) monitoring->workup Complete purification 6. Purification (Column Chromatography) workup->purification analysis 7. Product Analysis (NMR, MS) purification->analysis

Caption: General experimental workflow for palladium-catalyzed coupling reactions.

Catalyst_Comparison Catalyst Selection Logic for Suzuki Coupling of this compound substrate This compound coupling_type Suzuki-Miyaura Coupling substrate->coupling_type goal Desired 5-Aryl-1,2,3-triazine catalyst_screening Catalyst System Screening coupling_type->catalyst_screening pd_dppf Pd(dppf)Cl₂ Yield: 50-91% catalyst_screening->pd_dppf Standard Ferrocene Ligand pd_dppf_cf3 Pd(dppf-CF₃)Cl₂ Yield: up to 97% catalyst_screening->pd_dppf_cf3 Electron-Deficient Ligand other_ligands Other Ligands (PPh₃, DPEphos, BINAP) Yield: 68-95% catalyst_screening->other_ligands Common Phosphine Ligands optimal_catalyst Optimal Catalyst System: Pd(dppf-CF₃)Cl₂ pd_dppf->optimal_catalyst pd_dppf_cf3->optimal_catalyst other_ligands->optimal_catalyst optimal_catalyst->goal

Caption: Catalyst selection logic for the Suzuki coupling of this compound.

References

5-Bromo-1,2,3-Triazine: A Superior Building Block in Modern Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds with advantageous reactivity and biological relevance is perpetual. In the vast landscape of brominated heterocycles, 5-Bromo-1,2,3-triazine has emerged as a uniquely versatile and powerful building block. This guide provides an objective comparison of its performance against other common brominated heterocycles, supported by experimental data, detailed protocols, and mechanistic insights.

The strategic placement of a bromine atom on the electron-deficient 1,2,3-triazine core bestows upon this compound a distinct reactivity profile, rendering it highly amenable to a range of crucial synthetic transformations. This guide will delve into its advantages in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, and explore the biological significance of its derivatives, particularly as potent inhibitors of key signaling pathways implicated in cancer.

Enhanced Reactivity in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds. The performance of this compound in this reaction is exceptional, often providing high yields under mild conditions. This is attributed to the electron-deficient nature of the triazine ring, which facilitates the oxidative addition step in the catalytic cycle.

Below is a comparative summary of reported yields for the Suzuki-Miyaura coupling of this compound and other brominated heterocycles with various arylboronic acids.

Brominated HeterocycleArylboronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compound 4-tert-butylphenylboronic acidPd(dppf)Cl2 (15)Ag2CO3MeCN800.597[1][2]
This compound Phenylboronic acidPd(dppf)Cl2 (15)Ag2CO3MeCN800.595[1][2]
5-Bromopyrimidine 3-Furanylboronic acidNi(PCy3)2Cl2 (0.005)K3PO4t-AmylOH120192[3]
5-Bromopyrimidine Phenylboronic acidPd(PPh3)4 (5)K3PO41,4-Dioxane/H2O85-9515-2485[4]
2-Bromopyridine Phenylboronic acidPd(OAc)2 (1) / Ligand (2)K2CO3DMF/H2O1200.1770[5]
3-Bromopyridine Phenylboronic acidPd(OAc)2 (1) / Ligand (2)K2CO3DMF/H2O1200.1765[5]

Note: The data presented is collated from different studies and reaction conditions may vary. Direct comparison under identical conditions is ideal for a definitive assessment.

Superior Performance in Nucleophilic Aromatic Substitution (SNAr)

The high electrophilicity of the C5 position in this compound makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. This allows for the facile introduction of a wide range of nucleophiles, such as phenols and amines, to generate diverse libraries of substituted triazines. Notably, the SNAr reaction of this compound with phenols has been reported as the first example of an SNAr reaction for the 1,2,3-triazine ring system.

Brominated HeterocycleNucleophileBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compound PhenolCs2CO3THF40295[6]
This compound 4-MethoxyphenolCs2CO3THF40296[6]
This compound 4-NitrophenolCs2CO3THF40292[6]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound

To a solution of this compound (1.0 equiv) in acetonitrile are added the corresponding arylboronic acid (1.2 equiv), silver(I) carbonate (2.0 equiv), and Pd(dppf)Cl2 (15 mol%). The reaction mixture is stirred at 80 °C for 30 minutes. After completion of the reaction, the mixture is cooled to room temperature, filtered through a pad of celite, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired 5-aryl-1,2,3-triazine.

General Procedure for SNAr Reaction of this compound with Phenols

A mixture of this compound (1.0 equiv), the desired phenol (1.1 equiv), and cesium carbonate (2.4 equiv) in tetrahydrofuran is stirred at 40 °C for 2 hours. Upon completion, the reaction mixture is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the corresponding 5-aryloxy-1,2,3-triazine.[6]

Biological Significance: Targeting the PI3K/AKT/mTOR Signaling Pathway

Derivatives of 1,2,3-triazine have garnered significant attention in drug discovery due to their diverse biological activities, including anticancer properties.[7][8] A key mechanism of action for many triazine-based anticancer agents is the inhibition of the phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway.[9] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[10][11][12]

The ability to readily functionalize the 1,2,3-triazine core through reactions like Suzuki-Miyaura coupling and SNAr allows for the synthesis of targeted inhibitors with improved potency and selectivity for different isoforms of PI3K.[9][13][14]

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Growth & Proliferation mTORC1->Proliferation Triazine Triazine Derivatives Triazine->PI3K Inhibition

PI3K/AKT/mTOR Signaling Pathway and Inhibition by Triazine Derivatives.

Workflow for the Synthesis of Bioactive Triazine Derivatives

The advantageous reactivity of this compound allows for a streamlined workflow for the synthesis of diverse, biologically active molecules.

Synthesis_Workflow Start This compound Suzuki Suzuki-Miyaura Coupling Start->Suzuki SNAr SNAr Reaction Start->SNAr ArylTriazine 5-Aryl-1,2,3-triazines Suzuki->ArylTriazine AryloxyTriazine 5-Aryloxy/Amino-1,2,3-triazines SNAr->AryloxyTriazine Bioactive Bioactive Derivatives ArylTriazine->Bioactive AryloxyTriazine->Bioactive

Synthetic workflow leveraging this compound.

Conclusion

This compound stands out as a superior building block for several key reasons:

  • High Reactivity: The electron-deficient nature of the triazine ring activates the C-Br bond, leading to high yields in cross-coupling and SNAr reactions, often under milder conditions and with shorter reaction times compared to other brominated heterocycles.

  • Versatility: It serves as a versatile platform for the introduction of a wide array of functional groups, enabling the rapid generation of diverse molecular libraries.

  • Biological Relevance: Its derivatives have shown significant promise as inhibitors of critical signaling pathways, such as the PI3K/AKT/mTOR pathway, making them valuable scaffolds in drug discovery, particularly in the development of novel anticancer agents.

For researchers seeking to accelerate their synthetic programs and explore novel chemical space with high biological potential, this compound offers a distinct and compelling advantage over other brominated heterocycles.

References

Validating the Structure of 5-Substituted-1,2,3-Triazines: A Comparative Guide to X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of molecular structure is paramount. In the realm of heterocyclic chemistry, 5-substituted-1,2,3-triazines represent a class of compounds with significant potential in medicinal chemistry. Their biological activity is intrinsically linked to their three-dimensional architecture. This guide provides a comprehensive comparison of X-ray crystallography as the definitive method for the structural validation of these molecules, supported by experimental data and protocols.

X-ray crystallography stands as the gold standard for elucidating the atomic and molecular structure of a crystalline compound, providing unambiguous proof of its constitution and stereochemistry. This technique offers a detailed picture of bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-activity relationships of pharmacologically active molecules. While other analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide valuable information about the connectivity and functional groups present, they often cannot deliver the precise spatial arrangement of atoms that X-ray crystallography can.

Comparative Analysis of Structural Validation Techniques

While spectroscopic methods are indispensable for routine characterization, X-ray crystallography provides the ultimate structural confirmation. NMR spectroscopy, for instance, offers insights into the solution-state conformation of a molecule, which can differ from its solid-state structure. However, for complex heterocyclic systems like 5-substituted-1,2,3-triazines, unambiguous assignment of all signals in NMR spectra can be challenging. X-ray crystallography, by contrast, provides a static, high-resolution snapshot of the molecule in the crystalline state, resolving any ambiguities in its structure.

Quantitative Crystallographic Data of 5-Substituted-1,2,3-Triazines

The following table summarizes key crystallographic data for representative 5-substituted-1,2,3-triazine derivatives, showcasing the precision of X-ray diffraction analysis.

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)ZRef.
5-Nitro-1,2,3-triazineC₃H₂N₄O₂OrthorhombicPca2₁10.375(3)5.4950(14)8.283(2)90471.9(2)4[1]
Methyl 1,2,3-triazine-5-carboxylateC₅H₅N₃O₂MonoclinicP2₁/n3.868(2)14.281(8)11.011(6)91.594(9)607.4(6)4[2]
5-Phenyl-1,2,3-triazineC₉H₇N₃N/AN/AN/AN/AN/AN/AN/AN/A

Experimental Protocols

A generalized workflow for the structural validation of 5-substituted-1,2,3-triazines using X-ray crystallography is presented below. The successful application of this technique is highly dependent on the quality of the single crystals obtained.

Synthesis and Purification

The synthesis of 5-substituted-1,2,3-triazines can be achieved through various synthetic routes. For instance, the deoxygenation of 1,2,3-triazine 1-oxides using trialkyl phosphites has been reported as a convenient method.[3] Following synthesis, the compound must be purified to a high degree, typically using column chromatography or recrystallization, to remove any impurities that may hinder crystal growth.

Crystal Growth

Growing single crystals suitable for X-ray diffraction is often the most challenging step. A common and effective method is slow evaporation from a saturated solution.

Protocol for Slow Evaporation:

  • Dissolve the purified 5-substituted-1,2,3-triazine derivative in a suitable solvent or solvent mixture until a saturated or near-saturated solution is obtained. The choice of solvent is critical and often requires screening of various options.[4]

  • Filter the solution to remove any particulate matter.

  • Transfer the solution to a clean vial.

  • Cover the vial with a cap that has a small pinhole or leave it slightly ajar to allow for slow evaporation of the solvent.

  • Place the vial in a vibration-free environment at a constant temperature.

  • Monitor the vial over several days to weeks for the formation of single crystals.

X-ray Diffraction Data Collection and Structure Refinement

Once suitable crystals are obtained, they are mounted on a diffractometer for data collection.

General Procedure:

  • A single crystal of appropriate size is selected and mounted on a goniometer head.

  • The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and potential radiation damage.

  • The diffractometer, equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation), bombards the crystal with X-rays.

  • The diffraction pattern is recorded on a detector as the crystal is rotated.

  • The collected data is then processed, and the crystal structure is solved and refined using specialized software packages to yield a final, validated molecular structure.

Visualization of the Crystallographic Workflow

The general workflow for validating the structure of a 5-substituted-1,2,3-triazine via X-ray crystallography can be visualized as a logical progression of steps.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction & Analysis synthesis Synthesis of 5-Substituted-1,2,3-triazine purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification dissolution Dissolution in a Suitable Solvent purification->dissolution evaporation Slow Evaporation dissolution->evaporation crystal_formation Single Crystal Formation evaporation->crystal_formation data_collection Data Collection on Diffractometer crystal_formation->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution validation Structural Validation structure_solution->validation

General workflow for X-ray crystallography.

Comparison of Analytical Methods for Structural Elucidation

The choice of analytical technique for structural elucidation depends on the specific information required. The following diagram illustrates the relationship and complementary nature of different analytical methods in the context of validating the structure of 5-substituted-1,2,3-triazines.

logical_relationship cluster_spectroscopy Spectroscopic Methods NMR NMR Spectroscopy (Connectivity, Solution Conformation) Validation Complete Structural Validation NMR->Validation Provides key structural fragments MS Mass Spectrometry (Molecular Weight, Fragmentation) MS->Validation Confirms molecular formula IR IR Spectroscopy (Functional Groups) IR->Validation Identifies key bonds XRay X-ray Crystallography (Unambiguous 3D Structure, Solid-State Conformation, Intermolecular Interactions) XRay->Validation Definitive proof of structure

Comparison of analytical methods.

References

Kinetic Studies of SNAr Reactions with 5-Bromo-1,2,3-triazine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The nucleophilic aromatic substitution (SNAr) reaction is a cornerstone of modern synthetic chemistry, particularly in the construction of complex molecules for pharmaceutical and materials science applications. The 1,2,3-triazine scaffold is of growing interest due to its presence in various biologically active compounds. This guide provides a comparative analysis of the kinetic aspects of SNAr reactions involving 5-Bromo-1,2,3-triazine and other relevant heteroaromatic halides.

It is important to note that while the synthetic utility of this compound in SNAr reactions has been demonstrated, a comprehensive body of experimental kinetic data, such as rate constants and activation energies, is not yet available in the peer-reviewed literature. The information presented herein is based on published qualitative comparisons, computational studies, and kinetic data from analogous heteroaromatic systems to provide a valuable resource for researchers in this area.

Performance Comparison with Alternative Substrates

The reactivity of the leaving group is a critical factor in SNAr reactions. For 5-halo-1,2,3-triazines, the following qualitative reactivity trend has been observed in reactions with phenols, based on product yields.

Table 1: Qualitative Reactivity of 5-Halo-1,2,3-triazines in SNAr Reactions with Phenols

SubstrateLeaving GroupRelative Reactivity (based on yield)
This compoundBrHigher
5-Chloro-1,2,3-triazineClLower
5-Fluoro-1,2,3-triazineFLowest

This trend is based on isolated product yields and may not directly correlate with reaction rates.

For a quantitative perspective, kinetic data for the SNAr reactions of alternative, well-studied heteroaromatic halides are presented below. These values can serve as a benchmark for estimating the potential reactivity of this compound.

Table 2: Second-Order Rate Constants (k₂) for SNAr Reactions of 2-Chloropyrimidine with Various Nucleophiles [1]

NucleophileSolventTemperature (°C)k₂ (L mol⁻¹ s⁻¹)
Hydroxide100% Ethanol5096.4 x 10⁻⁴
Hydroxide30% aq. Ethanol407.7 x 10⁻⁴
DimethylamineDioxane401.18 x 10⁻⁴
PiperidineDioxane400.81 x 10⁻⁴
MethylamineDioxane400.55 x 10⁻⁴
DiethylamineDioxane400.11 x 10⁻⁴

Note: 2-chloropyrimidine is known to be significantly more reactive than chlorobenzene in SNAr reactions, with reactivity differences spanning orders of magnitude.[2] The reactivity of 2-chloropyrimidine is also noted to be approximately 100 times greater than that of 2-chloropyrazine.[2]

Reaction Mechanism and Signaling Pathways

The mechanism of SNAr reactions is a subject of ongoing investigation, with both stepwise (via a Meisenheimer intermediate) and concerted pathways being plausible.

For the SNAr reaction of this compound with phenols, Density Functional Theory (DFT) calculations suggest a concerted mechanism . This is a notable finding, as the traditional textbook mechanism for SNAr reactions is a two-step process. In a concerted mechanism, the nucleophile attacks the aromatic ring and the leaving group departs in a single, continuous step.

Below is a DOT script representation of the proposed concerted SNAr mechanism for this compound.

concerted_snar Reactants This compound + Nucleophile TS Transition State Reactants->TS Concerted Attack & Departure Products Substituted 1,2,3-triazine + Bromide TS->Products

Caption: Proposed concerted mechanism for the SNAr reaction of this compound.

In contrast, the more traditionally accepted stepwise mechanism proceeds through a distinct intermediate, the Meisenheimer complex.

stepwise_snar Reactants Aromatic Halide + Nucleophile Meisenheimer Meisenheimer Complex (Intermediate) Reactants->Meisenheimer Nucleophilic Attack Products Substituted Product + Halide Meisenheimer->Products Leaving Group Departure kinetic_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_solutions Prepare Stock Solutions (Substrate & Nucleophile) det_lambda Determine Analytical Wavelength (λ_max) prep_solutions->det_lambda run_reaction Initiate Reaction in Spectrophotometer det_lambda->run_reaction collect_data Record Absorbance vs. Time run_reaction->collect_data fit_data Fit Data to First-Order Equation to get k_obs collect_data->fit_data plot_kobs Plot k_obs vs. [Nucleophile] fit_data->plot_kobs get_k2 Determine k₂ (from slope) plot_kobs->get_k2

References

A Comparative Guide to the Bioorthogonality of Triazine Derivatives for Biological Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of a bioorthogonal reaction is a critical decision that impacts the success of molecular labeling and imaging experiments. This guide provides a comprehensive comparison of 5-substituted 1,2,4-triazine derivatives with other prominent bioorthogonal reagents, focusing on their reaction kinetics, stability, and overall performance in biological systems. While data on 5-Bromo-1,2,3-triazines are not extensively available, we can infer their potential bioorthogonality by examining their close chemical cousins, the well-characterized 1,2,4-triazine isomers.

The inverse-electron-demand Diels-Alder (IEDDA) reaction is a cornerstone of bioorthogonal chemistry, prized for its rapid kinetics and high specificity. This reaction typically involves an electron-deficient diene, such as a triazine or tetrazine, and an electron-rich dienophile, most commonly a strained alkene or alkyne. The choice of the diene is crucial, as it dictates the reaction rate, stability, and potential for orthogonal labeling.

Comparative Performance of Bioorthogonal Reagents

The following table summarizes the kinetic data for the IEDDA reaction between various triazine and tetrazine derivatives with commonly used strained dienophiles. This data is essential for selecting the appropriate reagent pair for a specific biological application, where reaction speed and stability are paramount.

DieneDienophileSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference
5-Phenyl-1,2,4-triazine trans-cyclooctene (TCO)~3.9[1]
tetramethylthiacycloheptyne (TMTH)~0.2[1]
1-methylcyclopropeneNo reaction[1]
6-Phenyl-1,2,4-triazine trans-cyclooctene (TCO)~0.1[1]
tetramethylthiacycloheptyne (TMTH)No reaction[1]
1-methylcyclopropeneNo reaction[1]
3,6-Diphenyl-1,2,4,5-tetrazine trans-cyclooctene (TCO)~330[2]
1-methylcyclopropene~4.3[1]
tetramethylthiacycloheptyne (TMTH)No reaction[2]

Key Observations:

  • Reactivity: Tetrazine derivatives generally exhibit significantly faster reaction kinetics with TCO compared to triazine derivatives.[2]

  • Isomeric Differences: The substitution pattern on the triazine ring has a profound impact on reactivity. 5-substituted 1,2,4-triazines are more reactive than their 6-substituted counterparts.[1][3][4]

  • Orthogonality: The differential reactivity of triazine isomers can be exploited for mutually orthogonal labeling. For instance, a 5-substituted triazine reacts with the sterically hindered alkyne TMTH, whereas 6-substituted triazines and most tetrazines do not, allowing for selective, simultaneous labeling of multiple targets.[1][2]

  • Stability: 1,2,4-triazines are generally more stable in biological media compared to many tetrazine derivatives, which can be susceptible to degradation.[2][5][6] This enhanced stability is a significant advantage for long-term experiments.

Experimental Protocols

To rigorously assess the bioorthogonality of a novel compound like a 5-Bromo-1,2,3-triazine derivative, a series of standardized experiments should be performed.

Protocol 1: Determination of Reaction Kinetics

This protocol measures the second-order rate constant of the IEDDA reaction.

  • Reagent Preparation:

    • Prepare stock solutions of the triazine derivative and the dienophile (e.g., TCO) in a suitable organic solvent like DMSO.

    • Prepare the reaction buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Kinetic Measurement:

    • Combine the triazine and dienophile solutions in the reaction buffer at known concentrations in a cuvette.

    • Monitor the reaction progress by measuring the decrease in the absorbance of the triazine at its maximum wavelength (λmax) over time using a UV-Vis spectrophotometer.

  • Data Analysis:

    • Plot the natural logarithm of the triazine concentration versus time. The slope of the resulting line can be used to determine the pseudo-first-order rate constant, from which the second-order rate constant can be calculated.

Protocol 2: Stability Assay in Biological Media

This protocol assesses the stability of the triazine derivative under physiological conditions.

  • Reagent Preparation:

    • Prepare a stock solution of the triazine derivative in DMSO.

    • Prepare the test medium (e.g., cell culture medium with 10% fetal bovine serum).

  • Incubation:

    • Add the triazine stock solution to the test medium to a final desired concentration.

    • Incubate the solution at 37°C.

  • Sample Analysis:

    • At various time points (e.g., 0, 2, 6, 12, 24 hours), take an aliquot of the solution.

    • Measure the absorbance of the triazine at its λmax.

  • Data Analysis:

    • Calculate the percentage of the triazine remaining at each time point relative to the initial absorbance. Plot the percentage remaining against time to determine the half-life.

Protocol 3: Cell Viability Assessment (MTT Assay)

This protocol evaluates the cytotoxicity of the triazine derivative.[7]

  • Cell Culture:

    • Culture a chosen cell line (e.g., HeLa) in a 96-well plate to ~80% confluency.

  • Treatment:

    • Prepare serial dilutions of the triazine compound in the cell culture medium.

    • Replace the old medium with the medium containing different concentrations of the triazine. Include vehicle controls (medium with DMSO) and positive controls for cytotoxicity.

    • Incubate the cells for 24-72 hours at 37°C.[7]

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[7]

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

  • Data Analysis:

    • Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm). Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Visualizing Bioorthogonal Concepts

IEDDA_Reaction cluster_reactants Reactants cluster_product Product Triazine 1,2,4-Triazine (Diene) Cycloadduct Stable Cycloadduct Triazine->Cycloadduct + Dienophile trans-cyclooctene (TCO) (Dienophile) Dienophile->Cycloadduct

Caption: Inverse-electron-demand Diels-Alder (IEDDA) reaction.

Bioorthogonality_Workflow A Synthesize Triazine Derivative B Determine Reaction Kinetics (k₂) A->B C Assess Stability in Biological Media A->C D Evaluate Cytotoxicity (e.g., MTT Assay) A->D E In Vitro / In Vivo Labeling Experiments B->E C->E D->E

Caption: Workflow for assessing bioorthogonality.

Orthogonal_Labeling cluster_proteins Target Proteins cluster_probes Fluorogenic Probes ProteinA Protein A (labeled with 5-substituted triazine) Probe1 TMTH-Fluorophore ProteinA->Probe1 Reacts Probe2 TCO-Fluorophore ProteinA->Probe2 Reacts ProteinB Protein B (labeled with 6-substituted triazine) ProteinB->Probe1 No Reaction ProteinB->Probe2 Reacts

References

A Comparative Analysis of Kinase Inhibitors Derived from 1,2,4- and 1,3,5-Triazine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A notable disparity exists in the development of kinase inhibitors based on triazine scaffolds, with 1,2,4- and 1,3,5-triazine isomers being extensively explored, while derivatives of the 1,2,3-triazine isomer remain largely uninvestigated in this context. This guide provides a comparative overview of the efficacy of kinase inhibitors derived from the well-researched 1,2,4- and 1,3,5-triazine cores, highlighting their performance against various kinase targets supported by experimental data.

Triazine isomers, a class of nitrogen-containing heterocyclic compounds, have emerged as a versatile scaffold in the design of kinase inhibitors for cancer therapy.[1][2] The arrangement of nitrogen atoms within the six-membered ring distinguishes the three isomers: 1,2,3-triazine, 1,2,4-triazine, and 1,3,5-triazine. While all three isomers offer unique chemical properties, the vast majority of research and development in the field of kinase inhibition has focused on the 1,2,4- and 1,3,5-isomers. A comprehensive review of current literature reveals a significant gap in the exploration of 1,2,3-triazine derivatives as kinase inhibitors, with a scarcity of published data on their synthesis and biological evaluation for this specific application.

This guide will therefore focus on a detailed comparison of kinase inhibitors derived from the 1,2,4- and 1,3,5-triazine scaffolds, presenting quantitative efficacy data, experimental methodologies, and visual representations of relevant signaling pathways.

Quantitative Efficacy of Triazine-Based Kinase Inhibitors

The following tables summarize the half-maximal inhibitory concentration (IC50) values of various kinase inhibitors derived from 1,2,4-triazine and 1,3,5-triazine isomers against several key kinase targets implicated in cancer.

Table 1: Efficacy of 1,2,4-Triazine Derivatives as Kinase Inhibitors
Compound ClassTarget KinaseIC50 (nM)Reference Compound
Pyrrolo[1,2-f][1][2][3]triazine derivativesc-Met2.3 ± 0.1Foretinib
Pyrrolo[1,2-f][1][2][3]triazine derivativesVEGFR-25.0 ± 0.5Foretinib
2,7-disubstituted-pyrrolo[2,1-f][1][2][3]triazineALK10 ± 2-
Isomeric pyrrolo[2,1-f][1][2][3]triazine (Compound 23)ALK3-
Isomeric pyrrolo[2,1-f][1][2][3]triazine (Compound 24)ALK5-
1,2,4-triazine core scaffoldFAK230-
3-Amino-1,2,4-triazine derivativesPDK110 - 100DAP and DCA
Table 2: Efficacy of 1,3,5-Triazine Derivatives as Kinase Inhibitors
Compound ClassTarget KinaseIC50 (nM)Reference Compound
2-(Thiophen-2-yl)-1,3,5-triazine derivative (13g)PI3Kα525Pictilisib (GDC-0941)
2-(Thiophen-2-yl)-1,3,5-triazine derivative (13g)mTOR48Pictilisib (GDC-0941)
1,3,5-triazine derivative (32)PI3Kα0.32ZSTK-474
2-arylurea-1,3,5-triazine derivative (48)PI3K23.8-
2-arylurea-1,3,5-triazine derivative (48)mTOR10.9-
Thiophene-triazine derivative (49)PI3Kα177.41-
Thiophene-triazine derivative (49)mTOR12.24-
Hybrid quinazoline-1,3,5-triazine derivative (12)EGFR36.8-
1,3,5-triazine-based pyrazole derivative (17)EGFR229.4Erlotinib
Diarylamino-1,3,5-triazine derivative (24)FAK400-
Imidazo[1,2-a][1][4][5] triazine derivative (26)FAK50-

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings.

Kinase Inhibition Assay

The inhibitory activity of the triazine derivatives against their target kinases is typically determined using in vitro kinase assays. A general protocol involves:

  • Reaction Setup: The kinase reaction is initiated by combining the purified recombinant kinase enzyme, a specific peptide or protein substrate, and adenosine triphosphate (ATP) in a kinase assay buffer.

  • Inhibitor Addition: The test compounds (triazine derivatives) are added to the reaction mixture at a range of concentrations. A control reaction without any inhibitor is run in parallel.

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C or 37°C) for a specific duration to allow for the phosphorylation of the substrate.

  • Detection: The extent of substrate phosphorylation is quantified. Common detection methods include:

    • Radiometric assays: Using radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP) and measuring the incorporation of the radioactive phosphate into the substrate.

    • Luminescence-based assays: Measuring the amount of ATP remaining after the kinase reaction using an enzyme that produces light in the presence of ATP (e.g., luciferase). A decrease in light output corresponds to higher kinase activity.

    • Fluorescence-based assays: Using fluorescently labeled substrates or antibodies that specifically recognize the phosphorylated substrate.

  • Data Analysis: The IC50 value, representing the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (MTT Assay)

The cytotoxic effect of the kinase inhibitors on cancer cell lines is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the triazine-based kinase inhibitors for a specified period (e.g., 48 or 72 hours). Control wells with untreated cells are also included.

  • MTT Addition: After the treatment period, the MTT reagent is added to each well and incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

  • Data Analysis: The cell viability is expressed as a percentage of the control (untreated cells). The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is then calculated.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathways targeted by the discussed triazine-based kinase inhibitors.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Inhibition of Apoptosis Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth mTORC2 mTORC2 mTORC2->Akt Phosphorylation Triazine_PI3K 1,3,5-Triazine Inhibitors Triazine_PI3K->PI3K Triazine_mTOR 1,3,5-Triazine Inhibitors Triazine_mTOR->mTORC1 EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binding Grb2 Grb2 EGFR->Grb2 Activation Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Triazine_EGFR 1,3,5-Triazine Inhibitors Triazine_EGFR->EGFR

References

A Comparative Guide to Alternative Reagents for the Synthesis of Polysubstituted Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in the architecture of numerous pharmaceuticals, agrochemicals, and functional materials. The strategic synthesis of polysubstituted pyridines is therefore a critical endeavor in modern organic chemistry. This guide provides an objective comparison of various synthetic methodologies, moving beyond traditional named reactions to encompass modern catalytic and multicomponent strategies. We present supporting experimental data, detailed protocols, and visual workflows to empower researchers in selecting the optimal synthetic route for their specific needs.

Comparative Performance of Key Synthetic Methodologies

The synthesis of polysubstituted pyridines can be broadly categorized into classical condensation reactions, multicomponent reactions (MCRs), transition-metal-catalyzed C-H functionalization, and metal-free annulation strategies. Below, we compare the performance of these methods for the synthesis of representative polysubstituted pyridines.

Table 1: Synthesis of 2,4,6-Trisubstituted Pyridines

Synthesis MethodKey ReagentsCatalyst/ConditionsSolventTimeYield (%)
Kröhnke Synthesis α-Pyridinium methyl ketone salt, α,β-Unsaturated carbonyl compound, Ammonium acetateRefluxGlacial Acetic Acid4 h~90%
Hantzsch Synthesis Aldehyde, 2 eq. β-Ketoester, Ammonium acetateReflux, then oxidationEthanol4 hHigh
Multicomponent Reaction p-Formylphenyl-4-toluenesulfonate, Ethyl cyanoacetate, Acetophenone derivative, Ammonium acetateMicrowave irradiationEthanol2-7 min82-94%[1]
Metal-Free [3+3] Annulation β-Enaminonitriles, β,β-Dichloromethyl peroxidesKOHDMSO5 hModerate to good[2]

Table 2: Comparison of Reaction Parameters for Selected Methods

MethodKey AdvantagesKey LimitationsSubstrate Scope
Kröhnke Synthesis High yields, convergent.[3]Requires pre-synthesis of pyridinium salt.Broad for 2,4,6-trisubstituted pyridines.[3]
Hantzsch Synthesis Readily available starting materials, well-established.[4]Requires a separate oxidation step.[4]Well-suited for symmetrically substituted pyridines.[4]
Multicomponent Reactions High atom economy, operational simplicity, short reaction times.[1][5]Can sometimes require optimization of conditions for new substrates.Broad, with many variations allowing for diverse substitution patterns.[1][6]
Transition-Metal C-H Functionalization High regioselectivity, functional group tolerance.[7]Catalyst cost and removal can be a concern.Excellent for late-stage functionalization.[8]
Metal-Free Annulation Avoids transition metal catalysts, mild conditions.[2]May have limitations in substrate scope compared to metal-catalyzed methods.Good functional group tolerance demonstrated.[2]

Experimental Protocols

Detailed methodologies for key synthetic strategies are provided below to facilitate their implementation in the laboratory.

Kröhnke Pyridine Synthesis: Synthesis of 2,4,6-Triphenylpyridine

This protocol is adapted from established procedures for the synthesis of 2,4,6-triarylpyridines.[4]

Step 1: Synthesis of N-Phenacylpyridinium Bromide

  • Dissolve acetophenone (1.0 eq) in a minimal amount of a suitable solvent like acetone.

  • Add bromine (1.0 eq) dropwise while stirring at room temperature.

  • After the reaction is complete (monitored by TLC), remove the solvent under reduced pressure to obtain phenacyl bromide.

  • Dissolve the crude phenacyl bromide in a solvent such as acetone.

  • Add pyridine (1.0 eq) dropwise with stirring. The pyridinium salt will precipitate.

  • Collect the solid by vacuum filtration, wash with cold acetone, and dry under vacuum.

Step 2: Synthesis of 2,4,6-Triphenylpyridine

  • To a solution of chalcone (1.0 eq) and ammonium acetate (8.0 eq) in glacial acetic acid, add the N-phenacylpyridinium bromide (1.0 eq) from Step 1.

  • Reflux the mixture for 4 hours.

  • After cooling, pour the reaction mixture into water.

  • Collect the precipitated product by vacuum filtration.

  • Recrystallize the crude product from ethanol to obtain pure 2,4,6-triphenylpyridine.

Hantzsch Pyridine Synthesis: Synthesis of Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate

This two-step protocol involves the initial synthesis of a 1,4-dihydropyridine followed by its oxidation.[4]

Step 1: 1,4-Dihydropyridine Synthesis

  • A mixture of benzaldehyde (1.06 g, 10 mmol), ethyl acetoacetate (2.60 g, 20 mmol), and ammonium acetate (0.77 g, 10 mmol) in ethanol (20 mL) is stirred at reflux for 4 hours.

  • Upon cooling, the precipitated product is collected by filtration, washed with cold ethanol, and dried to yield the 1,4-dihydropyridine.

Step 2: Oxidation to Pyridine

  • The 1,4-dihydropyridine from Step 1 is dissolved in a suitable solvent like acetic acid.

  • An oxidizing agent such as sodium nitrite is added portion-wise.

  • The reaction mixture is stirred at room temperature until the oxidation is complete (monitored by TLC).

  • The mixture is then poured into water and neutralized, and the product is extracted with an organic solvent.

  • The organic layer is dried and concentrated to yield the pyridine product.

Multicomponent Reaction (Microwave-Assisted)

This protocol describes a rapid, one-pot synthesis of polysubstituted pyridines.[1]

Materials:

  • p-Formylphenyl-4-toluenesulfonate (1.0 eq)

  • Ethyl cyanoacetate (1.0 eq)

  • Substituted acetophenone (1.0 eq)

  • Ammonium acetate (excess)

  • Ethanol

Procedure:

  • In a microwave reactor vial, combine p-formylphenyl-4-toluenesulfonate, ethyl cyanoacetate, the substituted acetophenone, and ammonium acetate in ethanol.

  • Seal the vial and subject it to microwave irradiation at a suitable temperature (e.g., 100-120 °C) for 2-7 minutes.

  • After cooling, the product often precipitates and can be collected by filtration.

  • If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.

Metal-Free [3+3] Annulation

This method provides a route to polysubstituted pyridines without the need for transition metal catalysts.[2]

Materials:

  • β-Enaminonitrile (2.0 eq)

  • β,β-Dichloromethyl peroxide (1.0 eq)

  • Potassium hydroxide (KOH) (3.0 eq)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • To a Schlenk tube, add KOH, the β-enaminonitrile, and the β,β-dichloromethyl peroxide in DMSO at room temperature.

  • Stir the resulting solution for 5 hours.

  • The solvent is evaporated under vacuum.

  • The residue is purified by flash column chromatography on silica gel to give the polysubstituted pyridine.

Visualizing the Synthetic Pathways

The following diagrams, created using Graphviz (DOT language), illustrate the general workflows of the described synthetic strategies.

Kröhnke_Synthesis cluster_start Starting Materials Pyridinium Salt Pyridinium Salt Michael Addition Michael Addition Pyridinium Salt->Michael Addition Unsaturated Carbonyl Unsaturated Carbonyl Unsaturated Carbonyl->Michael Addition Ammonium Acetate Ammonium Acetate Cyclization Cyclization Ammonium Acetate->Cyclization Michael Addition->Cyclization Dehydration & Aromatization Dehydration & Aromatization Cyclization->Dehydration & Aromatization Polysubstituted Pyridine Polysubstituted Pyridine Dehydration & Aromatization->Polysubstituted Pyridine Hantzsch_Synthesis cluster_start Starting Materials Aldehyde Aldehyde Condensation Condensation Aldehyde->Condensation β-Ketoester (2 eq) β-Ketoester (2 eq) β-Ketoester (2 eq)->Condensation Ammonia Source Ammonia Source Ammonia Source->Condensation 1,4-Dihydropyridine 1,4-Dihydropyridine Condensation->1,4-Dihydropyridine Oxidation Oxidation 1,4-Dihydropyridine->Oxidation Polysubstituted Pyridine Polysubstituted Pyridine Oxidation->Polysubstituted Pyridine Multicomponent_Reaction cluster_reagents Reagents Component A Component A One-Pot Reaction One-Pot Reaction Component A->One-Pot Reaction Component B Component B Component B->One-Pot Reaction Component C Component C Component C->One-Pot Reaction Component D Component D Component D->One-Pot Reaction Polysubstituted Pyridine Polysubstituted Pyridine One-Pot Reaction->Polysubstituted Pyridine CH_Functionalization Pyridine Substrate Pyridine Substrate C-H Activation C-H Activation Pyridine Substrate->C-H Activation Coupling Partner Coupling Partner Reductive Elimination Reductive Elimination Coupling Partner->Reductive Elimination Transition Metal Catalyst Transition Metal Catalyst Transition Metal Catalyst->C-H Activation C-H Activation->Coupling Partner Functionalized Pyridine Functionalized Pyridine Reductive Elimination->Functionalized Pyridine

References

A Comparative Guide to Bases in the Suzuki-Miyaura Coupling of 5-Bromo-1,2,3-triazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of a base is a critical parameter in optimizing the Suzuki-Miyaura cross-coupling reaction. This is particularly true for challenging substrates such as the electron-deficient 5-Bromo-1,2,3-triazine. The choice of base significantly influences reaction yield, rate, and the formation of byproducts. This guide provides an objective comparison of various bases for this specific transformation, supported by experimental data, to facilitate informed decisions in synthetic route development.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. The reaction is catalyzed by a palladium complex and requires a base to facilitate the crucial transmetalation step in the catalytic cycle. For an electron-deficient heterocycle like this compound, the selection of an appropriate base is paramount for achieving high efficiency and a clean reaction profile.

Performance Comparison of Different Bases

Experimental data from studies on the Suzuki-Miyaura coupling of this compound with arylboronic acids have revealed a distinct performance hierarchy among various bases. The following table summarizes the yields obtained with different bases under optimized reaction conditions, providing a clear comparison of their efficacy.

BaseCatalyst/Ligand SystemSolventTemperature (°C)Yield (%)Observations
Ag₂CO₃ Pd(dppf)Cl₂EtCN / 5% H₂O10091 Promotes an efficient and clean reaction.
K₃PO₄ Pd(dppf)Cl₂EtCN10084Suitable mediator but leads to significant homocoupling byproducts.[1][2]
Ag₃PO₄ Pd(dppf)Cl₂EtCN10069Lower yield compared to Ag₂CO₃.[1][2]
Cs₂CO₃ Pd(dppf)Cl₂EtCN10053Moderate yield.[1][2]
AgOAc Pd(dppf)Cl₂EtCN10040Lower yield compared to other silver salts.[1][2]
K₂CO₃ Pd(dppf)Cl₂EtCN10035Lower yield.[1][2]
Na₂CO₃ Pd(dppf)Cl₂EtCN10015Inefficient for this transformation.[1][2]
None Pd(dppf)Cl₂EtCN1000No conversion observed without a base.[1][2]

Note: Yields are for the coupling of this compound with 4-tert-butylphenylboronic acid and are based on isolated material unless otherwise specified.

Based on the available data, Silver(I) Carbonate (Ag₂CO₃) emerges as the superior base for this reaction, providing the highest yield with minimal side products. While Potassium Phosphate (K₃PO₄) also affords a high yield, the formation of homocoupling byproducts presents a significant purification challenge. Other carbonate bases and silver salts proved to be less effective.

Experimental Protocols

Below are detailed methodologies for the Suzuki-Miyaura coupling of this compound, highlighting the use of the most effective bases.

General Procedure for Suzuki-Miyaura Coupling

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Combine this compound, Boronic Acid, and Base in a reaction vessel. B Add Catalyst/Ligand and degassed Solvent. A->B 1. C Heat the reaction mixture under an inert atmosphere. B->C 2. D Monitor reaction progress by TLC or LC-MS. C->D 3. E Cool the reaction and perform aqueous work-up. D->E 4. F Extract with an organic solvent. E->F 5. G Dry and concentrate the organic phase. F->G 6. H Purify the crude product by column chromatography. G->H 7.

A general experimental workflow for the Suzuki-Miyaura coupling reaction.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (2.0 equiv)

  • Base (see specific protocols below)

  • Pd(dppf)Cl₂ (15 mol%)

  • Ethyl Cyanide (EtCN)

  • Deionized Water

Protocol 1: Optimized Conditions using Silver(I) Carbonate (Ag₂CO₃)

  • To a reaction vessel, add this compound, the arylboronic acid (2.0 equiv), and Ag₂CO₃ (1.0 equiv).

  • Add Pd(dppf)Cl₂ (15 mol%).

  • Add a mixture of EtCN and 5% H₂O.

  • Seal the vessel and heat the reaction mixture to 100 °C for 30 minutes.

  • Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 5-aryl-1,2,3-triazine.

Protocol 2: Alternative Conditions using Potassium Phosphate (K₃PO₄)

  • To a reaction vessel, add this compound, the arylboronic acid (1.5 equiv), and K₃PO₄ (2.0 equiv).

  • Add Pd(dppf)Cl₂ (15 mol%).

  • Add anhydrous EtCN.

  • Seal the vessel and heat the reaction mixture to 100 °C for 30 minutes.

  • Follow steps 5-8 from Protocol 1 for work-up and purification. Note that purification may be more challenging due to the presence of homocoupling byproducts.

Mechanistic Considerations: The Role of the Base

The base plays a critical role in the Suzuki-Miyaura catalytic cycle, primarily by activating the boronic acid for the transmetalation step.

suzuki_cycle Catalytic Cycle of the Suzuki-Miyaura Coupling Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X L2 Ar-Pd(II)-X L2 Pd(0)L2->Ar-Pd(II)-X L2 Oxidative Addition (Ar-X) Ar-Pd(II)-OR L2 Ar-Pd(II)-OR L2 Ar-Pd(II)-X L2->Ar-Pd(II)-OR L2 Metathesis (Base) Ar-Pd(II)-Ar' L2 Ar-Pd(II)-Ar' L2 Ar-Pd(II)-OR L2->Ar-Pd(II)-Ar' L2 Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar' L2->Pd(0)L2 Reductive Elimination (Ar-Ar')

A simplified representation of the Suzuki-Miyaura catalytic cycle.

The base facilitates the formation of a more nucleophilic boronate species from the boronic acid, which then readily transfers its organic group to the palladium center. The superior performance of Ag₂CO₃ in the case of this compound suggests that it may also play a role in preventing catalyst deactivation or promoting a cleaner reaction pathway, potentially through interactions with the nitrogen-rich triazine ring. The presence of homocoupling with K₃PO₄ indicates that this base may also promote undesired side reactions under these conditions.

References

Safety Operating Guide

Proper Disposal Procedures for 5-Bromo-1,2,3-triazine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the proper disposal of 5-Bromo-1,2,3-triazine based on its known hazards and general best practices for laboratory chemical waste management. A specific Safety Data Sheet (SDS) for this compound was not located; therefore, these procedures are derived from established protocols for hazardous halogenated organic compounds. Always consult with your institution's Environmental Health and Safety (EHS) department for specific requirements and procedures in your location.

Immediate Safety and Hazard Identification

This compound is a hazardous chemical that requires careful handling to avoid exposure. Personal Protective Equipment (PPE) is mandatory when handling this compound or its waste.

Essential Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves before use.

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If aerosols or dusts are generated, a respirator may be necessary.

Primary Hazards: Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards[1][2]:

  • Harmful if swallowed (Acute toxicity, oral).

  • Harmful in contact with skin (Acute toxicity, dermal).

  • Harmful if inhaled (Acute toxicity, inhalation).

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Summary of Chemical and Hazard Data

The following table summarizes key quantitative and qualitative data for this compound.

PropertyValueReference
Molecular Formula C₃H₂BrN₃[1][2]
Molecular Weight 159.97 g/mol [1][2]
CAS Number 114078-88-5[1][2]
Appearance Solid (Assumed based on molecular weight and structure)
GHS Hazard Statements H302: Harmful if swallowedH312: Harmful in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritation[1][2]

Detailed Disposal Protocol

The disposal of this compound must be managed as a hazardous waste stream. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Step 1: Waste Segregation

  • This compound is a halogenated organic compound .

  • It must be collected in a waste container specifically designated for halogenated organic waste.

  • Do not mix with non-halogenated organic solvents, strong acids, strong bases, strong oxidizing agents, or reactive metals.

Step 2: Waste Collection and Container Management

  • Container Selection: Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a secure, tight-fitting cap. The original container is often the best choice for waste accumulation if it is in good condition.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "Waste this compound". List all components if it is a solution. The label should also clearly indicate the hazards (e.g., "Toxic," "Irritant").

  • Storage:

    • Keep the waste container closed at all times, except when adding waste.

    • Store the container in a designated, well-ventilated, and secure satellite accumulation area.

    • Store in secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks or spills.

Step 3: Disposal of Contaminated Materials

  • Any materials grossly contaminated with this compound, such as pipette tips, gloves, or absorbent pads used for spills, should be collected in a sealed, labeled bag or container and disposed of as solid hazardous waste.

  • Empty containers that once held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as halogenated hazardous waste. After rinsing, the defaced container may be disposed of according to your institution's procedures for empty chemical containers.

Step 4: Arranging for Final Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste container.

  • Do not attempt to transport the hazardous waste off-site yourself.

  • The final disposal method for halogenated organic waste is typically high-temperature incineration at a licensed hazardous waste facility.

Visual Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_contaminated Contaminated Materials start Start: Have this compound waste ppe Wear appropriate PPE: - Safety Goggles - Lab Coat - Chemical-Resistant Gloves start->ppe container Select a designated 'Halogenated Organic Waste' container ppe->container contaminated_items Contaminated labware (gloves, wipes, etc.) ppe->contaminated_items labeling Label container clearly: 'Hazardous Waste' 'this compound' List Hazards container->labeling storage Store in a secure, ventilated area with secondary containment labeling->storage contact_ehs Contact Environmental Health & Safety (EHS) for pickup storage->contact_ehs disposal Professional disposal via high-temperature incineration contact_ehs->disposal collect_solid Collect in a sealed, labeled bag for solid hazardous waste contaminated_items->collect_solid collect_solid->contact_ehs

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 5-Bromo-1,2,3-triazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, handling, and disposal information for 5-Bromo-1,2,3-triazine to ensure a secure laboratory environment. Adherence to these protocols is essential for personal safety and regulatory compliance.

Hazard Identification and Classification

This compound is classified as a hazardous substance.[1] Based on GHS classifications, it is harmful if swallowed, inhaled, or in contact with skin.[1] It is also known to cause skin and serious eye irritation.[1]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is mandatory to prevent exposure. The following equipment should be utilized when handling this compound:

PPE Category Specification Rationale
Eye Protection Chemical safety goggles or a face shield.Protects eyes from potential splashes and irritation.[2][3]
Hand Protection Nitrile or other suitable chemical-resistant gloves.Prevents skin contact and absorption.[2]
Body Protection Laboratory coat or other suitable protective clothing.Protects against contamination of personal clothing and skin.[2][4]
Respiratory Protection Approved mask or respirator.To be used in case of insufficient ventilation or potential for aerosolization.[2][4]

Operational Plan: Step-by-Step Handling

A systematic approach to handling this compound is crucial for minimizing risks.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any signs of damage or leakage.

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[2][5]

2. Handling and Experimentation:

  • All handling should be conducted in a well-ventilated chemical fume hood.[2]

  • Avoid direct contact with skin and eyes.[2]

  • Do not eat, drink, or smoke when using this product.

  • Wash hands thoroughly after handling.

3. Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing.[3] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with large amounts of water for several minutes, removing contact lenses if present and easy to do so.[5] Seek immediate medical attention.

  • Inhalation: Move the individual to an area with fresh air.[2] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All waste containing this compound must be segregated as "Halogenated Organic Waste."[6] This waste stream should be kept separate from non-halogenated chemical waste.[6]

  • Waste Collection: Use a designated, leak-proof, and clearly labeled hazardous waste container.[6] The label should include "Hazardous Waste" and the full chemical name.[6]

  • Container Management: Keep the waste container securely closed when not in use and store it in a designated, well-ventilated area.[6]

  • Final Disposal: Dispose of the chemical waste through a licensed and approved hazardous waste disposal company.[2][6] High-temperature incineration is a common disposal method for such compounds.[6] Do not dispose of down the drain or in regular trash.[7]

Safe Handling Workflow

prep Preparation handling Handling in Fume Hood prep->handling spill Spill / Exposure handling->spill decon Decontamination handling->decon emergency Emergency Response spill->emergency waste Waste Collection (Halogenated) decon->waste disposal Final Disposal (Licensed Vendor) waste->disposal

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-1,2,3-triazine
Reactant of Route 2
Reactant of Route 2
5-Bromo-1,2,3-triazine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.